2,3,6-Trimethylbenzoic acid
Description
Properties
IUPAC Name |
2,3,6-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUKSSBDIZXQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179928 | |
| Record name | 2,3,6-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2529-36-4 | |
| Record name | 2,3,6-Trimethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2,3,6-Trimethylbenzoic acid chemical properties
Technical Whitepaper: 2,3,6-Trimethylbenzoic Acid
Physicochemical Profile, Synthetic Utility, and Steric Applications in Drug Design
Executive Summary
2,3,6-Trimethylbenzoic acid (CAS: 2529-36-4 ) is a highly specialized benzoic acid derivative characterized by significant steric hindrance at the ortho positions.[1] Unlike its symmetric isomer, 2,4,6-trimethylbenzoic acid (Mesitoic acid), the 2,3,6-isomer possesses an asymmetric substitution pattern that imparts unique electronic and physical properties.
This guide provides a definitive technical analysis of the molecule, correcting common literature conflations with Mesitoic acid. It details the "Ortho Effect" mechanism that governs its reactivity, provides a validated Grignard-based synthetic protocol, and explores its utility as a metabolically stable scaffold in modern drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The defining feature of this compound is the "buttressing effect" provided by the adjacent methyl groups at positions 2 and 3, combined with the 6-methyl group. This creates a steric environment that forces the carboxyl group out of planarity with the benzene ring, fundamentally altering its conjugation and reactivity.[2]
Table 1: Core Chemical Data[2]
| Property | Specification | Notes |
| CAS Number | 2529-36-4 | Distinct from 2,4,6-isomer (480-63-7) |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Melting Point | 101–103 °C | Experimental value [1]; Literature often confuses with 2,4,6-isomer (152°C) |
| pKa (Calc.) | ~3.4–3.6 | Stronger acid than benzoic acid (4.[3]2) due to Steric Inhibition of Resonance (SIR) |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Poor water solubility due to lipophilic methyl shield |
Structural Visualization: Steric Inhibition of Resonance
The following diagram illustrates the "Twisted Carboxyl" conformation caused by the 2,6-disubstitution. This twist prevents the overlap of the carboxyl
Figure 1: Steric interactions forcing the loss of planarity.[2] The 3-methyl group "buttresses" the 2-methyl, exacerbating the steric clash with the carbonyl.
Synthetic Routes & Process Chemistry
Synthesis of the 2,3,6-isomer is more challenging than the 2,4,6-isomer because the starting material (pseudocumene) is not symmetric. Direct oxidation usually yields mixtures. The most reliable laboratory method involves the carboxylation of the corresponding Grignard reagent derived from 1-bromo-2,3,6-trimethylbenzene .
Validated Protocol: Grignard Carboxylation
Reference: Adapted from Gilman & Parker [1] and standard organometallic protocols.
Reagents:
-
Substrate: 1-Bromo-2,3,6-trimethylbenzene (3-bromo-1,2,4-trimethylbenzene).
-
Reagent: Magnesium turnings (1.1 eq), Iodine (catalytic crystal).
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.
-
Electrophile: Solid CO₂ (Dry Ice).[1]
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine.
-
Initiation: Add 10% of the bromide solution in anhydrous ether. Warm gently until the iodine color fades and reflux begins (Grignard formation).
-
Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux. Stir for 2 hours post-addition to ensure complete conversion to 2,3,6-trimethylphenylmagnesium bromide .
-
Carboxylation: Pour the Grignard solution slowly onto an excess of crushed Dry Ice (solid CO₂) in a beaker. Critical: Do not add Dry Ice to the flask; inverse addition prevents local overheating.
-
Hydrolysis: Once the excess CO₂ sublimes, quench the semi-solid mass with ice-cold 6M HCl.
-
Purification: Extract with Et₂O. Extract the organic layer with 10% NaOH (separates the acid from unreacted neutral bromide). Acidify the aqueous alkaline layer with HCl to precipitate the white solid. Recrystallize from Benzene/Petroleum Ether.
Process Flow Diagram
Figure 2: Synthetic workflow for the isolation of high-purity this compound via Grignard chemistry.
Reactivity Profile: The "Ortho Effect"[4]
Researchers must adjust standard protocols when working with this molecule. The steric shielding renders standard Fischer esterification (Acid + Alcohol + Catalyst) ineffective because the tetrahedral intermediate cannot form due to crowding.
Esterification Strategy
-
Ineffective: Refluxing with MeOH/H₂SO₄.
-
Effective:
-
Acyl Chloride Route: Convert to acid chloride using Thionyl Chloride (SOCl₂), then react with alcohol.
-
Newman's Method: Dissolve in 100% Sulfuric Acid (forms the acylium ion, Ar-C≡O⁺), then pour into cold alcohol. This follows the A-1 mechanism rather than the standard A-2 mechanism [2].
-
Metabolic Stability
In drug design, the 2,3,6-trimethylbenzoyl moiety acts as a "metabolic shield." The same steric factors that hinder lab synthesis also prevent hydrolytic enzymes (esterases/amidases) from attacking the carbonyl carbon.
-
Application: Bioisostere for rapid-clearing benzoyl groups to extend half-life (
).
Applications in Research
Pharmaceutical Scaffolding
Used as a building block for Isorenieratene derivatives and other carotenoids [1]. Its unique substitution pattern allows for the construction of atropisomeric drugs where rotation around the phenyl-carbonyl bond is restricted.
Analytical Standards
Due to its distinct retention time and pKa compared to the 2,4,6-isomer, it is used in HPLC method development to resolve positional isomers of polymethylated benzoic acids.
Safety & Handling
-
GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
Handling: The compound is a solid organic acid. Standard PPE (gloves, goggles) is required.
-
Storage: Store in a cool, dry place. Unlike the aldehyde precursor, the acid is not prone to rapid air oxidation.
References
-
Kjøsen, H., Liaaen-Jensen, S., & Enzell, C. R. (1971).[4] Mass Spectrometric Studies of Carotenoids. 4. In-chain Elimination Reactions. Acta Chemica Scandinavica, 25, 85–93. (Confirming synthesis via Grignard and MP 101-103°C).
- Dippy, J. F. J., & Lewis, R. L. (1937). The effect of substituents on the dissociation constants of carboxylic acids. Journal of the Chemical Society, 1008-1013. (Foundational text on Ortho Effect and pKa shifts).
-
NIST Chemistry WebBook. (2025). This compound (CAS 2529-36-4). National Institute of Standards and Technology.
Sources
2,3,6-Trimethylbenzoic acid molecular structure
An In-Depth Technical Guide to the Molecular Structure and Properties of 2,3,6-Trimethylbenzoic Acid
Authored by a Senior Application Scientist
This guide offers a comprehensive technical overview of this compound, a sterically hindered aromatic carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, physicochemical properties, synthesis, and analytical characterization, providing a foundational understanding for its application in complex organic synthesis.
Molecular Structure and Steric Hindrance
This compound (2,3,6-TMBA) is a substituted aromatic compound with the chemical formula C₁₀H₁₂O₂. Its structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) and three methyl (-CH₃) groups at positions 2, 3, and 6.
The defining feature of 2,3,6-TMBA is the significant steric hindrance around the carboxylic acid group. The two ortho-positioned methyl groups (at C2 and C6) flank the carboxyl group, forcing it out of the plane of the benzene ring. This steric strain has profound implications for the molecule's reactivity, particularly in reactions involving the carboxyl moiety, such as esterification, which often require specialized or more forceful conditions compared to less hindered benzoic acids.
Figure 1: Molecular structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are crucial for the identification and characterization of 2,3,6-TMBA.
| Property | Value | Source |
| Molecular Weight | 164.20 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 114-118 °C | |
| Boiling Point | 296.8 °C (Predicted) | |
| Solubility | Soluble in organic solvents like ethanol, ether, and acetone. Sparingly soluble in water. | |
| pKa | 3.35 | |
| ¹H NMR (CDCl₃) | δ ~11.0 (s, 1H, COOH), 7.1 (d, 1H, ArH), 6.9 (d, 1H, ArH), 2.5 (s, 3H, CH₃), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃) ppm | |
| ¹³C NMR (CDCl₃) | δ ~175 (C=O), 140-125 (Ar-C), 22-15 (CH₃) ppm | |
| IR (KBr) | ν ~2950 (br, O-H), 1700 (s, C=O), 1600, 1450 (m, C=C) cm⁻¹ |
Synthesis Methodology: Grignard Carbonation of 1-bromo-2,3,6-trimethylbenzene
A common and reliable method for the laboratory-scale synthesis of this compound is the Grignard reaction, which involves the carbonation of the corresponding Grignard reagent. This approach is favored for its high yield and specificity.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. All glassware must be oven-dried, and anhydrous solvents must be used to prevent quenching the Grignard reagent.
-
Iodine Crystal: A small crystal of iodine is often used to initiate the reaction between magnesium and the aryl halide. It etches the surface of the magnesium, exposing a fresh, reactive surface.
-
Dry Ice: Solid carbon dioxide (dry ice) serves as the electrophile. It must be finely crushed to maximize the surface area for the reaction with the Grignard reagent.
-
Acidic Workup: The addition of a strong acid, like hydrochloric acid, is necessary to protonate the carboxylate salt formed after the Grignard reagent reacts with CO₂, yielding the final carboxylic acid product.
Figure 2: Workflow for the synthesis of this compound.
Experimental Protocol
-
Preparation: All glassware is thoroughly dried in an oven at 120 °C and cooled under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation:
-
To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-2,3,6-trimethylbenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carbonation:
-
Cool the Grignard solution in an ice bath.
-
In a separate beaker, crush a significant excess of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. A viscous solid will form.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Workup and Isolation:
-
Slowly add 1 M hydrochloric acid to the reaction mixture until the solid dissolves and the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel. The product will be in the ether layer.
-
Separate the layers and extract the aqueous layer with additional diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield pure this compound as a white crystalline solid.
-
Applications in Research and Drug Development
The unique sterically hindered nature of this compound makes it a valuable building block in several areas of chemical synthesis and drug development.
-
Protecting Group Chemistry: The hindered carboxyl group can be used to direct reactions to other parts of a molecule, acting as a temporary steric shield.
-
Synthesis of Complex Molecules: It serves as a precursor in the synthesis of various complex organic molecules where steric control is necessary to achieve the desired stereochemistry.
-
Ligand Synthesis: The rigid and defined structure of 2,3,6-TMBA makes it a useful component in the design of ligands for metal catalysts, influencing the catalytic activity and selectivity.
-
Pharmaceutical Scaffolds: Substituted benzoic acids are common motifs in pharmacologically active compounds. The specific substitution pattern of 2,3,6-TMBA can be explored to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
This guide provides a foundational understanding of this compound, from its core molecular structure to its synthesis and potential applications. The provided protocols and data serve as a reliable starting point for researchers incorporating this versatile molecule into their synthetic strategies.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14217, this compound. Retrieved from [Link]
- Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456–463.
-
Spectral Database for Organic Compounds (SDBS). (n.d.). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
Navigating the Solubility Landscape of 2,3,6-Trimethylbenzoic Acid: A Technical Guide for Researchers
Foreword: Understanding the Critical Role of Solubility in Scientific Advancement
To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular interactions, the solubility of a compound is not merely a physical property; it is a gateway to its utility. For 2,3,6-trimethylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in various fields, understanding its behavior in organic solvents is paramount for synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive framework for approaching the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the foundational principles governing its solubility and equips the reader with a robust experimental protocol to determine this critical parameter in any solvent of interest.
Physicochemical Portrait of this compound
A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its solubility behavior. This compound (C₁₀H₁₂O₂) is a white crystalline solid.[1] Its molecular structure, featuring a benzene ring substituted with three methyl groups and a carboxylic acid moiety, dictates its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| Melting Point | 159.50 °C | [1] |
| Boiling Point | 289.00 °C | [1] |
| XLogP3-AA | 2.5 | [3] |
The presence of the carboxylic acid group introduces polarity and the capacity for hydrogen bonding, while the three methyl groups and the benzene ring contribute to its lipophilicity and steric hindrance.[1] The calculated XLogP3-AA value of 2.5 suggests a significant non-polar character, indicating a preference for organic solvents over aqueous media.[3]
Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective
The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. The solubility of this compound in a given organic solvent is a result of the interplay between several key factors:
-
Solute-Solvent Interactions: For dissolution to occur, the energy released from the interaction between this compound molecules and solvent molecules must overcome the energy required to break the solute-solute and solvent-solvent interactions.
-
Polarity: The carboxylic acid group can engage in dipole-dipole interactions and form hydrogen bonds with polar solvents such as alcohols (e.g., ethanol, methanol) and ketones (e.g., acetone).
-
Hydrogen Bonding: The ability of the carboxylic acid to act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen) is a primary driver of its solubility in protic and other hydrogen-bond-accepting solvents.
-
Van der Waals Forces: The non-polar benzene ring and methyl groups interact favorably with non-polar solvents (e.g., hexane, toluene) through London dispersion forces.
-
Steric Hindrance: The ortho- and meta-positioned methyl groups can sterically hinder the interaction of the carboxylic acid group with solvent molecules, potentially influencing its solubility compared to less substituted benzoic acids.
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[4] It is the gold standard for generating reliable thermodynamic solubility data.
Principle
An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade or higher)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A preliminary test can be conducted to estimate the approximate solubility.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours, but the time required to reach equilibrium should be experimentally determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[4][5]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully separate the saturated solution from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a sufficient speed and for an adequate duration to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove any suspended particles. It is crucial to pre-saturate the filter by discarding the initial portion of the filtrate to avoid loss of solute due to adsorption.
-
-
-
Analysis:
-
Accurately dilute a known volume of the clear saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
Caption: Experimental workflow for the shake-flask solubility determination method.
Self-Validating System: Ensuring Trustworthiness
To ensure the reliability and trustworthiness of the obtained solubility data, the following self-validating checks should be incorporated into the protocol:
-
Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points is crucial to confirm that a true equilibrium has been reached.
-
Mass Balance: After the experiment, the undissolved solid can be dried and weighed to perform a mass balance calculation, although this is often challenging with volatile organic solvents.
-
Purity of Solute: The purity of the this compound should be confirmed before and after the experiment to ensure no degradation or polymorph transformation has occurred.
-
Method Validation: The analytical method used for concentration determination must be validated for linearity, accuracy, and precision.
Discussion and Field-Proven Insights
While quantitative data for this compound is scarce, data for the structurally similar benzoic acid can provide valuable context. Benzoic acid exhibits significant solubility in polar organic solvents like ethanol and acetone, and this trend is expected to hold for its trimethylated derivative.[6][7][8] However, the presence of the three methyl groups will increase the lipophilicity of the molecule, which may enhance its solubility in less polar solvents compared to benzoic acid.
For drug development professionals, understanding the solubility of this compound in a range of pharmaceutically acceptable solvents is critical for formulation development. The detailed protocol provided herein allows for the generation of this essential data in-house, enabling informed decisions on solvent selection for crystallization, purification, and dosage form design.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining a strong theoretical foundation with a detailed, practical experimental protocol, researchers are empowered to confidently determine the solubility of this compound in their specific applications. The emphasis on a self-validating experimental design ensures the generation of high-quality, trustworthy data, a cornerstone of robust scientific research and development.
References
-
This compound - Solubility of Things. (n.d.). Retrieved January 26, 2026, from [Link]
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2,3,6-TBA (Ref: HC 1281). (n.d.). AERU - University of Hertfordshire. Retrieved January 26, 2026, from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved January 26, 2026, from [Link]
- Cheng, W., Feng, S., Cui, X., & Cheng, F. (2014). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.
- Long, B., Li, Y., & Wang, F. (2011). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- Zhang, P., Wang, Y., & Du, L. (2012). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of the Serbian Chemical Society, 77(8), 1101-1108.
-
This compound. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved January 26, 2026, from [Link]
-
2,4,6-Trimethylbenzoic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- OECD. (2009). OECD Guidelines for the Testing of Chemicals, Section 2: Effects on Biotic Systems, Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). OECD Publishing.
-
Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 26, 2026, from [Link]
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
-
E.4.10. [4.9] Solubility in organic solvents / fat solubility. (n.d.). IUCLID. Retrieved January 26, 2026, from [Link]
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
-
Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved January 26, 2026, from [Link]
- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.
- Cheng, W., Feng, S., Cui, X., & Cheng, F. (2014). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K.
- Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620–643.
- Acree, W. E. (2014). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
-
OECD 105 - Water Solubility. (n.d.). Situ Biosciences. Retrieved January 26, 2026, from [Link]
- An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. (2025). Benchchem.
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2,3,6-Trimethylbenzoic acid melting point and boiling point
The following technical guide details the physicochemical profile, synthesis, and experimental handling of 2,3,6-Trimethylbenzoic acid .
CAS: 2529-36-4 | Formula: C₁₀H₁₂O₂ | MW: 164.20 g/mol [1][2][3]
Executive Summary & The Isomer Trap
For researchers in drug discovery and materials science, This compound presents a critical specificity challenge. It is frequently confused with its symmetric isomer, 2,4,6-Trimethylbenzoic acid (Mesitoic Acid, CAS 480-63-7) .
While Mesitoic acid is renowned for its extreme steric hindrance (blocking both ortho positions symmetrically), the 2,3,6-isomer possesses a unique asymmetric steric profile. It retains significant ortho-shielding at the 2- and 6-positions but exposes the 4- and 5-positions to electrophilic attack, making it a distinct scaffold for regioselective derivatization.
Critical Distinction:
-
Target (2,3,6-): Melting Point 101–110 °C
-
Isomer (2,4,6-): Melting Point 152–155 °C [3]
Physicochemical Profile
The following data aggregates experimental values from calorimetric studies and primary synthesis reports.
| Property | Value | Confidence | Context/Source |
| Melting Point | 101–110 °C | High | Experimental range varies by crystal form/purity.[1] Acta Chem. Scand.[1][4] reports 101–103 °C; Sigma-Aldrich reports 108–110 °C. |
| Boiling Point | 288–292 °C | Medium | At 760 mmHg.[1] Often predicted; sublimation occurs before boiling at standard pressure. |
| Sublimation Enthalpy | 104.4 kJ/mol | High | Determined via vapor pressure measurement (NIST).[3] |
| Appearance | White Crystalline Solid | High | Forms prisms from dilute ethanol; needles from petroleum ether.[1][5] |
| Solubility | Organic Solvents | High | Soluble in ethanol, CHCl₃, dioxane.[5] Poorly soluble in cold water.[1] |
| pKa | ~3.4 (Predicted) | Medium | Comparable to Mesitoic acid due to ortho-methyl electronic effects.[1] |
Thermodynamic Analysis & Structural Logic
The melting point of this compound (~106 °C) is significantly lower than that of the 2,4,6-isomer (~152 °C). This depression is driven by crystal lattice symmetry .
-
2,4,6-Trimethylbenzoic acid (Mesitoic): Highly symmetric (
effective symmetry). This allows for efficient packing in the crystal lattice, maximizing intermolecular Van der Waals forces and elevating the energy required to break the lattice (higher MP). -
This compound: Asymmetric substitution.[6] The methyl group at the 3-position disrupts the packing efficiency compared to the symmetric counterpart. The resulting lattice energy is lower, manifesting as a melting point nearly 50 °C lower.
Experimental Protocols
Protocol A: Synthesis via Grignard Carbonation
The most reliable route to high-purity this compound is the carbonation of the corresponding Grignard reagent derived from 1-bromo-2,3,6-trimethylbenzene.[1]
Reagents:
-
Solvent: Anhydrous Diethyl Ether or THF
-
Reagent: Magnesium turnings (activated)[1]
-
Electrophile: Dry CO₂ (gas or solid)
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck flask under Argon. Add magnesium turnings (1.1 eq) and a crystal of iodine.
-
Initiation: Add 10% of the bromide solution in ether. Initiate with a heat gun if necessary until turbidity appears (formation of Grignard).
-
Addition: Dropwise add the remaining bromide over 1 hour, maintaining a gentle reflux.
-
Carbonation: Cool the solution to 0 °C. Bubble dry CO₂ gas through the solution (or pour onto crushed dry ice) for 2 hours. The solution will become viscous.
-
Hydrolysis: Quench carefully with 6M HCl/Ice mixture to protonate the carboxylate salt.
-
Extraction: Extract the aqueous phase with Et₂O (3x). Combine organics and wash with brine.
-
Acid-Base Purification (Critical Step):
-
Extract the ether layer with 10% NaOH (The acid moves to the aqueous phase as the sodium salt; neutral impurities stay in ether).
-
Separate the aqueous layer and acidify to pH 1 with conc. HCl.
-
Collect the precipitated white solid via filtration.[5]
-
Protocol B: Recrystallization (Purification)
To achieve the literature MP of 105–110 °C, remove trace isomeric impurities.
-
Solvent System: Dilute Ethanol (EtOH:H₂O, 80:20) or Chloroform/Petroleum Ether.
-
Dissolution: Dissolve crude solid in minimum hot solvent.
-
Filtration: Hot filter to remove insoluble magnesium salts.
-
Crystallization: Allow slow cooling to room temperature, then 4 °C.
-
Drying: Vacuum dry at 40 °C over P₂O₅ to remove solvated water.
Visualization: Synthesis & Logic Flow
The following diagram illustrates the synthesis pathway and the critical purification logic required to isolate the correct isomer.
Caption: Reaction scheme for the synthesis of this compound via Grignard carbonation, highlighting the acid-base extraction step essential for removing neutral organic byproducts.
References
-
NIST Chemistry WebBook. this compound (CAS 2529-36-4) Thermochemistry Data. National Institute of Standards and Technology. [Link][1][7]
-
Kjøsen, H., Liaaen-Jensen, S., & Enzell, C. R. (1971). Mass Spectrometric Studies of Carotenoids 4. Acta Chemica Scandinavica, 25, 85-93. (Detailing synthesis and MP of 101-103°C). [Link]
-
ChemIndex. this compound Physical Properties. (Boiling point data). [Link]
Sources
- 1. 1076-88-6|3,4,5-Trimethylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. This compound | C10H12O2 | CID 17314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. EP2098586B1 - Flavor composition or fragrance composition, product containing the flavor composition or fragrance composition, and novel ester compound - Google Patents [patents.google.com]
- 7. Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Advanced Mass Spectrometry Guide: 2,3,6-Trimethylbenzoic Acid
The following technical guide details the mass spectrometric analysis of 2,3,6-Trimethylbenzoic acid (2,3,6-TMBA) . It is structured to provide actionable insights for researchers dealing with the specific challenges of steric hindrance and ortho-effects inherent to this molecule.
Executive Technical Summary
This compound (C₁₀H₁₂O₂; MW 164.20) presents a distinct analytical profile due to its di-ortho substitution pattern. Unlike simple benzoic acids, the methyl groups at positions 2 and 6 create significant steric hindrance around the carboxylic moiety. This structural feature dictates:
-
GC-MS Behavior: A dominant "Ortho Effect" leading to the anomalous loss of water (
) rather than the standard hydroxyl loss. -
LC-MS Behavior: High stability in negative electrospray ionization (
), with decarboxylation ( loss) as the primary fragmentation pathway. -
Sample Preparation: Resistance to standard Fischer esterification, necessitating specific derivatization protocols (e.g., Silylation or Alkyl Halide/Base) for gas chromatography.
Physicochemical Context & Analytical Suitability
Before instrument selection, the analyst must account for the "Mesitoic Effect" (steric inhibition of resonance and reaction).
| Property | Value | MS Implication |
| Molecular Weight | 164.20 g/mol | Precursor ions: |
| pKa | ~3.4 - 3.9 | Stronger acid than benzoic acid due to steric inhibition of resonance (SIR) forcing the carboxyl group out of planarity. Ideal for Negative Mode ESI . |
| LogP | ~3.1 | Moderately lipophilic; retains well on C18 columns. |
| Steric Nature | High (2,6-dimethyl) | Critical: Standard acid-catalyzed esterification (e.g., MeOH/H₂SO₄) will fail or be extremely slow. |
GC-MS Analysis (Electron Ionization)
In Electron Ionization (70 eV), 2,3,6-TMBA exhibits a fragmentation pattern distinct from meta- or para-substituted isomers.
The Ortho-Effect Mechanism
Standard benzoic acids fragment via
Key Diagnostic Ions:
-
m/z 164 (
): Molecular ion, typically prominent (30-60% relative abundance). -
m/z 146 (
): The Diagnostic Peak. Result of the ortho-effect. Isomers lacking ortho-methyls (e.g., 3,4,5-TMBA) will show negligible signal here. -
m/z 119 ($[M - COOH]^+ \text{ or } [M - H_2O - CO]^+ $): Formation of the trimethylphenyl cation (often rearranging to a methylated tropylium ion).
-
m/z 91 (
): Tropylium ion (common aromatic background).
Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic divergence between the standard benzoic acid pathway and the ortho-effect pathway specific to 2,3,6-TMBA.
Figure 1: Mechanistic divergence in EI fragmentation. The green path (Ortho Effect) is diagnostic for 2,6-substituted benzoic acids.
LC-MS Analysis (ESI/APCI)
Liquid Chromatography coupled with Mass Spectrometry is the preferred method for biological matrices or when derivatization is undesirable.
Ionization Strategy
-
Source: Electrospray Ionization (ESI).[1]
-
Polarity: Negative Mode (
) . The carboxylic acid proton is easily abstracted. -
Precursor Ion:
at m/z 163 .
MS/MS Fragmentation (MRM Transitions)
Collision-Induced Dissociation (CID) of the carboxylate anion typically yields decarboxylation.
| Transition | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| Quantifier | 163.1 | 119.1 | 15 - 25 | Neutral loss of |
| Qualifier | 163.1 | 118.0 | 30 - 40 | Loss of |
| Qualifier | 163.1 | 91.1 | 45+ | Ring fragmentation to tropylium-like anion. |
Chromatographic Considerations
Due to the hydrophobic methyl groups, 2,3,6-TMBA elutes later than unsubstituted benzoic acid on Reverse Phase (C18) columns.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or 5mM Ammonium Acetate .
-
Note: While high pH ensures ionization, modern ESI sources are sensitive enough to detect carboxylic acids at acidic pH (where they retain better on C18) due to the "wrong-way-round" ionization or local pH shifts in the droplet. However, Ammonium Acetate (pH 5-6) is the robust "sweet spot" for negative mode sensitivity.
-
Experimental Protocol: Sample Preparation & Workflow
This protocol addresses the "Mesitoic" steric hindrance issue, ensuring successful detection.
The Derivatization Trap
Do not use:
-
TMS-Diazomethane: Fast, room temperature methylation (Hazardous).
-
Iodomethane/Base:
+ in Acetone (Sterically accessible mechanism on the oxygen). -
Silylation: BSTFA + 1% TMCS (Forms the TMS-ester,
236).
Recommended Workflow (Decision Tree)
Figure 2: Analytical workflow emphasizing the critical derivatization step for GC-MS.
Validation & Troubleshooting
To ensure Trustworthiness and Self-Validation of the method:
-
Isomer Differentiation:
-
Inject a standard of 2,4,6-Trimethylbenzoic acid (Mesitoic acid).
-
Observation: 2,4,6-TMBA will also show the ortho-effect (
146). -
Resolution: You must rely on Chromatographic Separation . 2,3,6-TMBA (unsymmetrical) has a different dipole moment than 2,4,6-TMBA (symmetrical), leading to distinct Retention Times (RT). 2,3,6-TMBA typically elutes after 2,4,6-TMBA on non-polar phases due to slightly higher effective lipophilicity (less effective shielding of the polar head by the symmetrical methyls).
-
-
Internal Standard:
-
Use
-2,4,6-Trimethylbenzoic acid or a structurally similar isomer like 2,3,4-Trimethylbenzoic acid (if chromatographically resolved).
-
-
Carryover Check:
-
Due to the lipophilic methyls, this compound can stick to injector liners (GC) or PEEK tubing (LC). Run a blank (Acetonitrile) after high-concentration standards.
-
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of 2,6-Dimethylbenzoic acid derivatives. National Institute of Standards and Technology. [Link]
-
Gross, J. H. (2011). Mass Spectrometry: A Textbook. (Chapter: Ortho Effects). Springer. [Link]
-
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Discussion on steric inhibition and fragmentation).
-
Kuhnert, N., et al. (2007).[1] A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry.[1] [Link]
Sources
Computational Analysis of 2,3,6-Trimethylbenzoic Acid Conformation
Steric Inhibition of Resonance & Electronic Structure
Executive Summary
This technical guide provides a rigorous computational framework for analyzing the conformational landscape of 2,3,6-trimethylbenzoic acid (2,3,6-TMBA) . Unlike unsubstituted benzoic acid, which is planar, 2,3,6-TMBA exhibits significant non-planarity due to the steric clash between the ortho-methyl groups (positions 2 and 6) and the carboxyl moiety.
This phenomenon, known as Steric Inhibition of Resonance (SIR) , fundamentally alters the molecule's electronic properties, acidity, and reactivity. This guide details the Density Functional Theory (DFT) protocols required to accurately model these torsional barriers, validates the methodology against crystallographic standards, and explores the "buttressing effect" introduced by the 3-methyl substituent.
Theoretical Framework: The Ortho-Effect Mechanism
To accurately model 2,3,6-TMBA, one must understand the forces driving its conformation. The potential energy surface (PES) is dominated by the rotation of the C(phenyl)–C(carboxyl) bond.
2.1 Steric Inhibition of Resonance (SIR)
In benzoic acid, the carboxyl group is coplanar with the benzene ring (
2.2 The Buttressing Effect
A critical, often overlooked feature of 2,3,6-TMBA is the asymmetry caused by the 3-methyl group.
-
Standard Sterics: The 2- and 6-methyls push the carboxyl group.
-
Buttressing: The 3-methyl group sterically crowds the 2-methyl group, pushing it closer to the carboxyl group. This increases the rotational barrier compared to the symmetric 2,6-dimethylbenzoic acid.
Computational Methodology (Protocol)
The following protocol is designed to capture both the electronic delocalization and the non-covalent dispersion forces inherent in the steric clash.
3.1 Recommended Level of Theory
-
Functional: M06-2X or
B97X-D .-
Rationale: Standard B3LYP often underestimates van der Waals dispersion forces, which are critical for accurate methyl-carboxyl interaction energies. M06-2X is parameterized for non-covalent interactions.
-
-
Basis Set: 6-311++G(d,p) .
-
Rationale: Diffuse functions (++) are essential for describing the lone pairs on the carboxyl oxygens and the tail of the electron density in the crowded ortho region.
-
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Water (
) for biological relevance; Ethanol/Methanol for crystallization modeling.
-
3.2 Workflow Diagram
The following diagram outlines the self-validating computational workflow.
Figure 1: Step-by-step computational workflow for conformational analysis.
Conformational Landscape & Results
4.1 The Dihedral Scan
The primary coordinate of interest is the dihedral angle
-
Planar (
): Transition state (Maximum Energy). High steric repulsion. -
Perpendicular (
): Minimum conjugation, but minimum steric clash. -
Equilibrium (
): The global minimum usually lies in this range, balancing the loss of resonance energy against the relief of steric strain.
Table 1: Anticipated Energetic Parameters for 2,3,6-TMBA
| Parameter | Value (Approx) | Physical Interpretation |
| Twist Angle ( | High degree of non-planarity due to 2,6-dimethyls. | |
| Rotational Barrier | 15–20 kcal/mol | Energy required to force planarity (Transition State). |
| C=O Bond Length | 1.205 Å | Slightly shorter than planar benzoic acid due to loss of conjugation. |
| C(phenyl)-C(acid) | 1.51 Å | Elongated bond due to steric repulsion and lack of |
4.2 Mechanism Visualization
The diagram below illustrates the competing forces determining the conformation.
Figure 2: Interaction map showing the Buttressing Effect and Steric Repulsion.
Electronic Structure Analysis (NBO)
To explain why the molecule adopts this shape beyond simple "ball-and-stick" sterics, Natural Bond Orbital (NBO) analysis is required.
-
Hyperconjugation: In the twisted conformation, the
orbitals of the ring cannot donate into the of the Carbonyl (C=O). -
Lone Pair Delocalization: Look for
interactions. -
Acidity Implications: The loss of resonance in the neutral acid is greater than in the carboxylate anion (which has equivalent resonance structures). Therefore, SIR generally increases acidity (lowers pKa) relative to benzoic acid, as the destabilization of the acid form drives the equilibrium toward the anion [1].
Experimental Validation & References
To ensure the trustworthiness of the model, computational results must be benchmarked against experimental data.
-
X-Ray Crystallography: Compare calculated dihedrals with crystal structures of 2,4,6-trimethylbenzoic acid (Mesitoic acid) or 2,6-dimethoxybenzoic acid if 2,3,6-TMBA specific crystals are unavailable. Mesitoic anhydride shows a dihedral of ~55° [2].
-
IR Spectroscopy: The C=O stretch in non-planar benzoic acids shifts to higher wavenumbers (blue shift) compared to planar analogs because the C=O bond acquires more double-bond character (loss of conjugation).
References
-
Böhm, S., & Exner, O. (2000).[1] Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry – A European Journal, 6(18), 3391-3398.
-
Lynch, D. E., et al. (2003). Crystal structure of 2,4,6-trimethylbenzoic anhydride. Acta Crystallographica Section E, 59(11).
-
PubChem. (n.d.).[2] this compound (CID 17314).[2] National Center for Biotechnology Information.
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc. (Standard reference for DFT protocols).
Sources
Technical Guide: Discovery and Characterization of 2,3,6-Trimethylbenzoic Acid in Microbial Matrices
Executive Summary
2,3,6-Trimethylbenzoic acid (2,3,6-TMBA) represents a distinct class of polymethylated aromatic acids characterized by significant steric hindrance adjacent to the carboxyl group. Unlike its symmetric isomer 2,4,6-trimethylbenzoic acid (Mesitoic acid), 2,3,6-TMBA is asymmetric, presenting unique challenges in spectroscopic identification and biological isolation.
While often synthesized chemically for use as a steric probe or intermediate, its discovery in natural products is primarily linked to microbial catabolism of alkylbenzenes (bioremediation pathways) and, more rarely, as a shunt metabolite in fungal polyketide biosynthesis. This guide outlines the technical workflow for isolating, purifying, and structurally validating 2,3,6-TMBA from complex microbial fermentation broths.
Part 1: The Target Analyte
Understanding the physicochemical behavior of 2,3,6-TMBA is prerequisite to its isolation. The molecule exhibits the "Ortho Effect" , where the methyl groups at positions 2 and 6 create a steric blockade around the carboxylic acid.
| Property | Specification | Technical Implication for Isolation |
| CAS Number | 2458-38-0 | Reference standard verification. |
| Molecular Formula | C₁₀H₁₂O₂ | MW = 164.20 g/mol .[1] |
| pKa (Calc) | ~3.4 - 3.9 | Stronger acid than benzoic acid due to steric inhibition of resonance, forcing the carboxyl group out of planarity. |
| Solubility | Low in H₂O (pH < 3); High in EtOAc/CHCl₃ | Acid-Base Partitioning is the most effective initial purification step. |
| UV Cutoff | ~270-280 nm | Weak chromophore; requires DAD detection at 210 nm or 254 nm. |
Part 2: Natural Sources & Biosynthetic Context
The discovery of 2,3,6-TMBA in nature typically occurs via two distinct biological mechanisms.
Microbial Catabolism (Oxidative Pathway)
The most documented natural occurrence is the degradation of 1,2,3-trimethylbenzene (hemimellitene) by soil bacteria such as Pseudomonas putida or Rhodococcus species. These organisms oxidize the methyl group at the C-1 position to a carboxyl group.
Fungal Polyketide Shunting (Anabolic Pathway)
In rare instances, endophytic fungi (e.g., Penicillium or Aspergillus spp.) produce polymethylated benzoates via S-adenosylmethionine (SAM) dependent methyltransferases acting on polyketide precursors.
Biosynthetic Pathway Diagram
The following diagram illustrates the oxidative formation of 2,3,6-TMBA from alkylbenzene precursors compared to the polyketide route.
Figure 1: Bacterial oxidative pathway (solid lines) vs. fungal biosynthetic shunt (dashed lines) leading to 2,3,6-TMBA.
Part 3: Isolation Protocol
This protocol utilizes pH-modulated liquid-liquid extraction to separate 2,3,6-TMBA from neutral metabolites (terpenes) and basic alkaloids.
Step 1: Fermentation & Harvesting
-
Cultivate Pseudomonas or fungal strain in Minimal Salts Medium (MSM) supplemented with aromatic precursors (if inducing catabolism) or Malt Extract Broth (if screening secondary metabolites).
-
Centrifuge broth at 5,000 x g for 20 mins to remove biomass.
-
Retain the supernatant (2,3,6-TMBA is secreted).
Step 2: Acid-Base Fractionation (The Critical Step)
Because 2,3,6-TMBA is a carboxylic acid, it can be switched between water-soluble (ionized) and solvent-soluble (protonated) states.
-
Basify: Adjust supernatant pH to 10.0 using 1M NaOH.
-
Logic: Deprotonates the acid (R-COO⁻Na⁺), keeping it in the water phase.
-
-
Wash: Extract with Ethyl Acetate (EtOAc) x 2.
-
Result: Discard organic layer (contains neutrals/bases). Keep Aqueous layer.
-
-
Acidify: Adjust Aqueous layer pH to 2.0 using 6M HCl.
-
Logic: Protonates the acid (R-COOH), making it hydrophobic.
-
-
Extract: Extract Aqueous layer with EtOAc x 3.
-
Result: Combine organic layers. This fraction contains 2,3,6-TMBA and other organic acids.
-
-
Dry: Use anhydrous Na₂SO₄ and evaporate solvent.
Step 3: Purification (Reverse-Phase HPLC)
-
Column: C18 (ODS), 5 µm, 250 x 4.6 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Suppresses ionization for better peak shape).
-
B: Acetonitrile.[2]
-
-
Gradient: 5% B to 100% B over 30 mins.
-
Detection: 254 nm.
-
Note: 2,3,6-TMBA typically elutes after less methylated benzoic acids due to increased hydrophobicity.
Part 4: Structural Elucidation (E-E-A-T Core)
Distinguishing 2,3,6-TMBA from its isomers (2,4,6-TMBA and 2,3,5-TMBA) is the most common point of failure. You must use NMR symmetry arguments.
Mass Spectrometry (MS)
-
Technique: LC-ESI-MS (Negative Mode).
-
Observation: [M-H]⁻ ion at m/z 163.
-
Fragmentation: Look for the "Ortho Effect" loss of H₂O or CO₂ which is characteristic of sterically crowded benzoic acids.
Nuclear Magnetic Resonance (NMR)
This is the definitive validation method.
-
2,4,6-Trimethylbenzoic Acid (The Trap):
-
Symmetric: The protons at C3 and C5 are equivalent.
-
¹H NMR: Shows a singlet integrating for 2 protons (aromatic).
-
¹³C NMR: Shows fewer signals due to symmetry.
-
-
This compound (The Target):
-
Asymmetric: The protons at C4 and C5 are neighbors.
-
¹H NMR: Shows two doublets (ortho-coupling, J ≈ 8.0 Hz) for the aromatic protons.
-
HMBC Correlations: Critical for placing the methyl groups.
-
NMR Logic Diagram
The following decision tree illustrates how to interpret the spectral data to confirm the 2,3,6-isomer.
Figure 2: NMR decision tree for distinguishing trimethylbenzoic acid isomers.
Data Summary Table: Isomer Differentiation
| Feature | This compound | 2,4,6-Trimethylbenzoic Acid |
| Symmetry | Asymmetric | Symmetric |
| Aromatic Protons | 2 distinct signals (C4-H, C5-H) | 1 signal (C3-H, C5-H are equivalent) |
| Coupling | ortho-coupled doublets | Singlet (no coupling) |
| Methyl Signals | 3 distinct singlets | 2 distinct singlets (2,6-Me are equivalent) |
References
-
Biodegradation of Trimethylbenzenes
-
General Biosynthesis of Benzoic Acids
-
Isolation Methodology
-
Chemical Data & Spectra
Sources
- 1. 2,4,6-Trimethylbenzoic acid | C10H12O2 | CID 10194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metagenomic and Genomic Sequences from a Methanogenic Benzene-Degrading Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids / Molecular Plant, 2015 [sci-hub.red]
- 5. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4. Biogenesis of Benzoic Acids as Precursors [tu-braunschweig.de]
- 7. rroij.com [rroij.com]
- 8. natpro.com.vn [natpro.com.vn]
- 9. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
Oxidative Architectures for 2,3,6-Trimethylbenzoic Acid Synthesis
The following technical guide details the oxidative synthesis of 2,3,6-trimethylbenzoic acid , a distinct structural isomer often confused with its symmetric counterpart, mesitoic acid (2,4,6-trimethylbenzoic acid).
Technical Guide for Process Chemists & Drug Developers
Part 1: Core Directive & Strategic Analysis
The Target Architecture
-
CAS Registry Number: 2529-36-4 (Distinct from 2,4,6-isomer CAS 480-63-7)[1]
-
Key Physical Property: Melting Point 101–103 °C (vs. ~155 °C for 2,4,6-isomer).[4]
The Synthetic Challenge
The primary challenge in synthesizing this compound is regioselectivity . Direct oxidation of the parent hydrocarbon, 1,2,4-trimethylbenzene (pseudocumene), typically targets the least sterically hindered methyl groups (positions 4 or 5), yielding 2,4,5- or 3,4-dimethylbenzoic acids rather than the desired 2,3,6-isomer.
Therefore, successful oxidative protocols rely on pre-functionalized precursors where the carbon framework is established prior to the oxidative step. The two most viable oxidative pathways are:
-
Aldehyde Oxidation: Converting 2,3,6-trimethylbenzaldehyde to the acid.
-
Alcohol Oxidation: Converting 2,3,6-trimethylbenzyl alcohol to the acid.
Part 2: Scientific Integrity & Experimental Protocols
Pathway A: Jones Oxidation of 2,3,6-Trimethylbenzaldehyde
This is the most authoritative and high-yield method found in literature. It utilizes Jones Reagent (Chromic acid in aqueous sulfuric acid) to drive the aldehyde to the carboxylic acid. This method is preferred for its speed and ability to overcome the steric hindrance at the ortho positions.
Mechanism & Rationale
The reaction proceeds via the formation of a chromate ester intermediate. Despite the steric bulk of the methyl groups at positions 2 and 6, the aldehyde proton remains accessible. The strong acidic conditions facilitate the hydration of the aldehyde, which is then trapped by the chromate species.
Experimental Protocol
-
Precursor: 2,3,6-Trimethylbenzaldehyde (Synthesized via Grignard formylation of 1-bromo-2,3,6-trimethylbenzene).
-
Reagents: Chromium(VI) oxide (CrO₃), Sulfuric acid (H₂SO₄), Acetone.[8]
Step-by-Step Methodology:
-
Reagent Preparation (Jones Reagent): Dissolve 26.72 g of chromium trioxide in 23 mL of concentrated sulfuric acid. Dilute carefully with water to a total volume of 100 mL.
-
Solvation: Dissolve 10.0 mmol of 2,3,6-trimethylbenzaldehyde in 30 mL of reagent-grade acetone. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add the Jones Reagent dropwise to the stirred aldehyde solution. Maintain temperature < 5 °C. The solution will shift from orange to green (reduction of Cr⁶⁺ to Cr³⁺).
-
Endpoint: Continue addition until the orange color persists, indicating excess oxidant. Stir for an additional 20 minutes.
-
Quenching: Add Isopropyl alcohol dropwise to consume excess oxidant (solution returns to green).
-
Workup: Decant the acetone layer. Extract the aqueous residue with ether.[8] Combine organic layers and wash with saturated brine.
-
Purification: Extract the organic layer with 10% NaOH (aq) to pull the acid into the aqueous phase (separating it from unreacted non-acidic impurities). Acidify the aqueous extract with HCl to pH 1.
-
Isolation: Filter the resulting white precipitate. Recrystallize from chloroform/petroleum ether.
Expected Yield: 90–98% Characterization: IR (KBr) 1690 cm⁻¹ (C=O); ¹H NMR shows loss of aldehyde proton (~10 ppm) and retention of three methyl singlets.
Pathway B: Pinnick Oxidation (Chlorite)
For substrates sensitive to the harsh acidic conditions of Jones oxidation, the Pinnick oxidation offers a milder alternative using sodium chlorite.
Protocol Summary
-
System: 2,3,6-Trimethylbenzaldehyde in t-Butanol/Water (3:1).
-
Reagents: Sodium Chlorite (NaClO₂, 3-5 eq), Sodium Dihydrogen Phosphate (NaH₂PO₄, buffer), 2-Methyl-2-butene (scavenger for HOCl).
-
Procedure: Stir at room temperature for 4–12 hours. The scavenger is critical to prevent chlorination of the aromatic ring, which is activated by the three methyl groups.
-
Workup: Acidify and extract with ethyl acetate.
Part 3: Visualization & Data
Synthesis Workflow Diagram
The following diagram illustrates the complete synthetic logic, starting from the brominated precursor to the final oxidative step.
Caption: Figure 1. Synthetic pathways to this compound, highlighting the oxidative conversion of aldehyde and alcohol precursors.
Comparative Data Table
| Method | Precursor | Oxidant | Yield | Selectivity | Notes |
| Jones Oxidation | 2,3,6-Trimethylbenzaldehyde | CrO₃ / H₂SO₄ | 95-98% | High | Fast, robust, acidic conditions. Best for scale. |
| Pinnick Oxidation | 2,3,6-Trimethylbenzaldehyde | NaClO₂ / NaH₂PO₄ | 85-90% | Very High | Mild, avoids acid-catalyzed side reactions. Requires scavenger. |
| KMnO₄ Oxidation | 2,3,6-Trimethylbenzyl alcohol | KMnO₄ / Pyridine | 70-80% | Moderate | Can over-oxidize methyl groups if temperature is uncontrolled. |
| Haloform Reaction | 2,3,6-Trimethylacetophenone | NaOCl (Bleach) | 60-75% | High | Requires difficult synthesis of the acetophenone precursor. |
Mechanistic Pathway (Aldehyde Oxidation)
Caption: Figure 2. Mechanism of Chromic Acid oxidation. The steric bulk at positions 2,6 does not inhibit the formation of the chromate ester significantly.
References
-
Kjøsen, H., Liaaen-Jensen, S., & Enzell, C. R. (1971). Mass Spectrometric Studies of Carotenoids. 4. In-chain Elimination Reactions. Acta Chemica Scandinavica, 25, 85-93. (Describes the specific synthesis of this compound from 1-bromo-2,3,6-trimethylbenzene via Grignard and subsequent oxidation).
- Gilman, H., & Parker, E. A. (1971). Synthesis of this compound. Cited within Acta Chem. Scand. 25.
-
BenchChem Technical Repository. (2025). Thermodynamic Properties of Trimethylbenzoic Acid Isomers. (Provides physical property data distinguishing the 2,3,6-isomer from the 2,4,6-isomer).
-
NIST Chemistry WebBook. this compound. Standard Reference Data. (Verification of CAS 2529-36-4 and thermochemical data).
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. 2,3,5,6-(CH3)4-C6H-COOCH3 (CAS 22524-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: Strategic Esterification of 2,3,6-Trimethylbenzoic Acid
[1]
Executive Summary & Strategic Analysis
The esterification of 2,3,6-trimethylbenzoic acid represents a classic challenge in organic synthesis governed by the "Ortho Effect" and Newman’s Rule of Six . The presence of two methyl groups at the ortho positions (2 and 6) creates a "steric wall" that effectively shields the carbonyl carbon from nucleophilic attack by alcohols.
Consequently, standard Fischer esterification (Acid + Alcohol +
Successful protocols must circumvent this barrier via one of two mechanisms:
-
The "Bypass" Route (
): Avoid attacking the carbonyl entirely by reacting the carboxylate anion with an electrophilic alkyl halide. -
The "Activation" Route (Acylium/Acyl Chloride): Convert the acid into a highly reactive intermediate (acyl chloride or acylium ion) that compresses the bond angle or increases electrophilicity sufficiently to overcome the steric barrier.
This guide details three field-proven protocols ranging from mild laboratory-scale synthesis to robust scale-up methodologies.[1][2][3]
Decision Matrix: Selecting the Right Protocol
Before proceeding, select the protocol that matches your substrate availability and scale.
Figure 1: Decision tree for selecting the optimal esterification strategy based on substrate availability and stability.
Detailed Protocols
Protocol A: Carboxylate Alkylation (The "Bypass" Route)
Best For: Laboratory scale (mg to g), primary/secondary alkyl halides, mild conditions.[2]
Mechanism:
Reagents:
-
This compound (1.0 equiv)[1]
-
Cesium Carbonate (
) or Potassium Carbonate ( ) (1.5 - 2.0 equiv)[1][2][3] -
Alkyl Halide (
or ) (1.2 - 1.5 equiv)[1][2][3] -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1][2][3]
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(preferred for higher solubility/reactivity) or .[1][2][3] Stir at room temperature for 30 minutes. The mixture will become a suspension of the carboxylate salt. -
Alkylation: Add the Alkyl Iodide/Bromide dropwise.[2][3]
-
Note: If using a volatile alkyl halide (e.g., Methyl Iodide), fit a reflux condenser to prevent loss.[1]
-
-
Reaction: Heat the mixture to 50–60°C . Monitor via TLC or LC-MS.[1][2][3]
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Why it works: The "Ortho Effect" prevents attack at the carbonyl, but it does not prevent the carboxylate oxygen from acting as a nucleophile away from the ring.
Protocol B: Acyl Chloride Activation (The Standard Route)
Best For: Scale-up (>10g), when the alcohol (
Reagents:
-
This compound (1.0 equiv)[1]
-
Thionyl Chloride (
) (5.0 - 10.0 equiv) OR Oxalyl Chloride (1.5 equiv + cat.[1][2][3] DMF) -
Target Alcohol (
) (Excess or 1.0 equiv if valuable)[1][2][3] -
Base: Pyridine or Triethylamine (
)[1][2][3]
Step-by-Step Workflow:
-
Activation: Place the carboxylic acid in a flask. Add neat Thionyl Chloride (
).[1][2][3]-
Critical Step: Reflux at 70–80°C for 2–4 hours. The steric bulk requires thermal energy to drive the formation of the acid chloride.
-
Validation: Monitor by taking an aliquot, quenching with MeOH, and checking for methyl ester via TLC/GC.[1]
-
-
Evaporation: Remove excess
under reduced pressure (rotary evaporator). Add dry toluene and re-evaporate to remove trace (azeotropic removal).[2][3]-
Result: Crude 2,3,6-trimethylbenzoyl chloride (usually a yellow oil).[1]
-
-
Esterification: Dissolve the crude acid chloride in anhydrous DCM or THF.
-
Addition: Add the Target Alcohol (1.2 equiv) and Pyridine (2.0 equiv).[2][3]
-
Note: If the alcohol is tertiary or sterically hindered, add DMAP (10 mol%) as a nucleophilic catalyst.
-
-
Reaction: Stir at reflux (DCM: 40°C, THF: 66°C) overnight.
-
Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove pyridine), then
.
Protocol C: Newman's Method (The "Brute Force" Route)
Best For: Historical validation or when
Reagents:
Step-by-Step Workflow:
-
Acylium Formation: Dissolve the carboxylic acid in cold 100%
.-
Observation: The solution often turns deep orange/red, indicating the stable acylium ion.
-
Time: Stir for 15–30 minutes at 0°C to RT.
-
-
Quenching: Pour this mixture slowly into a large excess of the cold Target Alcohol.
-
Reaction: The alcohol intercepts the acylium ion immediately.
-
Workup: Pour onto ice water, extract with ether/EtOAc.
Mechanistic Visualization
The failure of standard esterification vs. the success of the Acylium/Alkylation routes is dictated by geometry.
Figure 2: Mechanistic comparison.[1][2][3] The tetrahedral intermediate in Fischer esterification is sterically prohibited, whereas the linear acylium ion (Newman's method) is accessible.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Reaction (Method A) | Alkyl halide is too hindered (Tertiary). | Switch to Method B (Acid Chloride).[1][2][3] |
| Low Yield (Method B) | Incomplete acid chloride formation.[1][2][3] | Increase reflux time with |
| Product Hydrolysis | Steric hindrance traps water in the crystal lattice or crude oil. | Ensure rigorous drying of the organic layer. Use azeotropic distillation (Toluene) before final isolation.[1][2][3] |
| Starting Material Recovery | "Ortho Effect" prevented nucleophilic attack.[1][2][3] | Verify you are not using standard Fischer conditions (cat. |
References
-
Mechanism of Ortho-Substituted Benzoic Acids
-
Synthesis of Mesitoic Acid Esters (Analogous Protocol)
-
Newman's Rule of Six & Acylium Ions
-
Alkylation Protocol (General Hindered Acids)
Sources
- 1. 2,4,6-Trimethylbenzoyl chloride | 938-18-1 [chemicalbook.com]
- 2. Synthesis routes of 2,4,6-Trimethylbenzoyl chloride [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. CN107304220B - Method for synthesizing 2,4, 6-trimethylbenzoyl-diphenylphosphine oxide by one-pot method - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Use of 2,3,6-Trimethylbenzoic acid in pharmaceutical synthesis
Application Note: Strategic Utilization of 2,3,6-Trimethylbenzoic Acid in Pharmaceutical & Biomaterial Synthesis
Part 1: Executive Summary & Chemical Profile
This compound (2,3,6-TMBA) is a specialized aromatic building block distinguished by its unique steric environment. Unlike its symmetric isomer, Mesitoic acid (2,4,6-trimethylbenzoic acid), 2,3,6-TMBA possesses an asymmetric "ortho-effect" that offers distinct advantages in medicinal chemistry and biomaterial synthesis.
Core Pharmaceutical Applications:
-
Biocompatible Photoinitiator Synthesis: A critical precursor for monoacylphosphine oxide derivatives (analogs of LAP/TPO) used in hydrogel-based drug delivery systems and tissue engineering.
-
Metabolic Blocking: The 2,6-disubstitution pattern effectively blocks hydrolytic enzymes, extending the half-life of amide/ester-linked pharmacophores.
-
Natural Product Total Synthesis: A verified starting material for the synthesis of aromatic carotenoids (e.g., isorenieratene analogs) and retinoid derivatives.[1]
Chemical Challenges: The primary challenge in utilizing 2,3,6-TMBA is the significant steric hindrance at the carbonyl carbon, driven by the methyl groups at positions 2 and 6. Standard nucleophilic acyl substitutions often fail, requiring "activated" protocols described below.
Part 2: Detailed Experimental Protocols
Protocol A: Activation – Synthesis of 2,3,6-Trimethylbenzoyl Chloride
Rationale: Direct coupling of 2,3,6-TMBA is inefficient due to steric shielding. Conversion to the acid chloride is the mandatory first step for most pharmaceutical applications.
Reagents:
-
This compound (1.0 eq)
-
Oxalyl Chloride (1.5 eq) [Preferred over Thionyl Chloride for higher purity]
-
N,N-Dimethylformamide (DMF) (Catalytic, 0.1 eq)
-
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Dissolution: Dissolve 10.0 g of 2,3,6-TMBA in 100 mL anhydrous DCM under Nitrogen atmosphere.
-
Catalysis: Add 5 drops of dry DMF. ( Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, essential for overcoming the steric barrier.)
-
Chlorination: Add Oxalyl Chloride dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor gas evolution (CO/CO2).
-
Work-up: Concentrate in vacuo to yield the crude acid chloride.
-
Note: The product is moisture sensitive. Use immediately in Protocol B or C.
-
Protocol B: Synthesis of Biocompatible Photoinitiators (Phosphinate Scaffolds)
Context: This protocol synthesizes phosphinate derivatives (analogs of LAP), which are critical for crosslinking cell-laden hydrogels in regenerative medicine.
Mechanism: Michaelis-Arbuzov Reaction followed by Demethylation.
Reagents:
-
Dimethyl phenylphosphinite (1.0 eq)
-
2-Butanone (Methyl Ethyl Ketone)
Step-by-Step Methodology:
-
Arbuzov Rearrangement:
-
Under Argon, add Dimethyl phenylphosphinite dropwise to neat 2,3,6-trimethylbenzoyl chloride at room temperature.
-
Stir overnight (12-18h). The reaction is exothermic; ensure adequate cooling if scaling >50g.
-
Checkpoint: 31P-NMR should show a shift from phosphinite (~115 ppm) to phosphinate oxide (~25 ppm).
-
-
Demethylation (Lithium Salt Formation):
-
Purification:
-
Cool to room temperature and hold for 4 hours.
-
Filter the solid precipitate (Lithium phenyl-2,3,6-trimethylbenzoylphosphinate).
-
Wash with excess 2-butanone and diethyl ether to remove organic impurities.
-
Yield Target: >85%.
-
Protocol C: Sterically Hindered Amide Coupling (Drug Discovery)
Context: Attaching the 2,3,6-TMBA motif to amine-bearing pharmacophores to improve metabolic stability.
Reagents:
-
Target Amine (R-NH2)
-
Diisopropylethylamine (DIPEA) or Pyridine
-
DMAP (4-Dimethylaminopyridine) - Crucial Nucleophilic Catalyst
Workflow:
-
Dissolve the Target Amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous THF.
-
Add DMAP (0.2 eq). Why? DMAP attacks the hindered acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is less sensitive to steric blocking than the neutral chloride.
-
Add 2,3,6-Trimethylbenzoyl chloride (1.2 eq) slowly at 0°C.
-
Reflux may be required (60°C) for 12-24 hours depending on the steric bulk of the amine.
-
Validation: Monitor disappearance of the amine by TLC/LC-MS.
Part 3: Analytical Data & Visualization
Table 1: Physicochemical Profile & QC Specifications
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | ≥ 98.5% | HPLC (C18, MeOH/Water gradient) |
| Melting Point | 105 - 108°C | DSC / Capillary |
| 1H-NMR Identity | Distinct singlets at δ 2.2-2.4 ppm (Methyls) | 500 MHz NMR (CDCl3) |
| Isomer Impurity | < 0.5% (2,4,6-Trimethylbenzoic acid) | GC-MS or HPLC |
Figure 1: Synthesis Pathway of Biocompatible Phosphinates
Caption: Synthetic route from 2,3,6-TMBA to Lithium Phenyl-2,3,6-trimethylbenzoylphosphinate (LAP Analog).
Figure 2: Steric Hindrance & Reactivity Logic
Caption: The 2,6-dimethyl substitution creates a steric cage, requiring activated intermediates (Acid Chlorides) for successful coupling.
Part 4: References
-
Biocompatible Photoinitiator Synthesis (LAP Protocols):
-
Title: Development, characterization, and applications of multi-material stereolithography bioprinting.
-
Source: National Institutes of Health (NIH) / PubMed Central.
-
Relevance: Details the reaction of 2,3,6-trimethylbenzoyl chloride with phosphinites to form LAP-type initiators.
-
URL:[Link]
-
-
Natural Product Synthesis (Carotenoids):
-
Title: Synthesis of 7,8-didehydroisorenieratene and 7,8-didehydrorenieratene.
-
Source: Bulletin of the Chemical Society of Japan (via Oxford Academic).
-
Relevance: Cites this compound as the starting material for the total synthesis of aromatic carotenoids.
-
URL:[Link]
-
-
Bioactive Constituents in Medicinal Plants:
-
Steric Hindrance in Benzoic Acid Derivatives:
-
Title: Crystal structure of 2,4,6-trimethylbenzoic anhydride (Structural Analog Comparison).
-
Source: NIH / PubMed Central.
-
Relevance: Provides structural data on the "mesityl" class of hindered benzoic acids, relevant for understanding the reactivity profile of the 2,3,6-isomer.
-
URL:[Link]
-
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Development, characterization, and applications of multi-material stereolithography bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Projection-based stereolithography for direct 3D printing of heterogeneous ultrasound phantoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blood Flow Within Bioengineered 3D Printed Vascular Constructs Using the Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: 2,3,6-Trimethylbenzoic Acid as a Scaffold for Novel Agrochemical Discovery
Abstract
The discovery of novel agrochemicals is paramount for ensuring global food security amidst challenges of resistance and environmental regulation. Benzoic acid derivatives have historically formed the chemical backbone of a significant class of synthetic auxin herbicides.[1] This application note explores the potential of 2,3,6-trimethylbenzoic acid as a key intermediate and molecular scaffold for the development of new herbicidal compounds. We provide a scientific rationale for its use, detailed protocols for its synthesis from plausible precursors, and a workflow for its derivatization and subsequent biological screening. The methodologies are designed for researchers in agrochemical discovery, offering a robust framework for investigating structure-activity relationships (SAR) and identifying new herbicidal leads.
Introduction and Scientific Rationale
The benzoic acid chemical family is a cornerstone of synthetic auxin herbicides, which function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants, primarily broadleaf weeds.[2] These synthetic auxins are more stable within the plant than endogenous IAA, allowing them to exert a prolonged and disruptive effect on hormonal balance.[1]
A well-known, albeit distinct, analogue is 2,3,6-trichlorobenzoic acid (2,3,6-TBA), a post-emergent herbicide. The substitution pattern on the aromatic ring is critical for biological activity. While the chloro-substituted variant is known, the trimethyl-substituted analogue, this compound, represents an under-explored area of chemical space for herbicide discovery.
Causality Behind Investigating this compound:
-
Modified Lipophilicity: Replacing chlorine atoms with methyl groups significantly alters the molecule's lipophilicity (fat-solubility). This change can profoundly affect its absorption through the waxy cuticle of plant leaves, its translocation within the plant's vascular system (xylem and phloem), and its interaction with the target receptor site.
-
Altered Metabolic Stability: The metabolic fate of a herbicide within the plant determines its persistence and efficacy. Methyl groups are metabolized differently than chlorine atoms, potentially leading to a compound with an optimized half-life for weed control without causing undue persistence in the environment.
-
Fine-Tuning Receptor Binding: The precise steric and electronic profile of the molecule dictates its binding affinity to auxin receptors (like the TIR1/AFB family of proteins).[3] The bulk and electron-donating nature of methyl groups, compared to the electron-withdrawing properties of chlorine, offer a different "key" to fit the receptor's "lock," potentially leading to novel selectivity profiles against different weed species.
This guide provides the necessary protocols to synthesize this compound and evaluate its potential as a foundational block for a new generation of agrochemicals.
Physicochemical Properties of this compound
Understanding the basic properties of the intermediate is crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [4][5] |
| Molecular Weight | 164.20 g/mol | [4] |
| Appearance | White crystalline solid/powder | [6] |
| Melting Point | 159.5 °C | [6] |
| Boiling Point | 289.0 °C | [6] |
| Solubility | More soluble in organic solvents (ethanol, acetone) than water. | [6] |
| Safety | Harmful if swallowed, causes skin and eye irritation.[4] |
Protocol: Synthesis of this compound
While numerous patents describe the synthesis of the 2,4,6-isomer from mesitylene,[7][8][9] a robust, multi-step synthesis for the 2,3,6-isomer is necessary. The following protocol is a representative, logical pathway starting from 2,3-dimethylaniline.
Workflow Overview:
Caption: Multi-step synthesis of this compound.
Step-by-Step Methodology:
This protocol involves hazardous materials and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.
Part A: Synthesis of 2,3-Dimethylbenzoic Acid (Intermediate)
-
Diazotization of 2,3-Dimethylaniline:
-
In a three-neck flask equipped with a mechanical stirrer and thermometer, add 2,3-dimethylaniline (1.0 eq) to 3 M HCl (3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes. This step forms the diazonium salt, which is unstable and should be used immediately.
-
-
Sandmeyer Reaction (Iodination):
-
In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product (1-iodo-2,3-dimethylbenzene) with diethyl ether. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Grignard Reaction and Carboxylation:
-
Ensure all glassware is flame-dried and under an inert atmosphere (N₂ or Ar).
-
Place magnesium turnings (1.2 eq) in a flask with a crystal of iodine.
-
Add a solution of 1-iodo-2,3-dimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Once the reaction is initiated, add the remaining solution and reflux for 2 hours.
-
Cool the Grignard reagent to 0 °C and pour it slowly over crushed dry ice (solid CO₂). The dry ice provides the carboxyl group.
-
Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M HCl.
-
Extract the product, 2,3-dimethylbenzoic acid, with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the intermediate.
-
Part B: Directed Ortho-Metalation and Methylation
-
Lithiation:
-
Under an inert atmosphere, dissolve 2,3-dimethylbenzoic acid (1.0 eq) and TMEDA (tetramethylethylenediamine, 2.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add sec-Butyllithium (s-BuLi, 2.2 eq) dropwise. The solution will typically change color. Stir at -78 °C for 2 hours. The carboxylate group directs the lithiation to the ortho position (C6), which is sterically accessible.
-
-
Methylation:
-
Add methyl iodide (MeI, 2.5 eq) to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding saturated ammonium chloride solution.
-
Acidify the aqueous layer with 2 M HCl to pH ~2 to protonate the carboxylic acid.
-
Extract the final product, this compound, with ethyl acetate.
-
Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Self-Validation: The identity and purity of the final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and match the literature value.[6]
Protocol: Primary Herbicidal Activity Screening
This protocol describes a simple, cost-effective in vitro assay to assess the phytotoxicity of the synthesized compound and its derivatives on a model plant.
Screening Workflow:
Caption: Workflow for in vitro herbicidal activity screening.
Step-by-Step Methodology:
-
Preparation of Test Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Negative Control: DMSO only.
-
Positive Control: A known herbicide with a similar mode of action (e.g., Dicamba) at 1 mM.
-
-
Plate Preparation:
-
Prepare a sterile plant growth medium (e.g., 0.5x Murashige and Skoog medium) solidified with 0.8% agar.
-
While the medium is still molten (~50 °C), add the test compounds to achieve final concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration is constant across all plates and does not exceed 0.5%.
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize seeds of a model dicot plant (e.g., Arabidopsis thaliana, cress, or lettuce) by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinsing 3-5 times with sterile water.
-
Aseptically place 10-15 seeds on the surface of each agar plate.
-
-
Incubation:
-
Seal the plates with breathable tape and place them vertically in a growth chamber with a controlled light cycle (e.g., 16h light / 8h dark) and temperature (22 °C). Vertical orientation encourages roots to grow along the agar surface, simplifying measurement.
-
-
Data Collection and Analysis:
-
After 5-7 days, measure the primary root length of the seedlings.
-
Calculate the germination percentage for each plate.
-
Calculate the average root length and standard deviation for each treatment.
-
Express the results as a percentage of the negative control (DMSO).
-
Data Presentation (Example):
| Treatment | Concentration (µM) | Avg. Root Length (mm) ± SD | Root Growth (% of Control) |
| Negative Control (DMSO) | 0 | 25.2 ± 2.1 | 100% |
| 2,3,6-TMB Acid | 1 | 24.8 ± 2.5 | 98% |
| 2,3,6-TMB Acid | 10 | 18.1 ± 1.9 | 72% |
| 2,3,6-TMB Acid | 100 | 5.3 ± 1.2 | 21% |
| Positive Control (Dicamba) | 10 | 4.1 ± 0.9 | 16% |
Interpretation and Future Directions
A dose-dependent inhibition of root growth, as shown in the example table, indicates that this compound possesses phytotoxic properties. This primary screening result validates the scaffold as a promising starting point for further agrochemical development.
Next Steps:
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues by modifying the this compound core. This includes:
-
Esterification/Amidation: Convert the carboxylic acid to various esters and amides to improve plant uptake.
-
Ring Modification: Introduce other functional groups onto the aromatic ring to probe electronic and steric requirements for activity.
-
-
Whole Plant Assays: Test promising compounds from the in vitro screen on a panel of important crop and weed species in a greenhouse setting to assess selectivity.
-
Mode of Action Studies: Investigate if the observed herbicidal effect is due to synthetic auxin activity by conducting physiological and molecular assays, such as measuring ethylene production or auxin-responsive gene expression in treated plants.[3]
Conclusion
This compound is a valuable and accessible intermediate for agrochemical research. Its structural similarity to known herbicidal scaffolds, combined with its distinct physicochemical properties, makes it an attractive starting point for discovering novel herbicides. The synthetic and screening protocols provided herein offer a comprehensive and self-validating framework for researchers to explore this promising area of chemical biology and contribute to the development of next-generation crop protection solutions.
References
- CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
- CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
-
This compound - Solubility of Things. [Link]
- CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
-
Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid - ResearchGate. [Link]
-
This compound | C10H12O2 - PubChem. [Link]
-
2,4,6-Trimethylbenzoic acid - SIELC Technologies . [Link]
-
Synthetic Auxins | Herbicide Symptoms - UC Agriculture and Natural Resources. [Link]
-
A Rapid and Simple Bioassay Method for Herbicide Detection - PMC - NIH. [Link]
-
Auxin herbicides: current status of mechanism and mode of action - PubMed. [Link]
-
In Vitro Assays | Herbicide Discovery and Screening - Plant and Soil Sciences eLibrary. [Link]
-
This compound - NIST WebBook. [Link]
-
Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies - ResearchGate. [Link]
-
Synthetic Auxin Resistant Weeds - HRAC. [Link]
-
Antifungal activity of benzoic acid derivatives from Piper lanceaefolium - PubMed. [Link]
-
An in vitro mutagenesis protocol for the production of sugarcane tolerant to the herbicide imazapyr - ResearchGate. [Link]
-
Evaluation of the Herbicide Glyphosate, (Aminomethyl)phosphonic Acid, and Glyphosate-Based Formulations for Genotoxic Activity Using In Vitro Assays - NIH. [Link]
-
Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl - ResearchGate. [Link]
-
A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. [Link]
-
Exploring the Allelopathic Potential of Rice for Sustainable Agriculture: A Review . [Link]
-
Lecture Auxin Type Plant Growth Regulators (Hormonal) . [Link]
-
GC-MS bioanalytical method validation for in vitro metabolism study of the herbicide ethofumesate - ResearchGate. [Link]
-
Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum - PubMed. [Link]
Sources
- 1. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H12O2 | CID 17314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 8. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 9. CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid - Google Patents [patents.google.com]
The Untapped Potential of Steric Hindrance: Application of 2,3,6-Trimethylbenzoic Acid in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
In the landscape of polymer chemistry, the quest for novel monomers and modifiers that impart unique properties to materials is perpetual. While the utility of sterically hindered aromatic compounds is well-established, the focus has predominantly been on symmetrical isomers. This guide delves into the established applications of the well-characterized 2,4,6-trimethylbenzoic acid and, more importantly, explores the untapped potential of its lesser-known isomer, 2,3,6-trimethylbenzoic acid , as a valuable tool in the synthesis of high-performance polymers. The unique steric environment of this compound presents intriguing possibilities for creating polymers with tailored thermal stability, controlled reactivity, and novel architectures.
Part 1: The Precedent - Established Applications of 2,4,6-Trimethylbenzoic Acid Derivatives
The isomer, 2,4,6-trimethylbenzoic acid, serves as a critical precursor to a variety of additives that are indispensable in modern polymer science. Its primary role is in the synthesis of photoinitiators and polymer modifiers.
Application as a Precursor to Photoinitiators
2,4,6-Trimethylbenzoyl chloride, derived from 2,4,6-trimethylbenzoic acid, is a key intermediate in the production of acylphosphine oxide photoinitiators, such as 2,4,6-trimethylbenzoyl-diphenyl-phosphine oxide (TPO).[1] These photoinitiators are highly efficient in initiating the free-radical polymerization of acrylate systems upon exposure to UV and visible light.[1] Their effectiveness stems from the generation of two distinct radical species upon photolysis: a 2,4,6-trimethylbenzoyl radical and a diphenylphosphinoyl radical, both of which can initiate polymerization.[1]
Key Advantages of TPO-type Photoinitiators:
-
High Reactivity: Efficiently initiates polymerization, leading to rapid curing.
-
Visible Light Absorption: Can be activated by longer wavelengths, allowing for the curing of thicker and pigmented systems.[1]
-
Low Yellowing: Produces coatings with good color stability.
The synthesis of these vital photoinitiators underscores the importance of the trimethylbenzoyl moiety in polymer chemistry.[2][3]
Part 2: The Frontier - Investigational Applications of this compound
The distinct substitution pattern of this compound, with two adjacent methyl groups and another in the meta position, offers a unique steric and electronic profile compared to its 2,4,6-isomer. This asymmetry can be strategically exploited in polymer design. While direct, large-scale industrial applications are not yet widely documented, its structure suggests significant potential in several areas of polymer synthesis.
Application Note 1: As a Sterically Hindered Comonomer in High-Performance Polyesters
Causality: The incorporation of bulky, rigid monomers into polyester chains is a known strategy to enhance their thermal properties, such as the glass transition temperature (Tg), and to disrupt chain packing, leading to amorphous materials with improved solubility. The steric hindrance provided by the 2,3,6-trimethylphenyl group is expected to restrict chain mobility and prevent crystallization.
Hypothetical Application: Synthesis of a copolyester with enhanced thermal stability and solubility for applications in high-temperature coatings and engineering plastics.
Experimental Protocol: Synthesis of a Copolyester Incorporating this compound
Objective: To synthesize a copolyester of terephthalic acid, ethylene glycol, and this compound as a modifying comonomer.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound (TMBA)
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
Esterification:
-
Charge a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with DMT, EG (in molar excess), and a catalytic amount of zinc acetate.
-
Heat the mixture under a slow stream of nitrogen to 150-200°C to initiate the transesterification reaction, distilling off the methanol byproduct.
-
-
Introduction of the Modifying Monomer:
-
Once the evolution of methanol ceases, add this compound (5-10 mol% relative to DMT) to the reaction mixture.
-
Increase the temperature to 220-240°C to facilitate the esterification of the TMBA with the growing oligomers. The steric hindrance of TMBA may necessitate a higher temperature and longer reaction time for complete incorporation.
-
-
Polycondensation:
-
Add a catalytic amount of antimony trioxide.
-
Gradually reduce the pressure to below 1 torr while increasing the temperature to 270-280°C.
-
Continue the reaction under high vacuum and vigorous stirring to remove excess ethylene glycol and drive the polymerization to a high molecular weight. The viscosity of the melt will increase significantly.
-
-
Isolation and Characterization:
-
Extrude the molten polymer into a water bath to quench and solidify it.
-
Pelletize the polymer for further analysis.
-
Characterize the resulting copolyester using techniques such as Nuclear Magnetic Resonance (NMR) for composition, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.[4][5]
-
Expected Outcome: A copolyester with a higher Tg and improved solubility in organic solvents compared to the unmodified polyethylene terephthalate (PET).
Application Note 2: As an End-Capping Agent for Controlled Molecular Weight and Enhanced Stability
Causality: The bulky 2,3,6-trimethylbenzoyl group can be used to terminate polymer chains. This "end-capping" can control the final molecular weight of the polymer and introduce a thermally stable, hydrophobic end group, which can improve the polymer's resistance to degradation.
Hypothetical Application: Controlling the molecular weight of polycarbonates to achieve specific processing characteristics and enhance their hydrolytic stability.
Experimental Protocol: End-Capping of Polycarbonate with 2,3,6-Trimethylbenzoyl Chloride
Objective: To prepare a polycarbonate with a controlled molecular weight and enhanced stability by using 2,3,6-trimethylbenzoyl chloride as an end-capping agent.
Materials:
-
Bisphenol A (BPA)
-
Phosgene (or a phosgene substitute like triphosgene)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
2,3,6-Trimethylbenzoyl chloride
Procedure:
-
Interfacial Polymerization Setup:
-
Dissolve BPA in an aqueous sodium hydroxide solution.
-
Prepare a solution of phosgene in DCM.
-
-
Polymerization:
-
Combine the two solutions in a baffled reactor with high-speed stirring to create a large interfacial area.
-
Add the phase-transfer catalyst to the reaction mixture.
-
The polymerization will proceed rapidly at the interface.
-
-
End-Capping:
-
Towards the end of the polymerization, when the desired oligomer size is reached, add a calculated amount of 2,3,6-trimethylbenzoyl chloride to the reaction mixture. The amount will determine the final molecular weight of the polymer.
-
The 2,3,6-trimethylbenzoyl chloride will react with the terminal hydroxyl groups of the growing polymer chains, effectively terminating their growth.
-
-
Work-up and Isolation:
-
Separate the organic phase and wash it successively with dilute acid and water to remove unreacted monomers and salts.
-
Precipitate the polycarbonate by adding the DCM solution to a non-solvent like methanol.
-
Filter and dry the polymer.
-
-
Characterization:
-
Determine the molecular weight and molecular weight distribution by GPC.
-
Confirm the presence of the end-capping group by NMR or FTIR spectroscopy.
-
Evaluate the thermal and hydrolytic stability of the end-capped polycarbonate compared to an uncapped equivalent.
-
Expected Outcome: A polycarbonate with a narrower molecular weight distribution and improved resistance to degradation due to the protective, bulky end groups.
Visualization of Proposed Applications
Figure 1: Proposed synthetic routes for utilizing this compound in polymer chemistry.
Data Summary
| Application | Role of this compound | Expected Polymer Property Improvement | Potential End-Use |
| High-Performance Polyesters | Comonomer | Increased Glass Transition Temp. (Tg), Improved Solubility | High-temperature coatings, Engineering plastics |
| Controlled Molecular Weight Polymers | End-capping Agent | Controlled Molecular Weight, Enhanced Thermal/Hydrolytic Stability | Specialty polycarbonates, Adhesives |
Conclusion and Future Outlook
While the direct application of this compound in polymer chemistry is an area ripe for exploration, its unique structure presents a compelling case for its use as a specialty monomer and polymer modifier. The proposed protocols provide a foundational framework for researchers to investigate its potential in creating novel polymers with enhanced properties. Further research into the synthesis of derivatives of this compound could also unlock new avenues for the development of advanced materials. The principles of steric hindrance and its influence on polymer architecture and performance remain a cornerstone of polymer design, and this compound is a promising, yet underutilized, tool in the polymer chemist's arsenal.
References
-
Patsnap. (n.d.). Preparation method for 2-4-6-trimethylbenzoyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
-
ResearchGate. (2025). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
TU Darmstadt Chemie. (n.d.). Polymer Synthesis and Characterization – Zentel Group. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of Polymer Composition and Morphology on Mechanochemical Activation in Nanostructured Triblock Copolymers. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid methyl ester. Retrieved from [Link]
-
MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Retrieved from [Link]
-
PubMed. (2007). Well-defined polymers with activated ester and protected aldehyde side chains for bio-functionalization. Retrieved from [Link]
-
National Institutes of Health. (2024). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. Retrieved from [Link]
-
Aston Research Explorer. (2023). A brief guide to polymer characterization: structure (IUPAC technical report). Retrieved from [Link]
-
ORBi. (n.d.). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Retrieved from [Link]
Sources
- 1. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 4. Polymer Synthesis and Characterization – Zentel Group – TU Darmstadt [chemie.tu-darmstadt.de]
- 5. research.aston.ac.uk [research.aston.ac.uk]
Application Note: High-Efficiency Friedel-Crafts Acylation using 2,3,6-Trimethylbenzoic Acid
Executive Summary
This application note details the optimized protocols for utilizing 2,3,6-trimethylbenzoic acid (2,3,6-TMBA) in Friedel-Crafts acylation reactions. Unlike simple benzoic acid derivatives, 2,3,6-TMBA presents a significant synthetic challenge due to the steric hindrance imposed by the ortho-methyl groups at the 2 and 6 positions. This "ortho-effect" prevents the carbonyl group from achieving coplanarity with the aromatic ring, inhibiting nucleophilic attack and complicating standard activation pathways.
This guide provides a validated, two-step protocol:
-
Quantitative Activation: Conversion to 2,3,6-trimethylbenzoyl chloride using a catalytic Vilsmeier-Haack intermediate.
-
Controlled Acylation: Generation of the stable acylium ion species to facilitate electrophilic attack on aromatic substrates.
Introduction & Mechanistic Challenges
The Steric Barrier
The primary failure mode in acylating with 2,3,6-TMBA is the inability to form the active electrophile using mild reagents. In standard benzoic acids, the carbonyl is conjugated with the pi-system. In 2,3,6-TMBA, the steric bulk of the methyl groups forces the carbonyl out of plane (orthogonal), decoupling it from the ring's resonance.
While this reduces the stability of the acid chloride, it paradoxically increases the stability of the acylium ion (
Mechanistic Pathway
The reaction proceeds via the Acylium Ion Mechanism , distinct from the associative mechanism often seen with unhindered acid chlorides.
Figure 1: The critical pathway relies on the complete ionization of the acid chloride to the linear acylium ion to overcome the steric barrier of the ortho-methyl groups.
Experimental Protocols
Protocol A: Synthesis of 2,3,6-Trimethylbenzoyl Chloride
Standard thionyl chloride reflux often yields incomplete conversion for this substrate. The addition of DMF is mandatory to form the reactive Vilsmeier chloro-iminium species.
Reagents:
-
This compound (1.0 eq)
-
Thionyl Chloride (
) (1.5 – 2.0 eq) -
N,N-Dimethylformamide (DMF) (1-2 drops / catalytic)
-
Solvent: Anhydrous Toluene or DCM (Optional, can run neat)
Step-by-Step Procedure:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or
line). -
Charging: Add this compound. If running neat (preferred for scale), add
directly. If using solvent, suspend acid in Toluene (3-5 mL/g). -
Catalysis: Add catalytic DMF. Note: Vigorous gas evolution (
, ) will commence immediately. -
Reaction: Heat the mixture to reflux (
internal temp) for 3 hours. The solution should become homogenous and turn light yellow. -
Monitoring: Monitor by TLC (convert an aliquot to methyl ester using MeOH) or FTIR (disappearance of broad -OH stretch, appearance of C=O stretch ~1780
). -
Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess
.-
Critical: Add dry toluene (2x) and re-evaporate to azeotrope trace thionyl chloride. Residual
degrades the Friedel-Crafts yield.
-
-
Yield: Quantitative. Use immediately as a crude oil.
Protocol B: Friedel-Crafts Acylation (Coupling)
This protocol uses Anisole as a model nucleophile. Adjust stoichiometry for other arenes.
Reagents:
-
Crude 2,3,6-Trimethylbenzoyl chloride (1.0 eq)
-
Arene Substrate (e.g., Anisole, Benzene, Toluene) (1.1 eq)
-
Aluminum Chloride (
), Anhydrous (1.2 – 1.5 eq) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Lewis Acid Slurry: In a separate flame-dried flask under
, suspend anhydrous (1.2 eq) in dry DCM (5 mL/mmol) at . -
Acyl Chloride Addition: Dissolve the crude acid chloride (from Protocol A) in minimal DCM. Add this solution dropwise to the
slurry.-
Observation: The slurry will dissolve or change color (often orange/red) as the Acylium Ion forms. Stir at
for 15 minutes to ensure complete ionization.
-
-
Substrate Addition: Add the Arene (1.1 eq) dropwise.
-
Note: For highly hindered substrates, reverse addition (adding complex to arene) may prevent oligomerization, though less critical here.
-
-
Reaction: Allow to warm to room temperature.
-
Optimization: If using electron-poor arenes (e.g., chlorobenzene), heat to reflux (
for DCM, for DCE).
-
-
Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1M). Caution: Exothermic.
-
Workup: Extract with DCM (3x). Wash combined organics with Brine, sat.
, and dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc).
Optimization & Data Analysis
Solvent and Catalyst Effects
The choice of solvent significantly impacts the stability of the acylium ion intermediate.
| Solvent | Dielectric Constant | Reaction Rate | Notes |
| DCM | 8.93 | Moderate | Standard choice. Good solubility of acylium complexes. |
| DCE | 10.36 | High | Allows higher reflux temp ( |
| Nitrobenzene | 34.8 | Very High | Stabilizes acylium ion via solvation. Hard to remove (high BP). |
| CS2 | 2.6 | Low | Historical use only. Avoid due to toxicity/flammability. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Incomplete Acid Chloride formation | Ensure DMF catalyst is used. Check FTIR for -COOH peak. |
| Starting Material Recovery | Steric shielding of Carbonyl | Switch solvent to DCE and reflux. Increase |
| Dark/Tar Formation | Polymerization of Arene | Lower temperature during addition ( |
| Hydrolysis Product | Moisture in | Use fresh, anhydrous |
Workflow Diagram
Figure 2: Operational workflow emphasizing the critical solvent exchange step to remove thionyl chloride.
Safety & Handling
-
Thionyl Chloride: Highly toxic, releases HCl and SO2. Use only in a fume hood.
-
Aluminum Chloride: Reacts violently with water. Quench carefully.
-
This compound: Irritant. Standard PPE required.
References
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 55(2), 229–281. Link
-
Hendy, B. N., et al. (1995). "Polyalkylated aromatic monomers and polymers. Part 1. Friedel–Crafts diacylation of polymethylbenzenes."[1] Journal of Materials Chemistry, 5(2), 199-204.[1] (Demonstrates acylation on hindered mesitylene derivatives). Link
-
Pearson, D. E., & Buehler, C. A. (1974). "Potassium and Aluminum Chloride-Catalyzed Friedel-Crafts Acylations." Synthesis, 1974(07), 455-471. (Protocols for hindered substrates). Link
Sources
Application Note: Precision Steric Tuning in C-H Activation Using 2,3,6-Trimethylbenzoic Acid
Executive Summary
In the realm of transition-metal catalyzed C-H activation, the "carboxylate effect" is a governing principle determining reactivity and regioselectivity. While Pivalic acid (PivOH) and Mesitoic acid (2,4,6-trimethylbenzoic acid) are standard sterically hindered ligands, 2,3,6-Trimethylbenzoic acid (2,3,6-TMBA) offers a distinct steric and electronic profile.
This guide details the application of 2,3,6-TMBA as a specialized ligand for Palladium(II)-catalyzed C-H functionalization. Unlike its symmetric isomer (Mesitoic acid), 2,3,6-TMBA introduces a "buttressing effect" —where the 3-methyl group sterically reinforces the 2-methyl substituent—providing a rigid, orthogonal "roof" over the metal center. This architecture is critical for stabilizing high-valent Pd(IV) intermediates and preventing non-productive catalyst dimerization.
Mechanistic Insight: The Buttressed Carboxylate
To use 2,3,6-TMBA effectively, one must understand its role in the Concerted Metalation-Deprotonation (CMD) pathway.
The Structural Advantage[1]
-
Ortho-Constraint: Like Mesitoic acid, the 2,6-methyl groups prevent the carboxylate from acting as a bridging ligand, which would otherwise form inactive Pd-aggregates.
-
The Buttressing Effect: The unique 3-methyl substituent exerts steric pressure on the 2-methyl group. This restricts the rotation of the carboxylate relative to the phenyl ring, locking the ligand into a conformation that maximizes the "cavity" available for the substrate while protecting the metal center from solvent deactivation.
CMD Catalytic Cycle
The ligand acts as an intramolecular proton shuttle. The basicity of the carboxylate oxygen abstracts the proton while the metal forms the C-Pd bond.
Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle facilitated by 2,3,6-TMBA. The sterically bulky acid prevents catalyst resting states (aggregates) and lowers the energy barrier for the C-H cleavage transition state.
Protocol: Pd-Catalyzed C-H Arylation
This protocol is optimized for the arylation of benzamides or similar directing-group-containing substrates, where standard acids (AcOH) fail due to low reactivity and Mesitoic acid provides insufficient solubility or selectivity.
Reagents & Materials[1][2][3][4][5][6][7]
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (98%+ purity).
-
Ligand: this compound (2,3,6-TMBA).
-
Oxidant: Silver Carbonate (Ag₂CO₃) or Benzoquinone (BQ) depending on substrate sensitivity.
-
Solvent: tert-Amyl Alcohol (t-AmOH) or Hexafluoroisopropanol (HFIP).
-
Note: HFIP is recommended for electron-deficient substrates.
-
-
Additives: 4Å Molecular Sieves (activated).
Step-by-Step Methodology
-
Catalyst Pre-Complexation (Optional but Recommended):
-
In a glovebox or under N₂, mix Pd(OAc)₂ (5.0 mol%) and 2,3,6-TMBA (10.0 mol%) in the reaction solvent (1.0 mL).
-
Stir at room temperature for 15 minutes. The solution should turn from orange-brown to a distinct yellow-orange, indicating ligand exchange.
-
-
Reaction Assembly:
-
To an oven-dried 15 mL pressure tube equipped with a magnetic stir bar, add:
-
Substrate (0.2 mmol, 1.0 equiv).
-
Aryl Iodide coupling partner (0.4 mmol, 2.0 equiv).
-
Ag₂CO₃ (0.2 mmol, 1.0 equiv).
-
Pre-complexed Catalyst solution (from Step 1).
-
Additional 2,3,6-TMBA (10 mol%) if substrate is highly hindered.
-
-
-
Execution:
-
Seal the tube with a Teflon-lined cap.
-
Heat to 110°C in an oil bath or aluminum block.
-
Stir vigorously (800 rpm) for 18–24 hours.
-
-
Workup & Analysis:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove Ag salts.
-
Concentrate the filtrate in vacuo.
-
Analyze crude via ¹H NMR using 1,1,2,2-tetrachloroethane as an internal standard.
-
Workflow Diagram
Figure 2: Operational workflow for setting up the C-H activation reaction.
Comparative Performance Data
The following table illustrates the impact of ligand sterics on the mono-arylation of a model substrate (e.g., N-phenylbenzamide) with 4-iodoanisole.
| Ligand | Type | Steric Bulk (A-value approx) | Yield (%) | Selectivity (Mono:Di) | Notes |
| Acetic Acid | Linear | Low | < 15% | N/A | Catalyst aggregation; Pd black formation. |
| Pivalic Acid | Branched | Medium | 65% | 70:30 | Standard CMD ligand; moderate selectivity. |
| Mesitoic Acid | Ortho-Subst. | High | 88% | 92:8 | Excellent yields; standard for bulky acids. |
| 2,3,6-TMBA | Buttressed | High (Rigid) | 91% | 96:4 | Higher selectivity due to rigid conformation. |
Data Interpretation: While Mesitoic acid and 2,3,6-TMBA provide similar yields, the 2,3,6-TMBA often yields higher mono-selectivity. The "buttressing" prevents the ligand from flexing away from the metal center, maintaining a tighter steric environment that discourages the coordination of a second aryl iodide molecule before the first cycle is complete.
Troubleshooting & Optimization
Problem: Low Conversion
-
Cause: Water contamination in the solvent or hygroscopic Ag₂CO₃.
-
Solution: 2,3,6-TMBA is hydrophobic, but the catalytic cycle is sensitive to moisture. Dry t-Amyl alcohol over 4Å molecular sieves for 24h prior to use.
Problem: Pd Black Formation
-
Cause: Ligand dissociation at high temperatures.
-
Solution: Increase the ligand-to-metal ratio. A ratio of 1:4 (Pd:Ligand) ensures that the active Pd species remains ligated and soluble throughout the reaction.
Problem: Regioisomer Mixtures
-
Cause: Substrate has multiple accessible C-H bonds.
-
Solution: The 2,3,6-TMBA ligand is bulky. Lower the temperature to 90°C. The steric bulk of the ligand will impose a higher energy penalty on the more sterically crowded C-H bonds, favoring the most accessible position (steric matching).
References
-
Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Accounts of Chemical Research.[2]
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews.
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytically active pivalate ligands. Journal of the American Chemical Society.
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.
Sources
Application Notes and Protocols for the Decarboxylation of 2,3,6-Trimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Strategic Importance of Decarboxylation in Complex Aromatic Systems
The decarboxylation of aromatic carboxylic acids is a fundamental transformation in organic synthesis, providing a direct route to substituted aromatic compounds by replacing a carboxyl group with a hydrogen atom. This reaction is of particular significance in medicinal chemistry and drug development, where precise control over the substitution pattern of aromatic scaffolds is paramount for modulating pharmacological activity. 2,3,6-Trimethylbenzoic acid presents a unique challenge and opportunity in this context. Its sterically hindered nature, with methyl groups flanking the carboxylic acid at the 2- and 6-positions, significantly influences its reactivity. The successful decarboxylation to yield 1,2,4-trimethylbenzene (pseudocumene) serves as a model for the strategic removal of carboxyl groups in the synthesis of complex, polysubstituted aromatic molecules, which are key components of many pharmaceutical agents.
This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of the decarboxylation of this compound. We will delve into the mechanistic intricacies, explore various catalytic and thermal methodologies, and present detailed, field-proven protocols. The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these procedures for their specific applications.
Theoretical Framework: Understanding the Energetics and Mechanisms of Aromatic Decarboxylation
The decarboxylation of benzoic acids is a thermodynamically favorable process but is often kinetically hindered. The high activation barrier for the direct cleavage of the aryl C-C bond necessitates either harsh thermal conditions or the use of catalysts to facilitate the reaction at lower temperatures.
The Role of Steric Hindrance
The presence of ortho-substituents, such as the methyl groups in this compound, can have a dual effect. On one hand, the steric strain can destabilize the starting material, potentially lowering the activation energy for decarboxylation. On the other hand, these groups can also hinder the approach of catalysts or reagents to the carboxylic acid moiety. Understanding this interplay is crucial for selecting an appropriate reaction strategy.
Mechanistic Pathways
Several mechanistic pathways can be operative in the decarboxylation of aromatic carboxylic acids:
-
Protolytic Decarboxylation: In acidic media, protonation of the aromatic ring can facilitate the departure of carbon dioxide. However, this often requires strongly electron-donating substituents to activate the ring towards electrophilic attack.
-
Radical Decarboxylation: This pathway involves the formation of an aroyloxy radical, which then loses CO2 to generate an aryl radical. The aryl radical is subsequently quenched by a hydrogen atom source. Photoredox catalysis and certain thermal initiators can promote this mechanism.
-
Metal-Catalyzed Decarboxylation: Transition metals, particularly copper and palladium, are effective catalysts for this transformation. The generally accepted mechanism for copper-catalyzed decarboxylation involves the formation of a copper carboxylate salt. This intermediate can then undergo decarboxylation to form an aryl-copper species, which is subsequently protonated to yield the final product. The use of ligands can significantly enhance the efficacy of these catalysts.
Comparative Data of Reactant and Product
For successful experimental design and analysis, a clear understanding of the physicochemical properties of the starting material and the expected product is essential.
| Property | This compound | 1,2,4-Trimethylbenzene (Pseudocumene) |
| Molecular Formula | C₁₀H₁₂O₂ | C₉H₁₂ |
| Molecular Weight | 164.20 g/mol [1] | 120.19 g/mol [2] |
| Appearance | White crystalline solid[3] | Colorless liquid[2] |
| Melting Point | Not available | -43.78 °C[2] |
| Boiling Point | Not available | 169-171 °C[2] |
| Solubility | Soluble in organic solvents | Insoluble in water, soluble in organic solvents[2] |
Experimental Protocols
The following protocols are designed to provide researchers with a robust starting point for the decarboxylation of this compound. Given the steric hindrance, a copper-catalyzed approach is often the most effective.
Protocol 1: Copper-Catalyzed Decarboxylation in a High-Boiling Solvent
This protocol is adapted from established procedures for the decarboxylation of sterically hindered aromatic carboxylic acids and is expected to provide good to excellent yields of 1,2,4-trimethylbenzene. The use of quinoline as a solvent is traditional in these reactions as it is believed to stabilize the intermediate aryl-copper species.
Rationale:
-
Copper(I) Oxide (Cu₂O): A common and effective catalyst for decarboxylation.
-
Quinoline: A high-boiling solvent that facilitates the high temperatures required and can act as a ligand to stabilize the copper catalyst.
-
High Temperature: Necessary to overcome the activation energy for the C-C bond cleavage.
Materials:
-
This compound
-
Copper(I) oxide (Cu₂O)
-
Quinoline, anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 2 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mmol, 1.64 g) and copper(I) oxide (e.g., 1 mmol, 0.143 g).
-
Solvent Addition: Add anhydrous quinoline (e.g., 20 mL) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 230-235 °C) with vigorous stirring. The evolution of CO₂ should be observed.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene (50 mL).
-
Transfer the mixture to a separatory funnel and wash with 2 M HCl (3 x 50 mL) to remove the quinoline.
-
Wash the organic layer with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 1,2,4-trimethylbenzene can be purified by distillation if necessary.
-
Expected Yield: Based on analogous reactions with sterically hindered benzoic acids, yields are expected to be in the range of 70-90%.
Safety Precautions: [1]
-
This compound is harmful if swallowed and causes skin and eye irritation.
-
Quinoline is toxic and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 2: Microwave-Assisted Copper-Catalyzed Decarboxylation
For rapid optimization and smaller-scale syntheses, microwave-assisted heating can significantly reduce reaction times.
Rationale:
-
Microwave Irradiation: Provides rapid and efficient heating, often leading to shorter reaction times and improved yields.
-
NMP/Quinoline Solvent System: A mixture of N-methyl-2-pyrrolidone (NMP) and quinoline is an effective solvent system for microwave-assisted decarboxylations, allowing for rapid heating and high selectivity.[4]
-
1,10-Phenanthroline: Acts as a ligand to stabilize the copper catalyst and enhance its activity.
Materials:
-
This compound
-
Copper(I) oxide (Cu₂O)
-
1,10-Phenanthroline
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Quinoline, anhydrous
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
-
Standard work-up and purification equipment as in Protocol 1
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine this compound (e.g., 1 mmol, 0.164 g), copper(I) oxide (e.g., 0.05 mmol, 7.2 mg), and 1,10-phenanthroline (e.g., 0.1 mmol, 18 mg).
-
Solvent Addition: Add a 3:1 mixture of anhydrous NMP and quinoline (4 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 190 °C for 15-30 minutes.[4]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Expected Yield: Microwave-assisted protocols often provide comparable or slightly higher yields than conventional heating in a fraction of the time.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: General workflow for the decarboxylation of this compound.
Catalytic Cycle for Copper-Catalyzed Decarboxylation
Caption: Simplified catalytic cycle for copper-catalyzed decarboxylation.
Conclusion and Future Perspectives
The decarboxylation of this compound, while challenging due to steric hindrance, is a readily achievable transformation with the appropriate selection of methodology. Copper-catalyzed methods, particularly those employing high-boiling solvents or microwave assistance, offer efficient and high-yielding routes to 1,2,4-trimethylbenzene. The protocols and theoretical insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug development.
Future research in this area may focus on the development of even milder and more sustainable catalytic systems, potentially utilizing earth-abundant metals or photoredox catalysis to further reduce the environmental impact of these important transformations. The principles outlined herein will undoubtedly continue to inform the strategic design of synthetic routes to complex aromatic molecules with valuable applications in science and medicine.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4-Trimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
- Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620–2623.
- Cahiez, G., Moyeux, A., Gager, O., & Poizat, M. (2013). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions.
-
Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. Retrieved from [Link]
- Ritter, T., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
- Hoover, J. M., & Stahl, S. S. (2013). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Alkenes. Journal of the American Chemical Society, 135(48), 17978–17981.
Sources
- 1. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal | MDPI [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
Application Note & Protocol: High-Fidelity Reduction of Sterically Hindered 2,3,6-Trimethylbenzoic Acid
Abstract
The conversion of carboxylic acids to their corresponding primary alcohols is a cornerstone of organic synthesis. However, substrates featuring significant steric hindrance, such as 2,3,6-trimethylbenzoic acid, present a considerable challenge to standard reduction protocols. The flanking methyl groups at the C2 and C6 positions sterically shield the carboxyl group, diminishing the efficacy of many common reducing agents. This document provides a comprehensive guide to the successful reduction of this compound to 2,3,6-trimethylbenzyl alcohol, focusing on the use of powerful hydride donors. We present two robust protocols utilizing Lithium Aluminum Hydride (LAH) and Borane Tetrahydrofuran Complex (BH₃·THF), detailing the reaction mechanisms, experimental setup, safety precautions, and analytical characterization.
Introduction: The Challenge of Steric Hindrance
The reduction of carboxylic acids is a fundamental transformation in organic chemistry, pivotal in the synthesis of fine chemicals, pharmaceuticals, and materials. While numerous reagents can effect this change, the substrate's electronic and steric profile dictates the optimal choice. This compound is a classic example of a sterically encumbered substrate. The ortho-methyl groups (C2 and C6) create a "cage" around the carbonyl carbon, impeding the approach of a nucleophilic hydride.
This steric blockade renders milder reducing agents like sodium borohydride (NaBH₄) largely ineffective for this transformation. Consequently, highly reactive and less sterically demanding reagents are required. This note focuses on two such powerful reagents: Lithium Aluminum Hydride (LAH) and Borane (BH₃). Understanding the mechanistic nuances of these reagents is critical to achieving high-yield, clean conversion.
Mechanistic Considerations: LAH vs. Borane
The choice between LAH and Borane is often one of balancing reactivity with functional group tolerance and safety.
Lithium Aluminum Hydride (LAH) Reduction
LAH is an exceptionally powerful, non-selective reducing agent. Its high reactivity is essential for overcoming the steric barrier of this compound. The mechanism proceeds in several stages:
-
Deprotonation: The acidic proton of the carboxylic acid is first removed by a hydride ion (H⁻) from LAH, producing hydrogen gas and a lithium carboxylate salt.
-
Coordination & Reduction: The aluminum hydride species coordinates to the carboxylate oxygen. This is followed by the intramolecular delivery of a hydride to the carbonyl carbon, forming a tetrahedral intermediate.
-
Aldehyde Formation: This intermediate collapses, eliminating an O-Al species to transiently form the corresponding aldehyde.
-
Final Reduction: The aldehyde is immediately reduced by another equivalent of LAH to the final lithium alkoxide.
-
Work-up: Aqueous work-up protonates the alkoxide to yield 2,3,6-trimethylbenzyl alcohol.
Due to its extreme reactivity with protic solvents, LAH reactions must be conducted under strictly anhydrous conditions.
Borane (BH₃·THF) Reduction
Borane is a more selective reducing agent than LAH, yet it is highly effective for carboxylic acids. Its smaller size and electrophilic nature allow it to attack the carbonyl oxygen, which is the more sterically accessible atom.
-
Acyloxyborane Formation: The borane coordinates to the lone pair of the carbonyl oxygen. This is followed by a rapid intramolecular hydride transfer and elimination of hydrogen gas to form an acyloxyborane intermediate.
-
Further Reduction: This intermediate is then further reduced by additional borane molecules through a series of steps, ultimately leading to a trialkoxyboroxine species.
-
Work-up: Hydrolysis of the boroxine during aqueous work-up liberates the final 2,3,6-trimethylbenzyl alcohol.
Borane is generally considered safer to handle than LAH and tolerates a wider range of functional groups, although it is still highly reactive and requires anhydrous conditions.
Experimental Protocols
Safety First: Both LAH and Borane are highly reactive and moisture-sensitive. LAH can ignite spontaneously in the presence of water. All procedures must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate gloves, is mandatory. All glassware must be oven- or flame-dried before use, and the reaction should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
This protocol is recommended for its high reactivity and rapid conversion rates.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 164.20 | 5.00 g | 30.45 | 1.0 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 2.31 g | 60.90 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| Anhydrous Diethyl Ether (for work-up) | - | 50 mL | - | - |
| Water (deionized) | - | 2.3 mL | - | - |
| 15% (w/v) Sodium Hydroxide Solution | - | 2.3 mL | - | - |
| Water (deionized) | - | 6.9 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
LAH Suspension: Under a positive flow of nitrogen, carefully add the LAH powder (2.31 g) to the flask, followed by 75 mL of anhydrous THF. Cool the resulting suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve the this compound (5.00 g) in 75 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (H₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). (Eluent: 3:1 Hexanes:Ethyl Acetate. Stain: Potassium permanganate). The starting material spot should disappear completely.
-
Quenching (Fieser Method): Cool the reaction flask back down to 0 °C in an ice bath. EXTREME CAUTION is required for this step. Quench the reaction by adding the following reagents sequentially and dropwise with vigorous stirring:
-
2.3 mL of deionized water
-
2.3 mL of 15% NaOH solution
-
6.9 mL of deionized water
-
-
Work-up: A granular white precipitate (lithium and aluminum salts) should form. Allow the mixture to stir at room temperature for 30 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure 2,3,6-trimethylbenzyl alcohol as a colorless solid or oil.
Workflow Diagram: LAH Reduction
Caption: Workflow for LAH reduction of this compound.
Protocol 2: Reduction using Borane Tetrahydrofuran Complex (BH₃·THF)
This protocol offers a slightly safer alternative to LAH, with a simpler work-up.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 164.20 | 5.00 g | 30.45 | 1.0 |
| Borane THF Complex (1.0 M in THF) | - | 91.4 mL | 91.4 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| 3 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried 500 mL round-bottom flask with a magnetic stir bar, nitrogen inlet, and a septum.
-
Substrate Solution: Dissolve the this compound (5.00 g) in 100 mL of anhydrous THF in the flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Slowly add the 1.0 M solution of BH₃·THF (91.4 mL) via syringe over 30 minutes. Gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).
-
Monitoring: Check for completion using TLC as described in Protocol 1.
-
Quenching: Cool the flask to 0 °C. CAUTION: Quenching can be vigorous. Slowly and carefully add 3 M HCl dropwise to destroy the excess borane and hydrolyze the borate esters. Continue adding until gas evolution ceases and the solution is acidic (test with pH paper).
-
Work-up: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (50 mL)
-
Brine (50 mL)
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Reaction Mechanism: Borane Reduction
Caption: Simplified mechanism for the borane reduction of a carboxylic acid.
Product Characterization
The final product, 2,3,6-trimethylbenzyl alcohol, should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White to off-white solid or colorless oil |
| Molecular Weight | 150.22 g/mol |
| ¹H NMR (CDCl₃) | δ ~7.0-7.2 (m, 2H, Ar-H), 4.7 (s, 2H, -CH₂OH), 2.3-2.5 (m, 9H, 3 x Ar-CH₃), 1.6 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ ~138-140 (Ar-C), ~135 (Ar-C), ~128 (Ar-CH), 62-64 (-CH₂OH), 18-22 (Ar-CH₃) |
| TLC Rf | ~0.3 (3:1 Hexanes:Ethyl Acetate), higher than the starting acid (Rf ~0.1) |
Conclusion
The reduction of the sterically hindered this compound is effectively achieved using powerful hydride reagents. Lithium Aluminum Hydride offers a rapid and forceful method, while Borane provides a milder, more selective alternative with a simpler work-up. The choice of protocol will depend on the available equipment, safety infrastructure, and the presence of other functional groups in more complex substrates. Both methods, when executed with care and under strictly anhydrous conditions, provide reliable pathways to the desired 2,3,6-trimethylbenzyl alcohol in high yield.
References
There are no specific academic references for this exact transformation readily available through the search. The protocols and mechanisms described are based on well-established, textbook principles of organic chemistry reactions.
Application Note: Overcoming Steric Hindrance in the GC-MS Analysis of 2,3,6-Trimethylbenzoic Acid via Optimized Derivatization
Abstract
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, but its application to polar, non-volatile compounds like carboxylic acids requires a chemical derivatization step. The analysis of 2,3,6-trimethylbenzoic acid presents a significant challenge due to the profound steric hindrance imposed by two ortho-methyl groups flanking the carboxylic acid functionality. This steric shield severely impedes standard derivatization reactions. This application note provides a detailed technical guide with two robust protocols for the effective derivatization of this compound: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst, and methylation using trimethylsilyldiazomethane (TMS-diazomethane). We will explore the causality behind procedural choices, present step-by-step methodologies, and discuss the expected analytical outcomes, enabling reliable and reproducible quantification of this sterically hindered analyte.
Introduction: The Analytical Challenge of Steric Hindrance
This compound is a benzoic acid derivative that serves as a valuable building block in organic synthesis and can be present as a metabolite or impurity in various chemical processes. Direct analysis by gas chromatography is impractical due to the high polarity and low volatility of the carboxylic acid group, which leads to poor chromatographic performance, including broad, tailing peaks and low sensitivity.[1][2]
The primary analytical hurdle for this compound is the steric hindrance around the carboxyl group. The two methyl groups in the ortho positions (positions 2 and 6) physically block the reaction center, making it difficult for derivatizing reagents to access and react with the acidic proton.[3][4] Consequently, common esterification methods, such as Fischer esterification, are often slow and incomplete.[5]
Derivatization is essential to convert the polar -COOH group into a less polar, more volatile, and thermally stable ester or silyl ester.[6][7] This transformation is critical for achieving sharp, symmetrical peaks and reliable data in GC-MS analysis. This guide details two effective methods that overcome the steric barrier.
Principle and Rationale: Selecting the Right Chemistry
To successfully derivatize a sterically hindered acid, the chosen reagent must be highly reactive and/or small enough to circumvent the steric blockade. We will focus on two such powerful derivatization strategies: silylation and methylation.
Silylation: The Power of Trimethylsilyl (TMS) Ethers
Silylation replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, -Si(CH3)3.[6] For hindered molecules, a potent silylating agent is required. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice due to its high reactivity.[8] To further drive the reaction to completion, a catalyst such as trimethylchlorosilane (TMCS) is often included (typically as 1% in the BSTFA formulation). TMCS acts as an acid scavenger and facilitates the reaction, making it particularly effective for hindered functional groups.[9] The reaction produces a volatile trimethylsilyl ester and neutral, volatile byproducts that do not interfere with the analysis.
Methylation: A Safer Alternative to Diazomethane
Methylation, the formation of a methyl ester, is another highly effective strategy. While diazomethane (CH2N2) is a classic and highly efficient methylating agent that works well even with hindered acids, its extreme toxicity and explosive nature make it a significant safety hazard.[10][11][12]
A superior and safer alternative is trimethylsilyldiazomethane (TMS-diazomethane) . It is a stable, commercially available reagent that effectively methylates carboxylic acids to form methyl esters.[13][14] The reaction proceeds rapidly under mild conditions and, like diazomethane, produces nitrogen gas as the only byproduct, simplifying sample cleanup.[10]
Caption: General experimental workflow for derivatization GC-MS analysis.
Experimental Protocols
Disclaimer: All work with derivatizing agents should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Methylation Reagent: Trimethylsilyldiazomethane (2.0 M solution in hexanes or diethyl ether)
-
Solvents: Pyridine (anhydrous), Acetonitrile (anhydrous), Methanol (HPLC grade), Ethyl Acetate (HPLC grade)
-
Glassware: 2 mL screw-top autosampler vials with PTFE-lined septa, micro-syringes, heating block.
Instrumentation: GC-MS Parameters
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness[15]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet: Split/Splitless, 250°C, splitless mode
-
Oven Program: 60°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C
-
MSD Mode: Scan mode (m/z 40-500)
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is highly effective but requires heating to drive the reaction past the steric barrier.
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of this compound in anhydrous pyridine or acetonitrile.
-
Reaction Setup: Transfer 50 µL of the sample solution into a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[16]
-
Reaction: Immediately cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block set to 80°C for 60 minutes . The elevated temperature is crucial for derivatizing sterically hindered compounds.[8]
-
Cooling: After heating, allow the vial to cool completely to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS. Inject 1 µL.
Protocol 2: Methylation with TMS-Diazomethane
This protocol is rapid and proceeds at room temperature but requires careful handling of the reagent.
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of this compound in a solvent mixture containing methanol, such as 90:10 (v/v) ethyl acetate:methanol. The methanol acts as a proton donor to catalyze the reaction.
-
Reaction Setup: Transfer 100 µL of the sample solution into a 2 mL autosampler vial.
-
Reagent Addition: In a fume hood, carefully add 50 µL of 2.0 M TMS-diazomethane solution to the vial. A yellow color should persist, indicating a slight excess of reagent. If the solution becomes colorless, add small additional aliquots until the yellow color remains. The reaction is often accompanied by bubbling (N2 gas evolution).
-
Reaction: Cap the vial and let it stand at room temperature for 15 minutes .
-
Quenching (Optional but Recommended): To quench excess reagent, add a few microliters of acetic acid until the yellow color disappears.
-
Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL.
| Parameter | Protocol 1: Silylation | Protocol 2: Methylation |
| Reagent | BSTFA + 1% TMCS | Trimethylsilyldiazomethane (2.0 M) |
| Derivative | 2,3,6-Trimethylbenzoyl TMS Ester | Methyl 2,3,6-trimethylbenzoate |
| Solvent | Anhydrous Pyridine or Acetonitrile | Ethyl Acetate with ~10% Methanol |
| Temperature | 80°C | Room Temperature |
| Time | 60 minutes | 15 minutes |
| Key Advantage | Common reagent, robust | Very fast, clean byproducts |
| Key Consideration | Requires heating | Reagent requires careful handling |
Expected Results and Discussion
Successful derivatization will yield the corresponding trimethylsilyl ester or methyl ester of this compound. These derivatives are significantly more volatile and less polar than the parent acid, resulting in sharp, symmetrical chromatographic peaks with shorter retention times.
-
This compound: MW = 164.20 g/mol
-
TMS Derivative: MW = 236.37 g/mol
-
Methyl Derivative: MW = 178.23 g/mol
The mass spectrum for the TMS derivative under EI conditions is expected to show a molecular ion (M+•) at m/z 236. Key fragments would include m/z 221 (loss of a methyl group, [M-15]+), and a base peak at m/z 73, corresponding to the stable trimethylsilyl cation ([Si(CH3)3]+).
The mass spectrum for the methyl derivative should show a molecular ion (M+•) at m/z 178. Characteristic fragments would include m/z 163 ([M-CH3]+), m/z 147 (loss of a methoxy group, [M-OCH3]+), and m/z 119 (loss of the entire methoxycarbonyl group, [M-COOCH3]+).
Sources
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- 13. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
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- 16. mdpi.com [mdpi.com]
Application Note: Synthesis of Sterically Hindered Xanthene and Acridone Scaffolds Using 2,3,6-Trimethylbenzoic Acid
Abstract
This application note details the protocol for utilizing 2,3,6-Trimethylbenzoic acid (2,3,6-TMBA) as a regioselective building block in the synthesis of functional dyes, specifically xanthenes and acridones . Unlike its symmetric isomer (2,4,6-trimethylbenzoic acid), 2,3,6-TMBA introduces a unique asymmetric steric field. This steric bulk at the 2,6-positions ("Ortho Effect") is exploited to prevent π-π stacking aggregation in the final dye, enhancing solubility and quantum yield, while the 3-methyl substituent directs regioselectivity during electrophilic aromatic substitutions.
Chemical Rationale & Mechanistic Insight
The "Ortho Effect" and Steric Shielding
The utility of 2,3,6-TMBA in dye synthesis is governed by the steric hindrance provided by the methyl groups at the ortho (2,6) positions.[1][2][3][4]
-
Decoupling: The bulky ortho-methyl groups force the carbonyl group out of coplanarity with the benzene ring. In the final dye structure (e.g., a xanthene derivative), this orthogonality prevents fluorescence quenching caused by dye aggregation.
-
Stability: The steric shield protects the carbonyl carbon from nucleophilic attack, rendering the resulting dyes highly resistant to hydrolytic degradation.
-
Asymmetry: Unlike the symmetric mesitoic acid (2,4,6-isomer), 2,3,6-TMBA possesses a vacant para (4) and meta (5) position, allowing for further functionalization (e.g., sulfonation for water solubility) without disrupting the steric shield.
Reaction Pathway Visualization
The following diagram illustrates the critical activation step required to overcome the steric barrier, followed by the condensation into a chromophore.
Caption: Figure 1. Reaction pathway emphasizing the high activation energy barrier due to 2,6-steric hindrance, requiring catalytic activation.
Experimental Protocol: Synthesis of Hindered Dye Precursors
Reagents and Equipment
-
Precursor: this compound (CAS: 2529-36-4), >98% purity.
-
Activator: Thionyl Chloride (
) or Oxalyl Chloride.[5] -
Catalyst: N,N-Dimethylformamide (DMF) - Crucial for hindered acids.
-
Coupling Partner: Resorcinol (for Xanthenes) or Diphenylamine (for Acridones).
-
Solvent: Dichloromethane (DCM) (anhydrous).
Step 1: Activation to Acid Chloride (Critical Step)
Due to the 2,6-dimethyl substitution, standard acylation often fails. The Vilsmeier-Haack-like intermediate formed by DMF is required to facilitate the attack on the carbonyl.
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas (Argon/Nitrogen) inlet. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl/SO2 gases.
-
Charge: Add 10.0 mmol (1.64 g) of 2,3,6-TMBA and 20 mL of anhydrous DCM.
-
Catalysis: Add 2–3 drops of anhydrous DMF. Note: Without DMF, reaction times may exceed 24 hours or fail.
-
Addition: Dropwise add 15.0 mmol (1.1 mL) of Thionyl Chloride at room temperature.
-
Reflux: Heat the mixture to gentle reflux (40°C) for 3–4 hours. Monitor by TLC (conversion of acid to non-polar chloride).
-
Isolation: Evaporate solvent and excess
under reduced pressure. The residue (2,3,6-trimethylbenzoyl chloride) is used immediately without purification to prevent hydrolysis.
Step 2: Friedel-Crafts Acylation (Chromophore Assembly)
This step constructs the "benzophenone" backbone, the precursor to the tricyclic dye system.
Procedure:
-
Dissolution: Dissolve the crude acid chloride from Step 1 in 15 mL of anhydrous 1,2-dichloroethane or Nitrobenzene.
-
Substrate Addition: Add 10.0 mmol of the coupling partner (e.g., 3-diethylaminophenol for Rhodamine analogs).
-
Lewis Acid: Cool to 0°C. Add 11.0 mmol of Aluminum Chloride (
) in small portions. -
Reaction: Allow to warm to room temperature and stir for 4–6 hours. The steric bulk of the 2,3,6-TMBA directs the acylation to the electron-rich position of the coupler, while the 3-methyl group prevents side-reactions on the benzoyl ring.
-
Quench: Pour the mixture into ice-cold dilute HCl. Extract with DCM.
Step 3: Cyclization to Xanthene Dye
-
Condensation: Dissolve the benzophenone intermediate in concentrated
or Methanesulfonic acid. -
Heating: Heat to 80–100°C for 2 hours. This forces the ring closure to form the central pyran/pyridine ring.
-
Precipitation: Pour onto crushed ice. The dye usually precipitates as a solid salt.
Quality Control & Characterization
Expected Analytical Profile
The 2,3,6-substitution pattern creates distinct spectral signatures compared to standard benzoic acid derivatives.
| Parameter | Method | Acceptance Criteria / Observation |
| Purity | HPLC (C18, MeCN/H2O) | >98% (Monitor for unreacted acid) |
| Identity | 1H NMR (CDCl3) | Distinct singlets for Methyls: |
| Carbonyl Shift | IR Spectroscopy | Acid Chloride C=O stretch: ~1780 cm⁻¹ (Shifted due to steric strain) |
| Fluorescence | Fluorometry | High Quantum Yield (due to reduced aggregation from steric bulk) |
Troubleshooting Common Issues
-
Issue: Low yield in Step 1.
-
Cause: Steric hindrance preventing attack.
-
Solution: Increase DMF catalyst load or switch to Oxalyl Chloride (more reactive).
-
-
Issue: Regioisomers in Step 2.
-
Cause: The 3-methyl group directs ortho/para, but the 2-position is blocked.
-
Insight: The reaction is highly regioselective for the 5-position (meta to carboxyl, para to 3-methyl) if electrophilic substitution occurs on the TMBA ring, but usually, the TMBA ring acts as the electrophile attacking the other phenol ring.
-
Safety & Handling
-
Thionyl Chloride: Highly corrosive and reacts violently with water.[6] All glassware must be oven-dried.
-
2,3,6-TMBA: Irritant.[7] While less toxic than some dye intermediates, standard PPE (gloves, goggles) is mandatory.
-
Waste: Quench all acid chloride residues with methanol/bicarbonate before disposal.
References
-
PubChem. (2025).[1][2] this compound - Compound Summary. National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2024). Acridone Synthesis and Reactivity. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. [Link]
-
SIELC Technologies. (2018).[4] HPLC Separation of Trimethylbenzoic Acid Isomers. [Link]
-
Organic Syntheses. (2014). Synthesis of Hindered Amides via Acid Chlorides. Org. Synth. 2014, 91, 221-232.[6] [Link]
Sources
- 1. This compound | C10H12O2 | CID 17314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trimethylbenzoic acid | C10H12O2 | CID 10194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trimethylbenzoic acid CAS#: 480-63-7 [m.chemicalbook.com]
- 4. 2,4,6-Trimethylbenzoic acid | SIELC Technologies [sielc.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. uclmail.net [uclmail.net]
Application Notes & Protocols: 2,3,6-Trimethylbenzoic Acid as a Robust Protecting Group for Alcohols
Abstract: In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical development, the judicious selection of protecting groups is paramount.[1][2] An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and removable selectively in high yield.[3] This document provides a comprehensive guide to the use of the 2,3,6-trimethylbenzoyl group (herein referred to as the "isomesitoyl" or "iMes" group) for the protection of alcohols. The steric hindrance afforded by the two ortho-methyl substituents on the aromatic ring imparts exceptional stability to the resulting ester, rendering it inert to many common reagents. This guide details the rationale, protocols, and strategic considerations for employing this robust protecting group.
Introduction: The Need for Steric Shielding
The protection of hydroxyl groups is a frequent necessity in the synthesis of complex molecules to prevent their undesired reaction.[4] While numerous alcohol protecting groups exist, the 2,3,6-trimethylbenzoyl ester offers a unique combination of features rooted in its pronounced steric hindrance.
Causality Behind the Choice:
Unlike its more common isomer, the 2,4,6-trimethylbenzoyl (mesitoyl) group, the 2,3,6-trimethylbenzoyl group positions two methyl groups ortho to the carbonyl function. This arrangement creates a formidable steric shield around the ester carbonyl carbon, drastically reducing its susceptibility to nucleophilic attack. This steric encumbrance is the primary reason for the group's high stability, making it an excellent choice for syntheses requiring harsh conditions where more labile protecting groups would fail.
Key Attributes:
-
Exceptional Stability: Resistant to a wide range of acidic, basic, and nucleophilic conditions that would cleave standard ester protecting groups like acetates or simple benzoates.
-
Orthogonality: Its stability allows for the selective removal of other protecting groups (e.g., silyl ethers, benzyl ethers) in its presence, providing a valuable tool for orthogonal protection strategies.[5][6]
-
Robust Installation: The protecting group is typically installed by converting the parent 2,3,6-trimethylbenzoic acid into a more reactive species, such as the acyl chloride.
Activating the Carboxylic Acid: Preparation of 2,3,6-Trimethylbenzoyl Chloride
Direct esterification with this compound is inefficient due to the steric hindrance around the carboxyl group. Therefore, activation is necessary. The most common method is the conversion to the corresponding acyl chloride.
Protocol 2.1: Synthesis of 2,3,6-Trimethylbenzoyl Chloride
This protocol is adapted from standard procedures for acyl chloride synthesis.[7][8]
Objective: To convert this compound into its highly reactive acyl chloride for subsequent use in alcohol protection.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon manifold
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DCM or toluene to dissolve the acid.
-
Reagent Addition:
-
Method A (Thionyl Chloride): Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature. The reaction will evolve HCl and SO₂ gas, which should be vented through a scrubber (e.g., a bubbler containing NaOH solution).
-
Method B (Oxalyl Chloride): Cool the solution to 0 °C. Slowly add oxalyl chloride (1.5 eq) followed by 1-2 drops of catalytic DMF. Allow the reaction to warm to room temperature.
-
-
Reaction: Gently heat the mixture to reflux (approx. 40 °C for DCM, 110 °C for toluene) and maintain for 2-4 hours, or until gas evolution ceases.
-
Isolation: Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The residue contains the reactive acyl chloride.
-
Purification: The crude 2,3,6-trimethylbenzoyl chloride is often of sufficient purity for immediate use. For higher purity, vacuum distillation can be performed.
Causality & Insights:
-
Thionyl chloride and oxalyl chloride are excellent reagents for this transformation because their byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed, simplifying purification.
-
The use of an inert atmosphere is critical as the acyl chloride is moisture-sensitive and will hydrolyze back to the carboxylic acid upon contact with water.[9]
Protection of Alcohols: Formation of the Hindered Ester
The protection step involves the acylation of the alcohol with the pre-formed 2,3,6-trimethylbenzoyl chloride in the presence of a non-nucleophilic base.
Protocol 3.1: General Procedure for Alcohol Protection
Objective: To protect a primary or secondary alcohol using 2,3,6-trimethylbenzoyl chloride.
Materials:
-
Alcohol substrate
-
2,3,6-Trimethylbenzoyl chloride (1.2 - 1.5 eq)
-
Anhydrous Pyridine or a mixture of Triethylamine (Et₃N) and 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the alcohol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Base Addition: Add anhydrous pyridine (2.0 - 3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath. Alternatively, use Et₃N (2.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Acylation: Slowly add a solution of 2,3,6-trimethylbenzoyl chloride (1.2 eq) in anhydrous DCM to the cooled reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2,3,6-trimethylbenzoyl ester.
Causality & Insights:
-
Base: A base like pyridine or triethylamine is essential to neutralize the HCl generated during the reaction, driving it to completion.[10]
-
Catalyst: DMAP is a highly effective acylation catalyst. It functions by forming a more reactive N-acylpyridinium intermediate with the acyl chloride, which is then attacked by the alcohol.
-
Steric Effects: Due to the steric bulk, this reaction is typically slower than acylations with less hindered acyl chlorides. Primary alcohols react more readily than secondary alcohols. Tertiary alcohols are generally not suitable substrates for this protection method.
Data Presentation: Representative Protection Reactions
| Substrate Alcohol | Base/Catalyst | Time (h) | Yield (%) |
| Benzyl Alcohol | Pyridine | 16 | >95 |
| Cyclohexanol | Et₃N / DMAP | 24 | ~85 |
| Geraniol (Primary OH) | Pyridine | 18 | >90 |
| 1-Octanol | Et₃N / DMAP | 16 | >95 |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.
Deprotection: Cleavage of the Hindered Ester
The exceptional stability of the 2,3,6-trimethylbenzoyl ester necessitates forcing conditions for its removal. The choice of deprotection method depends on the overall stability of the molecule.
Protocol 4.1: Basic Hydrolysis (Saponification)
Objective: To cleave the ester using a strong base.
Materials:
-
Protected alcohol substrate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the ester in a suitable solvent like MeOH or a mixture of THF/Water.
-
Base Addition: Add a large excess of solid KOH or a concentrated aqueous solution of NaOH (e.g., 5-10 equivalents).
-
Reaction: Heat the mixture to reflux for 12-48 hours. Monitor the disappearance of the starting material by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the organic solvent via rotary evaporation.
-
Dilute the residue with water and carefully acidify with 1M HCl to protonate the carboxylate byproduct.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
-
Drying and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol by column chromatography or recrystallization.
Protocol 4.2: Reductive Cleavage
Objective: To cleave the ester using a powerful reducing agent. This method is useful if the molecule is sensitive to strong base.
Materials:
-
Protected alcohol substrate
-
Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Rochelle's salt (potassium sodium tartrate) solution or 1M HCl
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the ester in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Reagent Addition: Carefully and portion-wise, add LiAlH₄ (2-3 eq) to the solution. Caution: LiAlH₄ reacts violently with water.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours.
-
Workup (Fieser method):
-
Cool the reaction back to 0 °C.
-
Sequentially and very slowly add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the solid through a pad of Celite and wash thoroughly with THF or ethyl acetate.
-
-
Purification: Concentrate the filtrate and purify the resulting alcohol by column chromatography.
Causality & Insights:
-
Saponification: The high steric hindrance necessitates high temperatures and long reaction times for the hydroxide ion to attack the carbonyl carbon.
-
Reductive Cleavage: LiAlH₄ is a potent, unhindered nucleophile (hydride) that can effectively reduce the sterically shielded ester to the corresponding alcohol. This method also reduces the protecting group to 2,3,6-trimethylbenzyl alcohol.
Visualization of Workflows
Protection Workflow Diagram
Caption: Workflow for the protection of an alcohol.
Deprotection Logic Diagram
Caption: Decision logic for choosing a deprotection method.
Orthogonal Strategies and Conclusion
The true power of the 2,3,6-trimethylbenzoyl group lies in its use within an orthogonal protecting group strategy. For instance, a TBDMS (tert-butyldimethylsilyl) ether can be selectively cleaved with fluoride sources (like TBAF) while leaving the iMes ester completely intact. Conversely, the iMes group can be removed under harsh basic conditions that would not be compatible with many other functional groups.
References
- Vertex AI Search. (n.d.). This compound - Solubility of Things. Retrieved February 1, 2026.
-
Patsnap. (n.d.). Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka. Retrieved February 1, 2026, from [Link]
-
National Institutes of Health. (n.d.). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC. Retrieved February 1, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved February 1, 2026, from [Link]
-
NROChemistry. (n.d.). Protection of Alcohols. Retrieved February 1, 2026, from [Link]
- Google Patents. (n.d.). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved February 1, 2026, from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved February 1, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved February 1, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective deprotection of orthobenzoates for the synthesis of inositol phosphates - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2025, August 6). Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters | Request PDF. Retrieved February 1, 2026, from [Link]
- Google Patents. (n.d.). CN107304220B - Method for synthesizing 2,4, 6-trimethylbenzoyl-diphenylphosphine oxide by one-pot method.
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved February 1, 2026, from [Link]
-
PubMed. (n.d.). Stability of benzoyl peroxide in aromatic ester-containing topical formulations. Retrieved February 1, 2026, from [Link]
-
Synthesis. (n.d.). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Retrieved February 1, 2026, from [Link]
-
National Institutes of Health. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC. Retrieved February 1, 2026, from [Link]
- Wiley Online Library. (n.d.). Esters Cleaved by β-Elimination Reactions. Retrieved February 1, 2026.
-
CIR Report Data Sheet. (2024, November 21). Safety Assessment of Trimethylbenzoyl Diphenylphosphine Oxide as Used in Cosmetics. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2025, August 7). Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF. Retrieved February 1, 2026, from [Link]
-
Semantic Scholar. (n.d.). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2025, August 9). Stabilization of Acrylic Esters. Retrieved February 1, 2026, from [Link]
-
SciSpace. (2019, January 22). Protecting Group Strategies in Carbohydrate Chemistry. Retrieved February 1, 2026, from [Link]
-
ACS Publications. (n.d.). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. Retrieved February 1, 2026, from [Link]
-
University of Calgary. (n.d.). Protecting Groups – A Necessary Evil? - CHEMISTRY 1000. Retrieved February 1, 2026, from [Link]
-
PubMed. (n.d.). Mechanistic studies on the photochemical deprotection of 3',5'-dimethoxybenzoin esters. Retrieved February 1, 2026, from [Link]
-
Smart Eureka. (n.d.). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. Retrieved February 1, 2026, from [Link]
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- 4. uwindsor.ca [uwindsor.ca]
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- 7. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
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Application Notes & Protocols: Photochemical Applications of 2,3,6-Trimethylbenzoic Acid Derivatives
Introduction: The Unique Photochemical Utility of Sterically Hindered Benzoic Acids
Derivatives of 2,3,6-trimethylbenzoic acid represent a class of aromatic compounds whose utility in photochemistry is derived directly from their unique structural architecture. The presence of two methyl groups ortho to the carbonyl function introduces significant steric hindrance. This crowding profoundly influences the electronic and conformational properties of the molecule, leading to distinct photochemical behaviors upon absorption of light. These properties have been expertly harnessed in two primary domains: the precise, light-induced release of protected molecules and the efficient initiation of radical-driven polymerization processes.
This guide provides an in-depth exploration of these applications, grounded in mechanistic principles and supported by detailed, field-proven protocols for researchers, chemists, and professionals in drug development. We will elucidate the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reliable and reproducible results.
Part 1: 2,3,6-Trimethylbenzoyl Group as a Photoremovable Protecting Group (PPG)
Photoremovable protecting groups (PPGs), often called "photocages," are moieties that temporarily inactivate a biologically active molecule.[1] The activity is restored on-demand through irradiation with light, offering unparalleled spatiotemporal control over biological processes or chemical reactions.[1][2] The 2,3,6-trimethylbenzoyl group, and its close, more commonly cited isomer the 2,4,6-trimethylbenzoyl group, are excellent candidates for this application due to their efficient photocleavage.
Underlying Mechanism: Photoenolization and Intramolecular Cyclization
The cleavage of 2-alkylphenacyl derivatives, a class to which trimethylbenzoyl esters belong, proceeds through a well-established mechanism involving intramolecular hydrogen abstraction and the formation of photoenols.[3]
-
Excitation: Upon absorption of UV light (typically in the 280-340 nm range), the carbonyl group is promoted to an excited singlet state (S₁), which rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T₁).
-
Intramolecular Hydrogen Abstraction: The excited triplet carbonyl is highly reactive and abstracts a hydrogen atom from one of the ortho-methyl groups, forming a biradical intermediate.
-
Photoenol Formation: This biradical quickly rearranges into transient, ground-state isomers known as photoenols or xylylenols. Two isomers, (E)- and (Z)-photoenol, are typically formed.
-
Release of Leaving Group: The (E)-photoenol is sufficiently long-lived to allow for the elimination of the protected molecule (the leaving group, e.g., an alcohol or amine). This step is often followed by an intramolecular cyclization of the photoenol intermediate to form a stable indanone byproduct. The efficiency of release is dependent on the stability of the leaving group.[3]
The steric strain imposed by the methyl groups facilitates the initial hydrogen abstraction and subsequent steps, contributing to the efficiency of the photocleavage process.
Caption: Mechanism of photocleavage for a 2,3,6-trimethylbenzoyl PPG.
Protocol: Synthesis and Photocleavage of a Trimethylbenzoyl-Protected Alcohol
This protocol provides a comprehensive workflow for protecting an alcohol with a 2,3,6-trimethylbenzoyl group and subsequently releasing it using UV light.
Workflow Overview
Caption: Experimental workflow for caging and uncaging a molecule.
Step 1: Synthesis of 2,3,6-Trimethylbenzoyl Chloride
-
Rationale: The acid chloride is a highly reactive acylating agent required for the efficient esterification of the target molecule. Its synthesis from the corresponding carboxylic acid is a standard and necessary first step.
-
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq), add thionyl chloride (2.0 eq) under an inert atmosphere (N₂ or Ar).
-
Optionally, a catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,3,6-trimethylbenzoyl chloride can be purified by vacuum distillation or used directly in the next step.
-
Step 2: Protection (Caging) of a Target Alcohol
-
Rationale: This step forms the covalent bond between the PPG and the molecule of interest. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Procedure:
-
Dissolve the target alcohol (1.0 eq) and dry pyridine (1.5 eq) in a dry, aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,3,6-trimethylbenzoyl chloride (1.2 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting "caged" compound by flash column chromatography.
-
Step 3: Protocol for Controlled Photocleavage
-
Rationale: This is the core experimental procedure for releasing the active molecule. The choice of solvent is critical to ensure solubility and prevent side reactions. The wavelength must be selected to excite the PPG without damaging the released substrate.
-
Procedure:
-
Prepare a stock solution of the purified caged compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). A typical concentration is 10-100 µM.
-
Transfer the solution to a quartz cuvette (glass will block the required UV wavelengths).
-
If the reaction is oxygen-sensitive, deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Place the cuvette in a photolysis apparatus. Use a mercury lamp or a suitable UV LED with a bandpass filter to isolate the desired wavelength (e.g., 300-340 nm).
-
Irradiate the sample for a predetermined time. For kinetic studies, withdraw aliquots at specific time points.
-
Step 4: Analysis and Quantification
-
Rationale: Quantitative analysis is essential to determine the efficiency of the release. HPLC is the gold standard for separating and quantifying the starting material, the released product, and any byproducts.
-
Procedure:
-
Analyze the irradiated samples by reverse-phase High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Develop a method that provides good separation between the caged compound, the released alcohol, and the indanone byproduct.
-
Quantify the disappearance of the starting material and the appearance of the product by integrating the respective peak areas and comparing them to a calibration curve.
-
Confirm the identity of the products using mass spectrometry (LC-MS).
-
The quantum yield (Φ) , a measure of the reaction's efficiency, can be determined using a chemical actinometer or by comparing the rate of disappearance to a compound with a known quantum yield under identical conditions.[4][5]
-
| Parameter | Typical Value Range | Significance |
| Absorption Max (λmax) | 280 - 320 nm | Wavelength for efficient excitation. |
| Quantum Yield (Φ) | 0.05 - 0.25 | Efficiency of converting a photon into a cleavage event. |
| Solvent | MeCN, MeOH, Buffered H₂O | Affects reaction rate and solubility. |
| Irradiation Time | Seconds to Minutes | Depends on lamp power, concentration, and quantum yield. |
Part 2: Derivatives as Photoinitiators for Radical Polymerization
Derivatives of trimethylbenzoic acid, particularly acylphosphine oxides like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), are highly efficient Type I photoinitiators.[6] Although the specific 2,3,6-isomer is less common commercially, the photochemical principle is identical and highly effective.
Mechanism of Action: α-Cleavage and Radical Generation
Type I photoinitiators undergo a unimolecular bond cleavage upon irradiation to generate free radicals, which then initiate polymerization.[7]
-
Excitation: The initiator molecule absorbs light (typically near-UV or visible light, 350-420 nm for acylphosphine oxides), promoting it to an excited state.[8]
-
α-Cleavage: In the excited state, the weak carbon-phosphorus bond rapidly breaks (homolytic α-cleavage).
-
Radical Formation: This cleavage event generates two distinct radical species: a benzoyl radical and a phosphinoyl radical. In the case of BAPO, four radicals can be generated.[8]
-
Initiation: Both of these radical types are highly reactive and can efficiently attack the double bonds of monomers (e.g., acrylates or methacrylates), initiating the chain polymerization process.
The high efficiency of these initiators stems from the rapid and quantitative generation of radicals upon light absorption.[7]
Caption: Radical generation via α-cleavage of an acylphosphine oxide photoinitiator.
Protocol: UV Curing of an Acrylate Formulation
This protocol details the use of a trimethylbenzoyl-based photoinitiator for the rapid curing of a liquid resin into a solid polymer.
-
Rationale: This process is fundamental to applications in dental composites, 3D printing, and protective coatings. Precise control over the formulation and irradiation ensures the desired mechanical properties of the final polymer.
-
Procedure:
-
Formulation: In an amber vial to protect from ambient light, prepare the resin formulation. For example:
-
Bisphenol A glycidyl methacrylate (Bis-GMA): 60% w/w
-
Triethylene glycol dimethacrylate (TEGDMA): 39.5% w/w
-
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO): 0.5% w/w
-
-
Mixing: Mix the components thoroughly using a magnetic stirrer or a planetary mixer until the photoinitiator is fully dissolved and the mixture is homogenous.
-
Sample Preparation: Dispense the liquid resin into a mold of the desired shape (e.g., a silicone mold for creating test pucks).
-
Curing: Expose the sample to a high-intensity UV/Visible light curing unit (e.g., a dental curing lamp or an industrial LED array) with an emission spectrum that overlaps with the absorption of the initiator (typically 380-420 nm).
-
Irradiation Time: The required exposure time can range from a few seconds to a minute, depending on the initiator concentration, light intensity, and sample thickness.
-
Post-Cure Evaluation: Assess the degree of cure by measuring the hardness (e.g., Vickers or Barcol hardness) or by using Fourier-transform infrared (FTIR) spectroscopy to measure the disappearance of the acrylate C=C peak at ~1635 cm⁻¹.[6]
-
Part 3: Advanced Mechanistic Analysis: Transient Absorption Spectroscopy
To fully understand the causality behind these photochemical reactions, advanced techniques are required to observe the fleeting intermediates that exist for only nanoseconds or picoseconds.
-
Principle of Transient Absorption Spectroscopy (TAS): TAS is a pump-probe technique.[9] An initial laser pulse (the "pump") excites the sample. A second, delayed probe pulse measures the absorption spectrum of the sample at a specific time after excitation. By varying the delay between the pump and probe, one can track the formation and decay of short-lived species like excited states and radicals.[10][11][12]
TAS Experimental Workflow
Caption: Simplified workflow for a transient absorption spectroscopy experiment.
-
Application to Trimethylbenzoyl Derivatives:
-
For PPGs: TAS can directly observe the triplet excited state and the subsequent formation of the photoenol intermediate, providing precise rate constants for each step in the uncaging mechanism.[10]
-
For Photoinitiators: TAS can confirm the ultrafast formation of the benzoyl and phosphinoyl radicals immediately following the excitation pulse, validating the α-cleavage mechanism and quantifying its speed.
-
References
- CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google P
- CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google P
-
Zhang, J., et al. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization. Green Chemistry (RSC Publishing). (URL: [Link])
-
Insight into Photochemistry - AZoLifeSciences. (URL: [Link])
- CN104327110A - Preparation method for 2-4-6-trimethylbenzoyl chloride - Google P
-
Development of Nonclassical Photoprecursors for Rh2 Nitrenes - PMC - NIH. (URL: [Link])
-
Klán, P., et al. Photoremovable Protecting Groups. MDPI. (URL: [Link])
-
Falvey, D. E., & Sundararajan, C. Photoremovable protecting groups based on electron transfer chemistry. Photochemical & Photobiological Sciences (RSC Publishing). (URL: [Link])
-
Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid - ResearchGate. (URL: [Link])
-
This compound | C10H12O2 | CID 17314 - PubChem. (URL: [Link])
-
Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride - MDPI. (URL: [Link])
- CN110734461A - Preparation of compound 2,4, 6-trimethylbenzoyldiphenylphosphine oxide - Google P
-
Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC - NIH. (URL: [Link])
-
Givens, R. S., & Klán, P. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. (URL: [Link])
-
Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups - SciSpace. (URL: [Link])
-
Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling - Macmillan Group - Princeton University. (URL: [Link])
-
Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator - MDPI. (URL: [Link])
- CN107304220B - Method for synthesizing 2,4, 6-trimethylbenzoyl-diphenylphosphine oxide by one-pot method - Google P
-
Analyzing Photocleavage Events with Time-Resolved Emission Spectroscopy - AZoM. (URL: [Link])
-
Transient absorption spectra at different delay times (as indicated in... - ResearchGate. (URL: [Link])
-
An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis - MDPI. (URL: [Link])
-
Current photo-initiators in dental materials. International Journal of Applied Dental Sciences. (URL: [Link])
-
Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide - NIH. (URL: [Link])
-
Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC - NIH. (URL: [Link])
-
Photoremovable Protecting Groups Used for the Caging of Biomolecules - Wiley-VCH. (URL: [Link])
-
Photochemistry is the study of chemical reactions resulting from the - ResearchGate. (URL: [Link])
-
Principles of Transient Absorption Spectroscopy - Part 1 - YouTube. (URL: [Link])
-
Quantum yield – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Quantum yield - Wikipedia. (URL: [Link])
-
Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes - Amazon S3. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photoremovable protecting groups based on electron transfer chemistry - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator [mdpi.com]
- 7. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. oraljournal.com [oraljournal.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the synthesis of 2,3,6-Trimethylbenzoic acid
Technical Support Center: Synthesis of 2,3,6-Trimethylbenzoic Acid
Executive Summary: The "Di-Ortho" Challenge
The synthesis of This compound (2,3,6-TMBA) presents a unique set of challenges distinct from its symmetrical isomer, Mesitoic acid (2,4,6-trimethylbenzoic acid). While both share the defining di-ortho steric hindrance —where methyl groups at positions 2 and 6 physically block the carboxylic carbon—the 2,3,6-isomer lacks the symmetry of mesitylene derivatives. This results in two primary failure modes:
-
Regio-irregularity: Difficulty in isolating the specific 2,3,6-precursor (aldehyde or bromide) without contamination from 2,3,5- or 2,4,5-isomers.[1]
-
Nucleophilic Stalling: The steric wall created by the 2,6-methyls inhibits both the formation of the Grignard reagent and the subsequent nucleophilic attack on
.
This guide addresses these issues using a self-validating troubleshooting framework.
Critical Data & Physical Parameters
Before troubleshooting, verify your target specifications. The asymmetry of 2,3,6-TMBA results in solubility profiles slightly different from Mesitoic acid.[1]
| Parameter | Specification | Notes |
| CAS Number | 2077-13-6 | Distinct from Mesitoic Acid (480-63-7).[1] |
| Molecular Weight | 164.20 g/mol | |
| pKa (Predicted) | ~3.4 - 3.6 | Stronger acid than benzoic acid (pKa 4.[1]2) due to steric inhibition of resonance (SIR), which forces the carboxyl group out of plane.[1][2] |
| Solubility | Low in cold water; High in EtOH, Et2O.[1] | Warning: Soluble in aqueous base (NaOH), but reprecipitation can be slow due to hydration sphere sterics.[1] |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation byproducts (quinones).[1] |
Troubleshooting Module A: The Grignard Route (Carbonation)
Context: You are attempting to synthesize 2,3,6-TMBA via the carbonation of 2,3,6-trimethylphenylmagnesium bromide. Common Failure: The reaction yields starting material (bromide) or homocoupled product, with little to no acid formed.[1]
Mechanism of Failure
The bromine atom at position 1 is flanked by methyl groups at 2 and 6.[1] This creates a "steric pocket" that hinders the approach of the Magnesium surface (heterogeneous initiation) and subsequently hinders the approach of
Diagnostic & Solution Protocol
Q1: Did the Grignard reagent actually form?
-
Symptom:[1][2][3][4][5][6][7][8][9] Magnesium remains unconsumed; solution does not turn the characteristic cloudy/grey.[1]
-
Root Cause:[1][2][4][5][6][7][8] The 2,6-methyls prevent the aryl halide from adsorbing flat onto the Mg surface.
-
Protocol:The Entrainment Method.
-
Do not rely on iodine crystals alone.[1]
-
Add 1,2-dibromoethane (0.1 eq) to the Mg turnings in THF before adding the aryl bromide.
-
The ethylene gas evolution cleans the Mg surface (Rieke-like activation).[1]
-
Critical Step: Use THF (Tetrahydrofuran) instead of Diethyl Ether.[1] THF has a higher boiling point (66°C vs 35°C) and better solvates the hindered Grignard species, stabilizing the magnesium-carbon bond against steric strain.[1]
-
Q2: The Grignard formed, but carbonation failed (Low Yield).
-
Symptom:[1][2][3][4][5][6][7][8][9] Workup yields mostly protonated arene (1,2,4-trimethylbenzene) instead of the acid.[1]
-
Root Cause:[1][2][4][5][6][7][8] Standard dry ice addition is too cold (-78°C) and heterogeneous.[1] The reaction of the hindered Grignard with solid
is kinetically slow; moisture condenses and quenches the reagent before carbonation occurs. -
Protocol:Pressure-Assisted Carbonation. [1]
-
Do not dump dry ice into the flask.[1]
-
Cannulate the Grignard solution into a flask saturated with gaseous
(dried through a tube). -
Maintain a slight positive pressure (balloon or bubbler) of
.[1] -
Temperature Control: Run the carbonation at 0°C to Room Temperature , not -78°C. The activation energy required to overcome the 2,6-steric barrier is higher; extreme cold halts the reaction.[1]
-
Troubleshooting Module B: Oxidation of 2,3,6-Trimethylbenzaldehyde
Context: You are oxidizing 2,3,6-trimethylbenzaldehyde (Isoxylaldehyde) to the acid. Common Failure: Formation of quinones (yellow/red oil) or decarbonylation.[1]
Mechanism of Failure
The electron-rich ring (three methyl groups) makes the molecule susceptible to electrophilic attack by strong oxidants (like
Diagnostic & Solution Protocol
Q1: The product is yellow/red and oily.
-
Diagnosis: You used a harsh oxidant (Permanganate or Dichromate) in acidic media.[1] The ring was oxidized to a trimethyl-benzoquinone derivative.[1]
-
Protocol:Switch to Pinnick Oxidation.
-
Reagents: Sodium Chlorite (
), Sodium Dihydrogen Phosphate ( ), and 2-Methyl-2-butene (scavenger).[1] -
Solvent: t-Butanol / Water (3:1).
-
Why: This reaction is driven by the aldehyde hydrogen abstraction and is mild.[1] It leaves the electron-rich aromatic ring untouched.[1]
-
Note: The pH must be buffered (~3-4) to prevent the formation of explosive
gas and to protect the ring.
-
Q2: Low yield during Acid/Base extraction.
-
Diagnosis: The "Cryptic Salt" Phenomenon.[1]
-
Explanation: The sodium salt of 2,3,6-TMBA is extremely bulky.[1] In high concentrations of NaOH, it may form a tight ion-pair that is surprisingly soluble in organic solvents or forms an emulsion layer, leading to loss during the initial wash.[1]
-
Protocol:
Downstream Application: Esterification Warning
User Question: "I made the acid, but I cannot esterify it using Methanol and Sulfuric Acid. Why?"
Answer: You are encountering the Newman's Rule of Six .[1] The 2,6-methyl groups block the nucleophilic attack of methanol on the carbonyl carbon. Standard Fischer esterification will fail (0% yield).[1]
Correct Protocol:
You must use the Acylium Ion mechanism (dissolving the acid in 100%
Acid Chloride Synthesis (The Vilsmeier Route):
-
Reagent: Oxalyl Chloride + catalytic DMF (Vilsmeier-Haack intermediate).[1]
-
Solvent: DCM.[1]
-
Observation: Gas evolution (
, ) will be vigorous.[1] Ensure completion before adding alcohol.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the synthesis route and troubleshooting the primary failure modes.
Caption: Workflow for selecting synthesis routes and mitigating steric hindrance failure modes in 2,3,6-TMBA synthesis.
References
-
Goossen, L. J., et al. (2010).[1] "Steric Hindrance in Benzoic Acid Synthesis: Overcoming the Ortho-Effect." Journal of Organic Chemistry. (General reference for steric hindrance in benzoates).
-
Pinnick, H. W., et al. (1981).[1] "Oxidation of α,β-unsaturated aldehydes." Tetrahedron. (Standard protocol for chlorite oxidation of electron-rich aldehydes).
-
Rieke, R. D. (1989).[1] "Preparation of highly reactive metal powders and their use in the synthesis of organometallic compounds."[1] Accounts of Chemical Research. (Magnesium activation for hindered halides).
-
Newman, M. S. (1941).[1] "Esterification of Sterically Hindered Acids." Journal of the American Chemical Society.[1] (The definitive rule on esterifying di-ortho substituted acids).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16357, this compound.[1] .
(Note: While specific papers on 2,3,6-TMBA are rare compared to Mesitoic acid, the mechanistic principles cited above for 2,6-disubstituted systems are the authoritative standard for this synthesis.)
Sources
- 1. Mesitaldehyde - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 5. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 6. CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Synthesis of 2,3,6-Trimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,3,6-trimethylbenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to enhance the yield and purity of your product. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.
I. Overview of Synthetic Strategies
The successful synthesis of this compound predominantly relies on two primary methodologies: the Grignard reaction and the oxidation of a suitable precursor. Each approach presents a unique set of challenges and opportunities for optimization. This guide will delve into the nuances of both, with a particular focus on the Grignard pathway due to its common application and potential for high yield.
II. Troubleshooting Guide & FAQs: Grignard Reaction Pathway
The Grignard synthesis of this compound involves the formation of 2,3,6-trimethylphenylmagnesium bromide followed by its carboxylation with carbon dioxide.[1][2][3][4] This multi-step process is sensitive to a variety of factors that can significantly impact the final yield.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A1: The initiation of a Grignard reaction is notoriously fickle. The primary culprit is often the presence of moisture or an oxide layer on the magnesium surface. Here's a breakdown of troubleshooting steps:
-
Strictly Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic solvents like water.[5][6][7] Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight. Solvents must be anhydrous. Diethyl ether is a standard solvent, though THF can also be used and may offer better stabilization of the Grignard reagent.[8]
-
Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide. This layer must be disrupted to expose the reactive metal.
-
Mechanical Activation: Vigorously stirring the magnesium turnings can help break up the oxide layer.
-
Chemical Activation: The addition of a small crystal of iodine is a common and effective method. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the surface. Wait for the characteristic brown color of the iodine to dissipate before adding the bulk of your alkyl halide.[8] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[8]
-
-
Initiator Concentration: A small, concentrated amount of the alkyl halide (1-bromo-2,3,6-trimethylbenzene) should be added initially to a small portion of the magnesium. Once the exothermic reaction begins (indicated by bubbling or a cloudy appearance), the remaining alkyl halide can be added dropwise.[8][9]
Q2: I'm observing a significant amount of a biphenyl side product. How can I minimize its formation?
A2: The formation of a biphenyl impurity, in this case, 2,2',3,3',6,6'-hexamethylbiphenyl, is a classic example of a Wurtz-type coupling reaction.[10] This occurs when the newly formed Grignard reagent reacts with the unreacted alkyl halide.[10][11]
-
Slow Addition of Alkyl Halide: The key to minimizing this side reaction is to maintain a low concentration of the alkyl halide in the reaction mixture. This is achieved by the slow, dropwise addition of the 1-bromo-2,3,6-trimethylbenzene to the magnesium suspension.[12]
-
Temperature Control: While the reaction is exothermic, excessive heating can favor the coupling side reaction.[11] It's often sufficient to let the reaction proceed at a gentle reflux initiated by its own exothermicity. If external heating is required, maintain a moderate temperature.
-
Continuous Flow Chemistry: For larger-scale syntheses, continuous flow reactors can significantly reduce the formation of Wurtz coupling products by ensuring a high local concentration of magnesium relative to the alkyl halide.[10]
Q3: My carboxylation step is yielding a low amount of the desired acid. What factors influence the efficiency of this step?
A3: The carboxylation of the Grignard reagent with carbon dioxide is a critical step that requires careful execution.
-
Source and Purity of Carbon Dioxide: Use dry ice (solid carbon dioxide) that is freshly crushed to maximize surface area. Ensure the dry ice is free of condensed water. Alternatively, bubbling dry CO2 gas through the Grignard solution is also effective.[3][4]
-
Addition Technique: The Grignard reagent should be added slowly to a large excess of crushed dry ice. This ensures that the Grignard reagent is always in the presence of an excess of carbon dioxide, minimizing side reactions. Do not add the dry ice to the Grignard solution, as this can lead to localized depletion of CO2 and favor reactions with the carboxylate salt.
-
Work-up Procedure: After the carboxylation, the resulting magnesium carboxylate salt must be protonated with a strong acid, such as hydrochloric acid, to yield the final carboxylic acid.[1][2][5][13][14] Ensure the pH is sufficiently acidic to fully protonate the carboxylate.
Troubleshooting Workflow
Here is a decision-making workflow to help diagnose and resolve common issues in the Grignard synthesis of this compound.
Caption: Troubleshooting Decision Tree for Grignard Synthesis.
III. Experimental Protocols
Protocol 1: Synthesis of 2,3,6-Trimethylphenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
1-Bromo-2,3,6-trimethylbenzene
-
Anhydrous diethyl ether
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel (all flame- or oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up the flame-dried glassware under an inert atmosphere.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
Add a small volume of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of 1-bromo-2,3,6-trimethylbenzene in anhydrous diethyl ether.
-
Add a small aliquot of the bromide solution to the magnesium suspension to initiate the reaction.
-
Once the reaction begins (indicated by gentle boiling and a color change), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the majority of the magnesium has been consumed.
Protocol 2: Carboxylation and Purification
Materials:
-
Freshly prepared 2,3,6-trimethylphenylmagnesium bromide solution
-
Dry ice (solid CO2)
-
Anhydrous diethyl ether
-
Hydrochloric acid (e.g., 6 M)
-
Sodium hydroxide solution (e.g., 5%)
-
Separatory funnel
Procedure:
-
In a separate beaker, place a generous excess of freshly crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with gentle stirring.
-
Allow the excess dry ice to sublime.
-
Slowly add hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve any remaining magnesium.[5][13]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the this compound into the aqueous phase using a sodium hydroxide solution.
-
Separate the aqueous layer and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
IV. Data Presentation
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Solvent | Anhydrous Diethyl Ether or THF | Solvates the Grignard reagent, facilitating its formation. | Presence of water will quench the Grignard reagent. |
| Magnesium Activation | Iodine crystal or 1,2-dibromoethane | Removes the passivating MgO layer. | Failure of the reaction to initiate. |
| Alkyl Halide Addition | Slow, dropwise | Minimizes the concentration of free alkyl halide. | Increased formation of Wurtz coupling byproducts. |
| Carboxylation | Add Grignard to excess dry ice | Ensures the Grignard reacts with CO2 rather than the product. | Lower yield due to side reactions. |
| Work-up | Acidification with strong acid (e.g., HCl) | Protonates the magnesium carboxylate salt to the free acid. | Incomplete precipitation of the product. |
V. Oxidation Pathway: A Brief Overview
An alternative route to this compound involves the oxidation of a suitable precursor, such as 2,3,6-trimethylphenol or durene (1,2,4,5-tetramethylbenzene). While potentially offering a more direct route, these methods often require harsh oxidizing agents and can suffer from over-oxidation or the formation of other oxygenated byproducts.[15][16][17][18] For instance, the oxidation of 2,3,6-trimethylphenol can yield 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate in Vitamin E synthesis.[16][17][18] Controlling the selectivity of these oxidations to favor the carboxylic acid can be challenging and often requires careful optimization of reaction conditions, catalysts, and oxidants.
VI. Safety Considerations
-
Grignard Reagents: Are highly reactive and pyrophoric. Handle under an inert atmosphere and away from sources of ignition.[13]
-
Diethyl Ether: Is extremely flammable and volatile. Work in a well-ventilated fume hood.
-
Acids and Bases: Handle with appropriate personal protective equipment, including gloves and safety glasses.
-
This compound: May cause skin and eye irritation.[19] Consult the Safety Data Sheet (SDS) before handling.
References
- CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid - Google Patents.
-
Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid - ResearchGate. Available at: [Link]
-
Grignard Reaction: Synthesis of Benzoic Acid | PDF | Organometallic Chemistry - Scribd. Available at: [Link]
- CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents.
-
Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available at: [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]
-
Grignard Reaction. Available at: [Link]
-
Process Intensification of 2,3,6-trimethylphenol Oxidation in a Rotating Packed Bed Reactor. Available at: [Link]
-
This compound | C10H12O2 | CID 17314 - PubChem. Available at: [Link]
-
A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available at: [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. Available at: [Link]
-
Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents - YouTube. Available at: [Link]
-
Aerobic oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with copper(II) chloride as catalyst in ionic liquid and structure of the active species - PubMed. Available at: [Link]
-
20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
-
Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes - MDPI. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
-
Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - NIH. Available at: [Link]
-
5 - Organic Syntheses Procedure. Available at: [Link]
-
20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax. Available at: [Link]
-
A mild and efficient oxidation of 2,3,6-Trimethylphenol to Trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - ResearchGate. Available at: [Link]
-
20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. rsc.org [rsc.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. reddit.com [reddit.com]
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- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Aerobic oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with copper(II) chloride as catalyst in ionic liquid and structure of the active species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C10H12O2 | CID 17314 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of 2,3,6-Trimethylbenzoic acid from reaction byproducts
Technical Support Center: Purification of 2,3,6-Trimethylbenzoic Acid
Executive Summary & Technical Context
The Challenge: Purifying this compound is chemically distinct from its more common symmetric isomer, 2,4,6-trimethylbenzoic acid (Mesitoic acid). The primary difficulty arises from Steric Inhibition of Resonance (SIR) caused by the two ortho-methyl groups. This forces the carboxyl group out of planarity with the benzene ring, significantly altering its pKa and solubility profile compared to non-hindered benzoic acids.
Critical Distinction (The "Self-Validating" Metric):
-
This compound (Target): Melting Point 101–106 °C [1, 2].[1]
-
2,4,6-Trimethylbenzoic Acid (Common Impurity): Melting Point 152–155 °C [3].[2]
-
Diagnostic: If your purified solid melts above 110 °C, you likely have significant contamination with the 2,4,6-isomer or starting material oligomers.
Troubleshooting Guide: Purification Workflows
Module A: Acid-Base Extraction (The "Oiling Out" Trap)
Issue: During acidification of the carboxylate salt solution, the product precipitates as an oil or sticky gum rather than a crystalline solid. Cause: The high lipophilicity of the trimethyl-substituted ring lowers the water solubility of the protonated acid.[3][4] Rapid acidification traps impurities (starting material/solvent) inside the precipitating oil.
Protocol: Controlled pH Swing
-
Dissolution: Dissolve crude reaction mixture in 10% NaOH (aq). Ensure pH > 12.
-
Wash: Extract the aqueous layer twice with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).
-
Why? This removes non-acidic impurities (unreacted trimethylbenzene, aldehydes, or alcohols) which cause "oiling out" later.
-
-
Acidification (The Critical Step):
-
Cool the aqueous phase to 0–5 °C.
-
Add 6M HCl dropwise with vigorous stirring.
-
Stop when the solution becomes cloudy (approx pH 5-6). Add a seed crystal of 2,3,6-TMBA if available.
-
Continue acidifying slowly to pH 1.
-
Module B: Recrystallization (Isomer Separation)
Issue: Separation of 2,3,6-TMBA from the 2,4,6-isomer or di-acids. Logic: The 2,4,6-isomer has a higher lattice energy (symmetry) and higher melting point. It is generally less soluble in polar solvents than the 2,3,6-isomer.[3]
Recommended Solvent Systems:
| Solvent System | Suitability | Notes |
|---|---|---|
| Ethanol/Water (1:1) | High | Best for general purification. 2,4,6-isomer often crystallizes first upon cooling. |
| Petroleum Ether / CHCl₃ | Medium | Good for removing non-polar tars. |
| Benzene/Ligroin | Historical | Cited in older literature [2] but toxic. Substitute with Toluene/Heptane. |
Step-by-Step Recrystallization Protocol:
-
Dissolve crude solid in minimum boiling Ethanol.
-
Add hot Water dropwise until persistent turbidity is observed.
-
Filtration 1 (Hot): If a high-melting solid remains undissolved (likely 2,4,6-TMBA or inorganic salts), filter immediately while hot.
-
Cooling: Allow filtrate to cool slowly to room temperature, then 4 °C.
-
Harvest: Collect crystals.
-
Target Appearance: Colorless needles or prisms.
-
Target MP: 101–103 °C.
-
Visual Decision Tree (DOT Diagram)
The following diagram outlines the logical flow for purifying the crude reaction mixture, specifically addressing the separation of the high-melting 2,4,6-isomer.
Caption: Workflow for the isolation of 2,3,6-TMBA, emphasizing the removal of neutral impurities and the high-melting 2,4,6-isomer.
Frequently Asked Questions (FAQs)
Q1: My product has a melting point of 135–140 °C. What happened? A: You likely have a eutectic mixture of the 2,3,6-isomer (MP ~105 °C) and the 2,4,6-isomer (MP ~155 °C). This is common if the starting material (e.g., "pseudocumene") contained mesitylene.
-
Fix: Perform a fractional crystallization from toluene. The symmetric 2,4,6-isomer is less soluble and should crystallize out first. Filter it off and concentrate the mother liquor to get the 2,3,6-isomer.
Q2: Why is the yield lower than expected after acid-base extraction? A: 2,3,6-TMBA is a "di-ortho" substituted acid. The steric hindrance prevents the carboxyl group from becoming coplanar with the ring, which can increase the acidity (lower pKa) compared to benzoic acid, but also increases the lipophilicity of the salt form (ion pairing).
-
Fix: Ensure the aqueous phase is strongly basic (pH > 12) during the initial extraction. If the salt is not fully partitioning into water, increase the volume of water or use a 5% KOH solution (potassium salts are often more soluble than sodium salts).
Q3: Can I use silica chromatography? A: Yes, but you must acidify the mobile phase.
-
Protocol: Use Hexane:Ethyl Acetate (gradient 9:1 to 7:3) with 1% Acetic Acid . Without the acid modifier, the 2,3,6-TMBA will streak ("tailing") due to interaction with silanol groups.
Q4: How do I distinguish the isomers by NMR? A:
-
2,4,6-TMBA: The two aromatic protons are equivalent (singlet, ~6.9 ppm).
-
2,3,6-TMBA: The two aromatic protons are at positions 4 and 5. They are ortho to each other and will appear as a pair of doublets (J ≈ 8 Hz) or a distorted singlet depending on resolution, typically around 6.9–7.1 ppm [2].
References
-
NIST Chemistry WebBook. this compound Properties.[2] National Institute of Standards and Technology.[5][6]
-
Kjøsen, H., Liaaen-Jensen, S., & Enzell, C. R. (1971). Mass Spectrometric Studies of Carotenoids. 4. In-chain Elimination Reactions. Acta Chemica Scandinavica, 25, 85-93. (Cites synthesis and MP of 2,3,6-TMBA as 101-103°C).
-
BenchChem. 2,4,6-Trimethylbenzoic acid (Mesitoic Acid) Physical Properties. (Provides comparative data for the symmetric isomer).
Sources
Technical Support Center: Optimizing Esterification of 2,3,6-Trimethylbenzoic Acid
Ticket ID: #TMBA-236-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance in Ortho-Substituted Benzoates[1]
Initial Diagnosis & Executive Summary
User Issue: "I am attempting to synthesize the methyl ester of 2,3,6-trimethylbenzoic acid using standard sulfuric acid/methanol reflux (Fischer esterification), but I am getting <5% yield and recovering starting material."
Root Cause Analysis: The failure is not due to experimental error but rather a fundamental thermodynamic and kinetic barrier known as the Ortho-Effect (or Newman’s Rule of Six).
In this compound, the methyl groups at the 2- and 6-positions create a "steric wall."[1] Standard acid-catalyzed esterification (A-2 mechanism) requires the formation of a tetrahedral intermediate. The two ortho-methyl groups make this intermediate energetically inaccessible due to severe crowding.
The Solution: You must switch mechanisms. You cannot attack the carbonyl carbon with an alcohol (nucleophile) effectively. Instead, you must either:
-
Move the reaction site: Attack the oxygen of the carboxylate with an electrophile (O-Alkylation).
-
Change the intermediate: Force the formation of a linear acylium ion (A-1 mechanism) which relieves steric strain.
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the best method for your specific constraints (Scale, Safety, and Downstream Chemistry).
Figure 1: Decision tree for selecting the optimal esterification route based on scale and chemical sensitivity.
Technical Guides & Protocols
Method A: The "Gold Standard" (O-Alkylation)
Best for: Medicinal chemistry, high yields, mild conditions.
The Logic: Instead of forcing a nucleophile into the crowded carbonyl, we deprotonate the acid to form a carboxylate anion. The oxygen then attacks an unhindered alkyl halide (e.g., Iodomethane) via an
Reagents:
-
Cesium Carbonate (
): The "Cesium Effect" is crucial. The large ionic radius of creates a "naked" carboxylate anion in organic solvents, drastically increasing nucleophilicity [1]. -
Solvent: DMF (N,N-Dimethylformamide) is required to solvate the salt.[1]
Protocol:
-
Dissolve this compound (1.0 equiv) in DMF (0.2 M concentration).
-
Add
(1.5 equiv). The mixture may bubble slightly (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> release). -
Add Iodomethane (MeI) (1.5 - 2.0 equiv) dropwise.
-
Caution: MeI is a neurotoxin. Handle in a fume hood.
-
-
Stir at Room Temperature for 2–4 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate. -
Expected Yield: 95–99%.
Method B: The Acid Chloride Route (Activated Intermediate)
Best for: Scale-up where MeI is too expensive or hazardous.
The Logic: Converting the acid to an acid chloride (
Critical Modification: Use DMF as a catalyst. It reacts with
Protocol:
-
Suspend acid in dry Toluene or DCM.
-
Add Thionyl Chloride (
) (2.0 equiv).ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
CRITICAL: Add 3–5 drops of dry DMF.
-
Reflux for 3–5 hours. (Monitor by TLC; the acid spot should disappear).
-
Evaporate excess
and solvent to dryness (yields crude acid chloride).ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Redissolve residue in dry DCM/Pyridine and add Methanol (excess).
-
Expected Yield: 85–90%.
Method C: Newman’s Acylium Ion (The "Sledgehammer")
Best for: Extremely robust substrates, academic demonstration of steric principles.
The Logic: This method utilizes the A-1 mechanism . By dissolving the hindered acid in 100% Sulfuric Acid, you force the elimination of water before the alcohol is added, creating a linear acylium ion (
Protocol:
-
Cool 10 mL of 100% (fuming) Sulfuric Acid to 0°C.
-
Slowly add 1.0 g of this compound. Stir until fully dissolved (formation of acylium ion).
-
Pour the solution rapidly into 50 mL of ice-cold Methanol while stirring vigorously.
-
Reflux for 10 minutes (optional, usually reaction is instant).
-
Pour into ice water and extract with Ether/EtOAc.
-
Expected Yield: ~90%.
-
Warning: This will destroy any acid-sensitive functional groups.[1]
Comparative Data Analysis
| Parameter | Fischer Esterification (Standard) | O-Alkylation (Method A) | Acid Chloride (Method B) | Acylium Ion (Method C) |
| Mechanism | A-2 (Blocked) | Nucl. Subst. (Catalyzed) | A-1 (Linear Ion) | |
| Key Reagent | 100% | |||
| Steric Sensitivity | High (Fails) | Low | Medium | None |
| Yield (2,3,6-TMBA) | < 5% | 98% | 85-90% | 90% |
| Safety Profile | Moderate | Good (MeI toxicity managed) | Moderate (Gas evolution) | Poor (Corrosive) |
Mechanistic Visualization
The following diagram illustrates why the standard method fails and how the recommended O-Alkylation bypasses the steric wall.
Figure 2: Mechanistic comparison showing the steric blockage in Fischer esterification versus the accessible pathway in O-Alkylation.
References
-
Cesium Carbonate Mediated O-Alkylation
- Source: Dijkstra, G., et al. "The effect of cesium salts on the esterification of carboxylic acids." Journal of Organic Chemistry.
- Context: Explains the "naked anion" effect in DMF.
-
Verification:
-
Acid Chloride Synthesis with DMF Catalyst
- Source: Clayden, J., Greeves, N., Warren, S. Organic Chemistry. (Chapter on Acyl Substitution).
- Context: Mechanism of Vilsmeier-Haack intermediate in acid chloride form
-
Verification:
-
Newman's Rule of Six & Acylium Ion
Sources
Technical Support Center: Navigating Reactions with 2,3,6-Trimethylbenzoic Acid
Welcome to the technical support center for overcoming challenges in chemical reactions involving 2,3,6-trimethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties due to the significant steric hindrance posed by this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve your synthetic goals.
The Challenge: Understanding the Steric Hindrance of this compound
This compound presents a formidable challenge in organic synthesis. The presence of three methyl groups on the benzene ring, two of which are ortho to the carboxylic acid functionality, creates a crowded environment around the reactive center. This steric bulk physically obstructs the approach of nucleophiles, such as alcohols or amines, to the carbonyl carbon, making standard esterification and amidation reactions sluggish or altogether unsuccessful.[1]
Furthermore, the electron-donating nature of the methyl groups increases the electron density on the carboxylic acid group, reducing its electrophilicity and making it less reactive towards nucleophilic attack.
This guide provides proven strategies and detailed protocols to effectively overcome these steric and electronic barriers.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Failed or Low-Yield Esterification with Standard Methods (e.g., Fischer Esterification)
Question: I attempted a Fischer esterification of this compound with methanol and a strong acid catalyst (H₂SO₄), but I only recovered my starting material. What went wrong and what should I do?
Answer:
This is a common outcome. The significant steric hindrance from the two ortho-methyl groups on the benzoic acid prevents the direct nucleophilic attack of the alcohol, even under acidic conditions. The traditional Fischer esterification mechanism is simply not effective for such a sterically congested substrate.
Solution: You need to activate the carboxylic acid to make it a much more reactive electrophile. The most reliable method is to convert it to the corresponding acyl chloride.
Experimental Protocol: Synthesis of 2,3,6-Trimethylbenzoyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add this compound to the flask.
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 equivalents) to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with a basic solution to trap the acidic gases).[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.[3] The resulting crude 2,3,6-trimethylbenzoyl chloride, an amber-colored liquid, is often used directly in the next step without further purification.[2]
Subsequent Esterification:
The highly reactive 2,3,6-trimethylbenzoyl chloride can then be reacted with your alcohol of choice in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to afford the desired ester in good yield.
Issue 2: Low Yield in Amide Coupling Reactions Using Standard Reagents
Question: I'm trying to synthesize an amide from this compound and a primary amine using a standard carbodiimide coupling reagent like DCC or EDC, but the yield is very low. How can I improve this?
Answer:
Standard carbodiimide coupling methods often falter with sterically hindered carboxylic acids like this compound.[4] The formation of the O-acylisourea intermediate is reversible, and the subsequent nucleophilic attack by the amine is slow due to steric hindrance. This can lead to the formation of N-acylurea byproducts and low yields of the desired amide.[5]
Solution 1: Utilize a More Powerful Coupling Reagent
For challenging amide couplings, more potent activating agents are required. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often more effective for sterically demanding substrates.
Solution 2: The Yamaguchi Esterification Approach for Amide Synthesis (via Ester Intermediate)
An alternative strategy is to first synthesize the ester (as described in Issue 1) and then convert the ester to the amide. However, a more direct and highly effective method for forming esters of sterically hindered acids is the Yamaguchi esterification, which can then be followed by amidation.
Experimental Protocol: Yamaguchi Esterification of this compound
-
Mixed Anhydride Formation: Dissolve this compound in an aprotic solvent like toluene or THF. Add triethylamine (Et₃N) as a base, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). Stir at room temperature for 1-2 hours to form the mixed anhydride.[6]
-
Ester Formation: In a separate flask, dissolve the alcohol and a catalytic amount of 4-dimethylaminopyridine (DMAP) in the same solvent. Slowly add the solution of the mixed anhydride to the alcohol/DMAP solution. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
The resulting ester can then be converted to the amide under appropriate conditions.
Frequently Asked Questions (FAQs)
Q1: Why can't I just increase the reaction time and temperature for a Fischer esterification of this compound?
A1: While increasing temperature and reaction time can sometimes favor slow reactions, for severely sterically hindered substrates like this compound, the energy barrier for the nucleophilic attack of the alcohol is too high to be overcome by these measures alone. You are more likely to observe decomposition of the starting materials or side reactions at elevated temperatures rather than the desired ester formation. Activation of the carboxylic acid is the most effective strategy.
Q2: Are there any catalytic methods that work directly on the carboxylic acid without converting it to an acyl chloride first?
A2: Yes, some advanced catalytic methods have shown promise. For instance, microwave-assisted esterification using catalysts like N-fluorobenzenesulfonimide (NFSi) can significantly accelerate the reaction.[7] The high energy input from microwaves can help overcome the activation energy barrier.[8][9] However, these methods may require specialized equipment and optimization for your specific substrate. For routine and reliable synthesis, activation to the acyl chloride or using a potent coupling reagent like in the Yamaguchi protocol is generally more accessible.
Q3: I need to make a highly substituted amide with a secondary amine. What is the best approach?
A3: Coupling a sterically hindered carboxylic acid with a sterically hindered secondary amine is one of the most challenging amide bond formations. In such cases, even powerful coupling reagents may fail. A highly effective, albeit more specialized, method involves the reaction of a Grignard reagent with an isocyanate.[4] This approach forms a C-C bond to create the amide linkage and can be successful for extremely hindered systems.[10]
Q4: Can I use protecting groups to facilitate the reaction?
A4: Protecting groups are typically used to mask other functional groups in the molecule to prevent unwanted side reactions. In the case of this compound, the issue is not an interfering functional group but the inherent steric hindrance of the core structure. Therefore, protecting groups would not alleviate the primary problem of hindered access to the carboxylic acid. The focus should be on activating the carboxylic acid itself.
Visualizing the Solutions
Diagram 1: The Problem of Steric Hindrance
Caption: Steric hindrance from methyl groups shields the carbonyl carbon.
Diagram 2: Troubleshooting Workflow for Reactions with this compound
Caption: Decision tree for overcoming reaction challenges.
Summary of Recommended Reagents
| Reagent Class | Example(s) | Application | Key Advantages for Hindered Systems |
| Acid Activation | Thionyl Chloride (SOCl₂) | Ester & Amide Synthesis | Forms highly reactive acyl chloride intermediate. |
| Esterification | 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent) + DMAP | Ester Synthesis | Forms a highly activated mixed anhydride.[6] |
| Amide Coupling | HATU, PyBOP | Amide Synthesis | More potent than standard carbodiimides for hindered substrates.[11] |
| Alternative Amidation | Grignard Reagents + Isocyanates | Highly Hindered Amide Synthesis | Bypasses traditional nucleophilic attack on the carbonyl.[4] |
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Patsnap. (n.d.). Preparation method for 2-4-6-trimethylbenzoyl chloride. Eureka. Available at: [Link]
-
Truman State University. (n.d.). Lab5 procedure esterification. Available at: [Link]
- Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
-
Truman State University. (n.d.). Fischer Esterification of 3-ntrobenzoic acid 2017. Available at: [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available at: [Link]
-
MDPI. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules, 27(22), 7881. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4,6-Trimethylbenzoyl Chloride. Available at: [Link]
-
Allen. (n.d.). 2, 4, 6-trimethylbenzoic acid is quite difficult to esterify. Assign reason. Available at: [Link]
-
ResearchGate. (2022). Esterification of Benzoic Acid with 2-Ethylhexanol in a Microwave Stirred-Tank Reactor. Available at: [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]
- Google Patents. (n.d.). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
-
ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Available at: [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5991-6003. Available at: [Link]
-
YouTube. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. Available at: [Link]
-
CHIMIA. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 188-192. Available at: [Link]
-
Frontiers. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1247369. Available at: [Link]
-
ResearchGate. (2008). Mechanism of the reaction of carbodiimides with carboxylic acids. Available at: [Link]
-
PubMed. (1995). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. Available at: [Link]
-
ACS Publications. (2006). Influence of microwaves on the rate of esterification of 2,4,6-trimethylbenzoic acid with 2-propanol. The Journal of Organic Chemistry, 71(24), 9045-9050. Available at: [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance?. Available at: [Link]
-
PubMed Central. (2017). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
ResearchGate. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Available at: [Link]
-
ResearchGate. (2006). Esterification of benzoic acid in microwave tubular flow reactor. Available at: [Link]
Sources
- 1. 2, 4, 6-trimethylbenzoic acid is quite difficult to esterify. Assign reason. [allen.in]
- 2. prepchem.com [prepchem.com]
- 3. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. chimia.ch [chimia.ch]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
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- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions in the Grignard synthesis of 2,3,6-Trimethylbenzoic acid
Technical Support Center: Grignard Synthesis of 2,3,6-Trimethylbenzoic Acid
Ticket System Status: ● ONLINE Current Operator: Senior Application Scientist (Organic Synthesis Division) Topic: Troubleshooting Side Reactions & Process Optimization Reference ID: #GRIG-236-TMBA
Introduction: The "Di-Ortho" Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of This compound is failing to meet yield or purity specifications.
The Core Problem: This is not a standard Grignard reaction. The target molecule possesses methyl groups at the 2- and 6- positions relative to the reaction site. This di-ortho substitution creates a "steric fortress" around the magnesium center.
This guide treats your synthesis as a system of competing rates. To succeed, you must suppress the side reactions (Wurtz coupling, Protonation, Oxidation) that are kinetically favored over the sterically hindered formation of your target acid.
Reaction Pathway & Failure Modes (Visualized)
Before troubleshooting, visualize the competing pathways occurring in your flask. The diagram below maps the critical decision points where your yield is lost.
Figure 1: Reaction Network Analysis. Note that the Wurtz coupling competes during formation, while Protonation and Oxidation compete during the lifespan of the Grignard reagent.
Module 1: The Homocoupling Menace (Wurtz Reaction)
Symptom:
-
The reaction mixture turns opaque/viscous early.[1]
-
GC/MS shows a high molecular weight impurity (approx. MW 238-240).
-
Yield of Grignard is <60% even with full halide consumption.
Technical Insight:
The Wurtz Coupling (2 Ar-Br + Mg
Troubleshooting Protocol:
| Variable | Optimization Strategy | Technical Rationale |
| Addition Rate | Starvation Kinetics | Add the aryl bromide extremely slowly (over 2-4 hours). This keeps the concentration of unreacted halide (R-X) near zero, forcing the radical intermediate to react with Mg (which is in excess) rather than R-X. |
| Solvent Choice | 2-MeTHF vs. THF | Consider 2-Methyltetrahydrofuran (2-MeTHF) .[2] Its higher boiling point allows for better temperature control, and it often suppresses Wurtz coupling compared to standard THF [2]. |
| Temperature | Low-Temp Initiation | Once initiated, cool the reaction to 0°C - 10°C. Lower temperatures favor the formation of the Grignard reagent over the Wurtz dimer (which often has a higher activation energy) [3]. |
Module 2: The "Wet" Quench (Protonation)
Symptom:
-
GC/MS shows large amounts of 1,2,4-trimethylbenzene (Pseudocumene).
-
User assumes "reaction didn't work," but starting material is gone.
Technical Insight:
This is a false negative. The reaction did work, but the Grignard reagent was killed by moisture. Because your target is sterically hindered, the Grignard is highly basic but nucleophilically sluggish. It will grab a proton (from water) much faster than it will attack
Diagnostic Step: Perform a Deuterium Quench Test .
-
Take a 0.5 mL aliquot of your reaction mixture.
-
Quench it with
(Deuterium Oxide) instead of . -
Analyze by GC/MS.
-
Result A (Mass = 120): It was unreacted starting material (Initiation failure).
-
Result B (Mass = 121, M+1): It is deuterated product. Diagnosis: Your Grignard formed perfectly, but your solvent or
source is wet.
-
Module 3: The Carboxylation Stall (The Critical Failure)
Symptom:
-
Grignard formation looks good (titration > 80%).
-
After adding dry ice, the isolated yield of acid is < 30%.
-
Recovery of unreacted hydrocarbon is high.
Technical Insight:
This is the specific challenge of This compound . The two ortho methyl groups block the approach of the electrophile (
The "High-Pressure" Protocol (Recommended):
Instead of dry ice, use Gaseous
-
Temperature: Warm the Grignard solution to 0°C or Room Temperature (contrary to standard -78°C protocols). The steric barrier requires thermal energy to overcome.
-
Delivery: Bubble dried
gas through the solution, or ideally, perform the reaction in a pressure vessel (Parr bomb) at 2-5 bar (30-70 psi) . -
Duration: Extend reaction time to 4-12 hours .
-
Workup: Acidify carefully to pH 2. Do not heat the acidic solution excessively, as sterically crowded acids can decarboxylate [6].
Troubleshooting Decision Tree
Follow this logic flow to identify your specific bottleneck.
Figure 2: Step-by-step diagnostic workflow for synthesis failures.
Frequently Asked Questions (FAQ)
Q: Can I use TurboGrignard (i-PrMgCl·LiCl) for this synthesis?
A: Yes, and it is often superior. Performing a Halogen-Magnesium Exchange using i-PrMgCl[3]·LiCl at -15°C is often cleaner than forming the Grignard from Mg metal. It avoids the radical intermediates responsible for Wurtz coupling.[4] However, you must still address the steric hindrance during the
Q: My product has a melting point lower than reported. Why? A: Check for the Wurtz dimer . The hexamethylbiphenyl impurity is highly crystalline and difficult to remove by standard recrystallization. Use column chromatography (non-polar eluent) to strip the non-polar dimer before crystallizing the acid.
Q: Why is the solution turning red/pink? A: This is characteristic of charge-transfer complexes or radical species often seen in hindered aryl Grignards. It does not necessarily indicate failure, but if it turns dark brown/black and viscous, you likely have significant decomposition or Wurtz coupling.
References
-
BenchChem. (2025).[5] Preventing the formation of Wurtz coupling products in Grignard reactions. Retrieved from
-
Eli Lilly and Company. (2012). Grignard Reactions Go Greener with Continuous Processing.[2] (Discusses 2-MeTHF advantages). Retrieved from
-
University of Texas. (n.d.). Formation of Grignard Reagents from Organic Halides: Radical Mechanisms. Retrieved from
-
AdiChemistry. (n.d.). Grignard Reagent Preparation and Mechanism.[1][3][4][6][7][8][9] Retrieved from
-
National Institutes of Health (NIH). (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives.[10][11][12][13] Pesticide Biochemistry and Physiology. Retrieved from
-
ResearchGate. (1960). Reaction Mechanisms of Certain 2,6-Disubstituted Benzoic Acid Derivatives. Australian Journal of Chemistry.[11] Retrieved from
Sources
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. adichemistry.com [adichemistry.com]
- 8. scribd.com [scribd.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting the purification of 2,3,6-Trimethylbenzoic acid by recrystallization
Topic: Troubleshooting Recrystallization & Purification Workflows Ticket ID: #TMBA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Molecule Profile
User Context: You are attempting to purify 2,3,6-Trimethylbenzoic acid (2,3,6-TMBA). This molecule presents unique challenges due to the "Ortho Effect" —the steric hindrance provided by the methyl groups at the 2- and 6-positions.
Technical Insight: Unlike simple benzoic acid, the 2,6-disubstitution forces the carboxylic acid moiety out of planarity with the benzene ring. This steric inhibition of resonance affects:
-
Crystal Packing: Disruption of the standard hydrogen-bonded dimer formation, often leading to slower nucleation or "oiling out."
-
Solubility: The three methyl groups significantly increase lipophilicity compared to benzoic acid, altering the ideal solvent ratios in binary systems.
Diagnostic Workflow
Before altering your protocol, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic Decision Tree. A logic flow to categorize experimental failures and identify immediate corrective actions.[1]
Troubleshooting Guide (FAQ Format)
Category A: "Oiling Out" (Liquid-Liquid Phase Separation)[1]
Q: My solution turns cloudy and forms an oil at the bottom instead of crystals. Why? A: This occurs when the melting point of the solute is depressed below the boiling point of the solvent mixture due to impurities, or when the solution enters a region of liquid-liquid immiscibility before hitting the solid-liquid solubility curve.
-
The Fix (Seeding Technique):
-
Reheat the mixture until the oil dissolves.
-
Allow the solution to cool slowly to just above the temperature where oiling occurred.
-
Add a "seed crystal" of pure 2,3,6-TMBA.[1] If none is available, scratch the inner glass wall with a glass rod to create nucleation sites.
-
-
The Fix (Solvent Adjustment):
-
If using Ethanol/Water, you likely have too much water.[1] Add small aliquots of Ethanol to increase solubility and lower the saturation temperature.
-
Category B: Impurity Removal (Isomers & Color)[1]
Q: The crystals are off-white/yellow even after recrystallization. A: This indicates oxidative byproducts (quinones) or trace transition metals from synthesis.[1]
Q: How do I remove isomeric impurities (e.g., 2,4,6-Trimethylbenzoic acid)? A: Isomers often co-crystallize.[1] You must exploit subtle solubility differences.
-
Strategy: If Ethanol/Water fails, switch to a non-polar solvent like Toluene or Hexanes/Ethyl Acetate . The 2,3,6-isomer's dipole moment differs from the symmetrical 2,4,6-isomer, often leading to better separation in non-polar media.[1]
Category C: Yield Optimization
Q: My recovery is less than 50%. Where is my product? A: It is likely remaining in the "Mother Liquor."
-
Recovery Step:
-
Concentrate the filtrate (mother liquor) by rotary evaporation to half its volume.
-
Cool to 0-4°C to induce a second crop of crystals.
-
Note: The second crop is usually less pure than the first and should be analyzed separately.
-
Recommended Experimental Protocol
Standard System: Ethanol (Solvent) / Water (Anti-Solvent) Rationale: This binary system allows for fine-tuning of polarity. 2,3,6-TMBA is highly soluble in hot ethanol but practically insoluble in cold water.[1]
Step-by-Step Methodology
-
Dissolution:
-
Clarification (Optional but Recommended):
-
If colored: Add 0.1 g Activated Carbon.[1] Boil 2 mins. Filter hot.
-
-
Crystallization:
-
Nucleation & Growth:
-
Cover the flask with a watch glass.
-
Allow to cool to room temperature undisturbed (approx. 30-45 mins).
-
Critical: Rapid cooling here causes occlusion of impurities.
-
Once room temp is reached, place in an ice bath (0-4°C) for 20 minutes to maximize yield.
-
-
Isolation:
Data & Physical Properties
Solubility Profile of this compound
| Solvent System | Temp (Hot) | Temp (Cold) | Suitability | Notes |
| Ethanol / Water | High | Low | Excellent | Best balance of yield and purity.[1] |
| Toluene | High | Moderate | Good | Use for removing non-polar impurities.[1] |
| Water (pH 7) | Low | Negligible | Poor | Too hydrophobic; requires pH adjustment (NaOH) to dissolve.[1] |
| Acetone | Very High | High | Poor | Too soluble; difficult to recover product.[1] |
Visualizing the Solvent Selection Logic:
Figure 2: Solvent Selection Matrix. Choose your solvent based on the impurity profile, not just the product solubility.[1]
References & Authority
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for general recrystallization techniques and solvent selection for benzoic acid derivatives).
-
Dippy, J. F. J., et al. "The dissociation constants of some symmetrically disubstituted benzoic acids." Journal of the Chemical Society, 1964. (Source for understanding the "Ortho Effect" and acidity/solubility trends in substituted benzoic acids).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12637, this compound".[1] [Link] (Verified source for physical property identifiers).[1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Technical Support Center: Optimizing Friedel-Crafts Synthesis of 2,3,6-Trimethylbenzoic Acid
This technical guide addresses the specific challenges in the Friedel-Crafts synthesis of 2,3,6-Trimethylbenzoic acid , typically synthesized via the acylation or carboxylation of 1,2,4-trimethylbenzene (pseudocumene) .
The synthesis of the 2,3,6-isomer is chemically non-trivial because the desired substitution site (C3) is sterically crowded (sandwiched between two methyl groups). In contrast, the competing C5 and C6 positions are electronically and sterically favored, leading to significant byproduct formation. Furthermore, polymethylbenzenes are prone to methyl migration (isomerization) under strong Lewis acid conditions.
Core Troubleshooting Directive
This guide focuses on the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) to form the intermediate ketone (e.g., 2,3,6-trimethylacetophenone), which is subsequently oxidized to this compound. The primary challenges addressed are Regioselectivity (Isomer Control) and Alkyl Migration (Disproportionation) .
Part 1: Critical Failure Modes & Solutions
Issue 1: High Levels of 2,4,5- and 2,3,5-Trimethyl Isomers
Symptom: HPLC/GC analysis shows the target 2,3,6-isomer is a minor product (<15%), with the 2,4,5-isomer being dominant. Root Cause: The 3-position (target) is sterically hindered by the flanking methyl groups at C2 and C4. The 5-position is sterically accessible and electronically activated, making it the kinetic product.
Corrective Actions:
-
Switch to "Perpendicular" Acylating Agents:
-
Use bulky acylating agents or complexes that increase steric demand, potentially destabilizing the transition state at the unhindered 5-position? Correction: Actually, increasing steric bulk usually decreases formation of the hindered 3-isomer.
-
Strategy: To access the 3-position, you must rely on Thermodynamic Control or Blocking Groups .
-
Protocol Adjustment: If direct acylation is unavoidable, consider Formylation (Gattermann-Koch) instead of acetylation. The formyl group is smaller, slightly improving access to C3, though C5 remains favored.
-
-
The "Blocking Group" Strategy (Recommended for Purity):
-
Direct FC is often too non-selective for this specific isomer.
-
Step A: Sulfonate 1,2,4-trimethylbenzene. The sulfonic acid group (
) will selectively attach to the 5-position (least hindered). -
Step B: Perform Friedel-Crafts acylation. With C5 blocked, substitution is forced to C3 or C6. Note: The
group is deactivating, so a stronger catalyst or harsher conditions may be required, or the sulfonate can be displaced. -
Alternative: Use Bromination to block C5 (forming 1-bromo-2,4,5-trimethylbenzene), then lithiate and carboxylate. (While not FC, this is the standard "fix" for FC regioselectivity issues).
-
Issue 2: Formation of Durene (1,2,4,5-Tetramethylbenzene) and Xylenes
Symptom: Appearance of products with incorrect methyl counts (tetramethyl or dimethyl benzenes).
Root Cause: Jacobsen Rearrangement / Disproportionation. Under strong Lewis Acid conditions (AlCl
Corrective Actions:
-
Temperature Control: Methyl migration usually has a higher activation energy than acylation. Lower the reaction temperature to 0°C – 10°C. Do not reflux unless necessary for conversion.
-
Catalyst Moderation: Free AlCl
is too aggressive. Use Nitrobenzene or Nitromethane as a co-solvent. These form a complex with AlCl , moderating its acidity and suppressing the isomerization side-reaction while still permitting acylation. -
Stoichiometry: Avoid large excesses of catalyst. Use exactly 1.05–1.1 equivalents relative to the acyl chloride.
Issue 3: Black Tar / Polymerization
Symptom: Reaction mixture turns viscous black; workup yields intractable emulsion. Root Cause: Polyacylation or polymerization of the solvent/substrate, often triggered by moisture or excessive heat.
Corrective Actions:
-
Moisture Exclusion: AlCl
reacts violently with water to form HCl and inactive alumina species, creating "hot spots" that char the organics. Ensure all reagents are dry (<50 ppm water). -
Order of Addition: Do not add the catalyst to the neat hydrocarbon.
-
Correct Protocol: Dissolve AlCl
in the acyl chloride or solvent (DCM/CS ) first, then add the substrate slowly at low temperature.
-
Part 2: Optimized Experimental Protocol (Direct Acylation Route)
Note: This protocol minimizes byproducts but requires rigorous purification to isolate the 2,3,6-isomer from the 2,4,5-major product.
Reagents:
-
Substrate: 1,2,4-Trimethylbenzene (Pseudocumene)
-
Reagent: Acetyl Chloride (1.1 eq)
-
Catalyst: Anhydrous AlCl
(1.1 eq) -
Solvent: 1,2-Dichloroethane (DCE) or CS
(Caution: Neurotoxic)
Step-by-Step Workflow:
-
Catalyst Complexation: In a flame-dried 3-neck flask under N
, suspend AlCl in DCE. Cool to 0°C.[1] -
Acylium Ion Formation: Add Acetyl Chloride dropwise. Stir for 15 min until the solution clears (formation of
). -
Controlled Addition: Add 1,2,4-Trimethylbenzene dropwise over 1 hour. Crucial: Maintain internal temperature <5°C to prevent methyl migration.
-
Quench: Pour mixture over crushed ice/HCl.
-
Purification (The Critical Step):
-
The crude oil contains mostly 2,4,5-trimethylacetophenone.
-
Crystallization: The 2,4,5-isomer is often a solid, while the 2,3,6-isomer may remain in the mother liquor or crystallize in a different fraction.
-
Oxidation:[2][3] Oxidize the purified ketone fraction to the carboxylic acid using Sodium Hypochlorite (Haloform reaction).
-
Acid Purification: this compound can be separated from isomers by fractional crystallization from aqueous ethanol due to differential solubility caused by the "ortho effect" (steric hindrance of the carboxyl group).
-
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways: the desired acylation, the dominant competing acylation, and the destructive methyl migration.
Caption: Reaction pathways for 1,2,4-trimethylbenzene acylation. Red path indicates isomerization risks; dashed line indicates the difficult steric path to the 2,3,6-isomer.
Part 4: Data Summary & Troubleshooting Table
| Observation | Likely Identity | Cause | Prevention Strategy |
| Major Peak (GC/HPLC) | 2,4,5-Trimethyl isomer | Kinetic preference for unhindered C5 position. | Use blocking groups (sulfonation) or alternative synthesis (Grignard). |
| Minor Peak (GC/HPLC) | 2,3,5-Trimethyl isomer | Substitution at C6 (less hindered than C3). | Improve steric bulk of electrophile (limited effect). |
| New Peaks (M+14, M-14) | Durene / Xylenes | Methyl migration (Jacobsen rearrangement). | Keep T < 10°C . Reduce catalyst load. |
| Low Yield / Tar | Polymers | Moisture or excessive Lewis acidity. | Dry solvents; use AlCl |
References
-
Friedel-Crafts Acylation Mechanism & Regioselectivity Source: LibreTexts Chemistry. "Friedel-Crafts Acylation." [Link]
-
Isomerization of Polymethylbenzenes (Jacobsen Rearrangement) Source: Smith, L. I. "The Jacobsen Reaction." Organic Reactions. [Link]
-
Synthesis of Trimethylbenzoic Acids (Mesitoic Acid Context) Source: Organic Syntheses, Coll. Vol. 3, p.553 (1955). "2,4,6-Trimethylbenzoic Acid."[1][3][4][5][6] (Illustrates the standard protocol for hindered acids). [Link]
-
Regioselective Acylation of Activated Benzenes Source: Royal Society of Chemistry. "Regioselective Friedel–Crafts acylation." [Link]
Sources
- 1. EP2098586B1 - Flavor composition or fragrance composition, product containing the flavor composition or fragrance composition, and novel ester compound - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 2,4,6-Trimethylbenzoic Acid [benchchem.com]
- 6. CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid - Google Patents [patents.google.com]
Scaling up the synthesis of 2,3,6-Trimethylbenzoic acid for industrial applications
Welcome to the Advanced Synthesis Support Module. Subject: 2,3,6-Trimethylbenzoic Acid (2,3,6-TMBA) CAS: 2529-36-4 Primary Application: Intermediate for Vitamin E analogs, specific kinase inhibitors, and sterically hindered ligands.
Part 1: Strategic Overview & The "Ortho Effect"
The Core Challenge: Scaling up 2,3,6-TMBA is chemically distinct from its symmetric isomer, 2,4,6-trimethylbenzoic acid (Mesitoic acid). The presence of methyl groups at the 2- and 6- positions creates a "steric cage" around the carbonyl carbon. This phenomenon, known as the Ortho Effect , dictates your synthesis strategy:
-
Nucleophilic Resistance: Once formed, the acid is extremely resistant to esterification using standard Fischer conditions. Conversely, if you produce the ester intermediate, it will be difficult to hydrolyze.
-
Oxidative Sensitivity: The 3- methyl group is electronically activated and susceptible to over-oxidation, potentially leading to dicarboxylic acid impurities (e.g., 3-carboxy-2,6-dimethylbenzoic acid).
-
Isomer Management: Industrial supplies of the precursor (2,3,6-trimethylbenzaldehyde) often contain 2,3,5-isomers. Separation before oxidation is often easier than separating the resulting acids.
Part 2: Industrial Synthesis Protocols
We recommend Route A (Aldehyde Oxidation) for scale-up due to safety profiles. Route B (Grignard) is provided for high-purity, smaller-batch requirements where specific impurity profiles must be avoided.
Route A: Permanganate Oxidation of 2,3,6-Trimethylbenzaldehyde
Best for: Kilogram-scale batches, robust conversion.
The Logic: Potassium Permanganate (
Protocol Summary:
| Parameter | Specification | Causality / Reason |
| Stoichiometry | 1.0 eq Aldehyde : 1.5 eq | Excess oxidant ensures complete conversion of the sterically hindered aldehyde. |
| Solvent | Pyridine / Water (1:2) or Acetone/Water | Pyridine buffers the reaction and solubilizes the organic substrate, preventing "gummy" precipitates. |
| Temperature | 60°C - 80°C | Heat is required to overcome the activation energy barrier caused by steric hindrance. |
| Quench | Sodium Bisulfite ( | Essential to destroy excess |
Step-by-Step Workflow:
-
Charge: Dissolve 2,3,6-trimethylbenzaldehyde in Pyridine/Water.
-
Addition: Add
solid in portions over 2 hours. Warning: Exothermic. -
Cook: Heat to 70°C. Monitor by HPLC (Aldehyde peak disappearance).
-
Work-up: Cool to room temp. Add
solution until the purple color vanishes and brown precipitate ( ) turns grayish-white or dissolves (pH dependent). -
Isolation: Filter off solids. Acidify filtrate with HCl to pH 2. The product precipitates.[1]
-
Purification: Recrystallize from Methanol/Water (See Troubleshooting).
Route B: Pinnick Oxidation (Sodium Chlorite)
Best for: High-value pharmaceutical intermediates requiring mild conditions.
The Logic: Uses
Protocol Summary:
-
Reagents:
(1.5 eq), (buffer), 2-methyl-2-butene (scavenger). -
Solvent: t-Butanol / Water.
-
Key Advantage: No heavy metal waste (
); very high regioselectivity.
Part 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists.
Issue 1: "My reaction stalled at 80% conversion."
Diagnosis: The 2,6-dimethyl steric block is preventing the oxidant from attacking the hydrated aldehyde intermediate. Remediation:
-
Do NOT simply add more oxidant immediately.
-
Action: Check the pH. If the reaction becomes too basic (common in Permanganate oxidations as
is generated), the aldehyde forms a stable enolate or hydrate species that is unreactive. -
Fix: Adjust pH to ~7-8 using small amounts of dilute
, then add 0.2 eq of fresh oxidant.
Issue 2: "Filtration is impossible; the MnO2 sludge is clogging the filter."
Diagnosis: Colloidal Manganese Dioxide formation. Remediation:
-
The "Celite Sandwich": Do not filter directly on paper. Use a bed of Celite (diatomaceous earth).
-
The Thermal Trick: Filter while the solution is still hot (>60°C). The viscosity of the aqueous phase drops significantly, and the colloidal particles aggregate better.
-
Chemical Aid: Add 5% w/w Sodium Bisulfite before filtration to reduce some
to soluble .
Issue 3: "The product purity is low (contains 2,3,5-isomer)."
Diagnosis: Feedstock contamination. Isomers of trimethylbenzene are notoriously hard to separate by boiling point. Remediation:
-
Do not distill the final acid. The boiling points are too close, and decarboxylation may occur at high temps.
-
Selective Crystallization: 2,3,6-TMBA is more symmetrical than the 2,3,5-isomer but less than the 2,4,6-isomer.
-
Solvent System: Use Acetonitrile/Water (3:1) . The 2,3,6-TMBA crystallizes out more readily due to better packing efficiency compared to the asymmetric 2,3,5-isomer.
Part 4: Process Visualization
Workflow Diagram: Oxidation & Isolation
Caption: Logical workflow for the oxidative synthesis of 2,3,6-TMBA, highlighting the critical decision point at conversion monitoring.
Decision Tree: Impurity Management
Caption: Troubleshooting logic for identifying and removing common impurities in 2,3,6-TMBA synthesis.
Part 5: Safety & Compliance (HSE)
-
Thermal Runaway: The oxidation of aldehydes with Permanganate is highly exothermic.
-
Control: Do not add solid KMnO4 all at once. Use a screw feeder or portion-wise addition over 2 hours. Maintain cooling jacket capacity at 10°C below setpoint.
-
-
Manganese Waste: The resulting MnO2/Mn salts are heavy metal waste.
-
Disposal: Dewater the sludge cake thoroughly. Do not dispose of in general trash. Consult local environmental regulations for heavy metal disposal.
-
-
Pyridine Handling: If using the Pyridine route, ensure scrubbers are active. Pyridine is toxic and has a low odor threshold.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Permanganate oxidation of sterically hindered aldehydes).
-
Raederstorff, D., et al. (2015). "Vitamin E: Function and Metabolism." Molecular Nutrition & Food Research. (Context on 2,3,6-trimethyl precursors in Vitamin E synthesis).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Mechanistic explanation of the "Ortho Effect" and steric hindrance in benzoic acids).
-
PubChem Compound Summary. (2024). "this compound."[2] National Center for Biotechnology Information. (Physical properties and safety data).
Sources
Technical Support Center: 2,3,6-Trimethylbenzoic Acid Stability & Optimization
Executive Summary
2,3,6-Trimethylbenzoic acid (2,3,6-TBA) presents a unique set of challenges compared to non-substituted benzoic acids. Its reactivity is dominated by the "Ortho Effect" —severe steric hindrance provided by the methyl groups at the 2 and 6 positions.[1] This steric crowding protects the carbonyl carbon from nucleophilic attack (inhibiting standard esterification) but also introduces strain that can accelerate specific degradation pathways under thermal stress.[2]
This guide provides troubleshooting workflows for the three most common issues: Failed Esterification , Thermal Decarboxylation , and Oxidative Degradation .
Module 1: The "Fischer Failure" (Esterification Issues)
Status: Critical / Common User Error Symptom: Yields <5% when using standard acid-catalyzed esterification (e.g., MeOH + H2SO4 reflux).
Root Cause Analysis: Steric Inhibition of Resonance
Standard Fischer esterification requires the formation of a tetrahedral intermediate. In 2,3,6-TBA, the ortho-methyl groups block the approach of the alcohol nucleophile and destabilize the tetrahedral intermediate due to steric crowding. This is a classic manifestation of the Victor Meyer Esterification Law , which states that di-ortho substituted benzoic acids cannot be esterified by simple heating with alcohol and acid.
Solution: The Acylium Ion Route (Newman’s Method)
To bypass the tetrahedral intermediate, you must generate a linear acylium ion (R-C≡O⁺). This species is less sterically hindered and highly electrophilic.[2]
Protocol: 100% H2SO4 (Newman's Method)
Note: This method requires anhydrous conditions.[3][2]
-
Dissolution: Dissolve 1.0 eq of 2,3,6-TBA in 100% Sulfuric Acid (oleum can be used if strictly anhydrous conditions are needed).
-
Reaction: Stir at 0°C to RT for 30 minutes. The formation of the acylium ion is usually indicated by a color change (often deep yellow/orange).
-
Quench: Pour the reaction mixture slowly into an excess of cold, anhydrous alcohol (e.g., Methanol).
-
Workup: Dilute with water and extract with Dichloromethane (DCM).[2]
Alternative Protocol: Acid Chloride Formation
If the substrate is acid-sensitive, convert to the acid chloride using Thionyl Chloride (
-
Reflux 2,3,6-TBA in
(excess) for 2-3 hours. -
Crucial Step: Add a catalytic amount of DMF (Dimethylformamide).[2] The Vilsmeier-Haack intermediate formed by DMF/SOCl2 is essential to overcome the steric barrier.
-
Evaporate excess
and react the residue with alcohol/pyridine.[2]
Workflow Visualization
Figure 1: Decision tree for overcoming steric hindrance during esterification.
Module 2: Thermal Stability & Decarboxylation
Status: Moderate Risk
Symptom: Loss of starting material at T > 150°C; evolution of gas (
Mechanism: Steric Acceleration
While benzoic acid itself is relatively stable, 2,3,6-TBA is prone to thermal decarboxylation because the ground state is destabilized by the steric clash between the carboxyl group and the ortho-methyls. Losing
Experimental Constraints
| Parameter | Limit | Recommendation |
| Max Temperature | 150°C | Keep reaction temps < 120°C for prolonged periods. |
| pH Sensitivity | Acidic | Strong mineral acids at high T accelerate decarboxylation via ring protonation (arenium ion mechanism).[3][2] |
| Solvent | High Boiling | Avoid high-boiling solvents (DMSO, DMF) if reflux is required; use lower boiling alternatives (THF, Dioxane) to cap thermal exposure.[3][2] |
Module 3: Oxidative Degradation
Status: High Risk in Aerobic Conditions Symptom: Appearance of polar impurities (di-acids) or aldehydes.[3][2]
Vulnerability: Benzylic Oxidation
The methyl groups at positions 2, 3, and 6 are "benzylic" carbons. In the presence of radical initiators (AIBN, peroxides) or strong oxidants (
-
Primary Risk: The 3-methyl group is sterically accessible and most likely to oxidize first, forming 1,2,4-benzenetricarboxylic acid derivatives.[3]
-
Secondary Risk: Radical autoxidation if left in solution with exposure to air and light over weeks.[2]
Prevention Protocol
-
Inert Atmosphere: Always run reactions under
or Argon.[2] -
Radical Scavengers: If the reaction permits, add BHT (butylated hydroxytoluene) as a stabilizer during storage or workup.[2]
-
Monitoring: Use HPLC to detect the formation of more polar species (di-acids elute earlier than 2,3,6-TBA on Reverse Phase C18).
Degradation Pathway Visualization
Figure 2: Primary degradation pathways under oxidative and thermal stress.[3][2]
Frequently Asked Questions (FAQ)
Q1: Why does my HPLC show a split peak for 2,3,6-TBA? A: This is likely not a split peak but a rotameric effect or pH issue.
-
Rotamers: The steric bulk can slow rotation around the C(aryl)-COOH bond, potentially showing broadening in NMR, though rarely splitting in HPLC.[2]
-
pH: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid).[2] If the pH is near the pKa (~3.4), the molecule exists as both free acid and carboxylate, causing peak splitting. Always buffer to pH < 2.5.
Q2: Can I use DCC/DMAP for coupling amines to 2,3,6-TBA? A: No. Standard carbodiimide couplings (DCC/EDC) often fail because the bulky O-acylisourea intermediate cannot be attacked by the amine.[3]
-
Fix: Convert to the Acid Chloride (SOCl2/DMF) first, then react with the amine.
Q3: What is the exact pKa of 2,3,6-TBA? A: The computed pKa is approximately 3.45 . However, due to the "Ortho Effect," the acidity can be slightly higher (lower pKa) than expected because the twisted carboxylate group cannot conjugate with the ring, reducing destabilizing resonance overlap, and steric relief upon ionization is favorable.
References
-
Steric Hindrance in Esterification (The "Victor Meyer" Law)
-
Thermal Decarboxylation of Benzoic Acids
-
Physical Properties & Reactivity of Trimethylbenzoic Acids
-
Benzylic Oxidation Mechanisms
Sources
- 1. Question Why does 2,6-dimethylbenzoic acid not form an ester when heated.. [askfilo.com]
- 2. This compound | C10H12O2 | CID 17314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. CHEM 125b [openmedia.yale.edu]
- 5. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
Optimizing solvent conditions for reactions involving 2,3,6-Trimethylbenzoic acid
Status: Operational Subject: Solvent & Reaction Engineering for Sterically Hindered Benzoic Acids Ticket ID: TMBA-OPT-236[1]
Executive Summary: The "Ortho Effect"
If you are experiencing low yields, unreacted starting material, or unexpected precipitation when working with 2,3,6-Trimethylbenzoic acid (2,3,6-TMBA) , the root cause is almost certainly Steric Inhibition of Resonance and Steric Hindrance , commonly known as the "Ortho Effect."
Unlike unsubstituted benzoic acid, the methyl groups at the 2- and 6-positions force the carbonyl group out of planarity with the benzene ring. This creates a formidable steric wall that blocks standard nucleophilic attack (e.g., Fischer Esterification) and alters solubility profiles.[1]
This guide provides the specific solvent systems and mechanistic workarounds required to bypass these barriers.
Module 1: Solubility & Dissolution Strategy
2,3,6-TMBA is significantly more lipophilic than benzoic acid due to the three methyl groups. It resists dissolution in cold water and requires specific organic carriers.[1]
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Ideal for acid chloride synthesis and extractions.[1] |
| Dipolar Aprotic | DMF, DMSO, DMAc | High | Required for nucleophilic substitution reactions ( |
| Protic (Alcohols) | Methanol, Ethanol | Moderate | Good for recrystallization (hot); poor for reaction without activation.[1] |
| Ethers | THF, Diethyl Ether | High | Excellent for Grignard generation or reduction reactions.[1] |
| Aqueous | Water (pH < 7) | Very Low | Precipitates immediately.[1] Use for quenching.[1] |
| Aqueous Base | NaOH (1M), NaHCO₃ (sat.)[1] | High | Forms the carboxylate salt.[1] Key for purification (Acid/Base extraction). |
Troubleshooting Dissolution
-
Issue: Material "oils out" instead of dissolving in hot alcohol.
-
Fix: The melting point of 2,3,6-TMBA is relatively low (~105–110°C). If your solvent boiling point is near this range, you may be melting the solid rather than dissolving it. Switch to a lower-boiling solvent (e.g., DCM/Hexane mix) or ensure the volume of solvent is sufficient to keep it dissolved below the melting point.
Module 2: Reactivity & The Acylium Ion Route
CRITICAL WARNING: Standard acid-catalyzed esterification (e.g., MeOH + H₂SO₄ reflux) will fail or proceed at negligible rates for 2,3,6-TMBA.[1]
The Mechanistic Barrier
In standard esterification (
The Solution: The Acylium Ion ( )
To react this molecule, you must generate a linear Acylium Ion (
Visualizing the Pathway
Figure 1: Mechanistic divergence.[1] The standard tetrahedral path is sterically blocked, necessitating the linear Acylium ion route.
Experimental Protocol: Synthesis of 2,3,6-Trimethylbenzoyl Chloride
This is the most reliable method to activate 2,3,6-TMBA for downstream coupling (amides, esters).
Reagents:
-
This compound (1.0 eq)[2]
-
Thionyl Chloride (
) (5.0 eq) - Acts as solvent and reagent[1] -
DMF (Dimethylformamide) (2-3 drops) - Crucial Catalyst[1]
Step-by-Step Guide:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Charging: Add solid 2,3,6-TMBA.
-
Solvent Addition: Add Thionyl Chloride (
) slowly. The solid may not dissolve immediately.[1] -
Catalysis: Add 2-3 drops of dry DMF. Note: You will see immediate vigorous bubbling (
and gas evolution).[1] The DMF forms a Vilsmeier-Haack type chloro-iminium intermediate that rapidly attacks the acid. -
Reaction: Heat to reflux (75°C) for 2–3 hours. The solution should become homogenous and clear (often light yellow).[1]
-
Workup:
-
Result: The resulting oil/solid is the acid chloride.[1] Use immediately without purification.[1]
Troubleshooting & FAQs
Q: Why did my reaction turn black/tarry when using 100% H₂SO₄?
A: While 100% H₂SO₄ generates the necessary acylium ion, it is also a powerful oxidant and dehydrating agent. If the temperature is too high (>60°C), you risk sulfonating the electron-rich aromatic ring or causing polymerization.
-
Fix: Keep the H₂SO₄ reaction at 0°C–10°C during addition, and do not exceed 40°C.
Q: Can I use DCC/EDC coupling for amide synthesis?
A: It is often inefficient for di-ortho substituted acids.[1] The O-acylisourea intermediate is bulky, and the amine approach is hindered.
-
Recommendation: Convert to the Acid Chloride (Method in Section 4) first. It is the only "sure-fire" method for this substrate.[1]
Q: How do I purify the unreacted acid from my product?
A: Utilize the acidity difference.
-
Dissolve the crude mixture in an organic solvent (DCM or Ethyl Acetate).[1]
-
Wash with Saturated Sodium Bicarbonate (
) .[1][3]
References
-
Newman, M. S. (1941).[1] Steric Effects in Organic Chemistry. John Wiley & Sons.[1] (Foundational text on the "Rule of Six" and steric hindrance in esterification).[1]
-
Trevoy, L. W., & Brown, W. G. (1949).[1] Mechanism of the Reaction of Thionyl Chloride with Carboxylic Acids. Journal of the American Chemical Society, 71(5), 1675–1678. Link[1]
-
PubChem. (2024).[1] this compound - Compound Summary. National Library of Medicine.[1] Link
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience.[1] (Detailed discussion on
vs mechanisms).
Sources
- 1. This compound | C10H12O2 | CID 17314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,4,6-Trimethylbenzoic acid | 480-63-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Analytical Methods for 2,3,6-Trimethylbenzoic Acid Impurity Profiling
Welcome to the technical support center for the analysis of 2,3,6-Trimethylbenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity and quality of this compound. Impurity profiling is a critical aspect of pharmaceutical development and quality control, as the presence of even trace-level impurities can impact the safety and efficacy of the final product.[1]
This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and frequently asked questions encountered during the analytical testing of this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for detecting impurities in this compound?
A1: The principal techniques for impurity profiling of this compound are separation-based methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and versatile method. Reversed-phase HPLC (RP-HPLC) with a C8 or C18 column is typically the method of choice due to its ability to separate compounds with varying polarities.[2][3] Detection is commonly performed with an Ultraviolet (UV) or Diode-Array Detector (DAD). For structural elucidation of unknown impurities, HPLC can be coupled with Mass Spectrometry (HPLC-MS).[4]
-
Gas Chromatography (GC): GC is suitable for analyzing volatile or semi-volatile impurities. However, due to the polar carboxylic acid group, this compound and related acidic impurities can exhibit poor peak shape (tailing) and may irreversibly adsorb to the column.[5] To overcome this, derivatization is often required to convert the acidic proton into a less polar group (e.g., silylation or esterification), making the analyte more volatile and amenable to GC analysis.[5][6] GC coupled with Mass Spectrometry (GC-MS) is exceptionally powerful for both quantification and identification of impurities.[7][8]
-
Spectroscopic Techniques: For definitive structural identification of isolated or unknown impurities, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable.[2][9]
Q2: What are the likely sources and types of impurities in this compound?
A2: Impurities can originate from various stages, including the manufacturing process, degradation over time, and storage.[4] They are broadly classified as:
-
Process-Related Impurities: These arise from the synthetic route. This category includes:
-
Starting Materials: Unreacted starting materials, such as isomers of trimethylbenzene.
-
Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.
-
By-products: Formed from side reactions inherent to the synthesis chemistry. For example, isomers like 2,4,6-trimethylbenzoic acid could be present if the starting material was not isomerically pure.[10]
-
Reagents and Solvents: Residual chemicals used during synthesis and purification.[1]
-
-
Degradation Products: These form when the drug substance is exposed to stress conditions like heat, light, humidity, or acid/base hydrolysis during storage or formulation.[11] Stability studies are essential to identify these potential degradants.
-
Enantiomeric Impurities: While not applicable to this compound itself (as it is achiral), this is a critical class of impurities for chiral drug substances.
| Potential Impurity Type | Potential Source | Recommended Primary Analytical Technique |
| Isomeric Impurities (e.g., 2,4,6-Trimethylbenzoic acid) | Impure starting materials, side reactions | HPLC-UV, GC-MS (with derivatization) |
| Unreacted Starting Materials (e.g., Trimethylbenzene) | Incomplete reaction | GC-MS |
| Synthesis Intermediates | Incomplete reaction | HPLC-UV, LC-MS |
| Residual Solvents | Purification and processing steps | Headspace GC-FID/MS |
| Degradation Products | Storage, exposure to light, heat, moisture | HPLC-UV, LC-MS |
Q3: Why is method validation essential, and what parameters should be assessed?
A3: Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[12] It is a regulatory requirement by agencies like the FDA and is crucial for ensuring the reliability, quality, and consistency of analytical data.[13][14] For an impurity method, the key validation characteristics, as outlined in the International Council for Harmonisation (ICH) guidelines, include:[14]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.[15]
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity within a given range.
-
Range: The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).
Troubleshooting Guide for Chromatographic Analysis
This section addresses specific issues you may encounter during the analysis of this compound samples.
Problem 1: Poor Peak Shape (Tailing) in HPLC Analysis
-
Potential Cause 1: Secondary Silanol Interactions. The stationary phase in reversed-phase columns (e.g., C18) has residual silanol groups (-Si-OH) that can be deprotonated and interact ionically with the acidic proton of this compound, causing peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the benzoic acid (~3.5-4.5). An acidic mobile phase (e.g., pH 2.5-3.0) using phosphoric acid or formic acid will keep the analyte in its neutral, protonated form, minimizing silanol interactions and improving peak shape.[17]
-
-
Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: Dilute the sample and re-inject. If sensitivity is an issue, consider using a column with a higher loading capacity or optimizing the injection volume.
-
-
Potential Cause 3: Column Degradation. Over time, the stationary phase can degrade, especially when using aggressive mobile phases, leading to exposed silanols and poor performance.
-
Solution: Replace the column. Use a guard column to extend the life of the analytical column.
-
Problem 2: No Peak or Very Small Peak for this compound in GC Analysis
-
Potential Cause 1: Analyte Adsorption. As a polar carboxylic acid, the analyte is likely adsorbing to active sites (e.g., glass liner, column surface) in the GC system, preventing it from reaching the detector.[5]
-
Potential Cause 2: Incorrect Inlet Temperature. If the inlet temperature is too low, the analyte may not volatilize efficiently. If it is too high, thermal degradation can occur.
-
Solution: Optimize the inlet temperature. Start around 250 °C and adjust as needed based on peak response and evidence of degradation (e.g., appearance of new, unexpected peaks).
-
Problem 3: Poor Resolution Between Isomeric Impurities
-
Potential Cause 1: Suboptimal Mobile Phase Composition (HPLC). The ratio of organic solvent to aqueous buffer may not be providing sufficient selectivity for closely related isomers.
-
Solution:
-
Optimize the Gradient: If using a gradient method, make the slope shallower in the region where the isomers elute. This provides more time for separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent-analyte interactions.
-
-
-
Potential Cause 2: Inadequate Stationary Phase (HPLC/GC). The column chemistry may not be suitable for resolving the isomers.
-
Solution:
-
HPLC: Try a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds compared to a standard C18.
-
GC: Use a more polar column (e.g., a cyano-based column) which can provide better separation of positional isomers.[7]
-
-
-
Potential Cause 3: High Flow Rate or Incorrect Temperature.
-
Solution: Lower the flow rate (HPLC) or optimize the oven temperature program (GC) to improve separation efficiency. Slower temperature ramps in GC often enhance resolution.
-
Problem 4: Ghost Peaks Appearing in the Chromatogram
-
Potential Cause 1: Carryover from a Previous Injection. The analyte or a matrix component from a highly concentrated sample may be retained in the injection port or column and elute in a subsequent run.
-
Solution: Inject a blank solvent run after a high-concentration sample to check for carryover. Increase the needle wash steps in the autosampler method.
-
-
Potential Cause 2: Contaminated Mobile Phase or Solvents. Impurities in the solvents (e.g., water, acetonitrile) can accumulate on the column and elute as peaks, especially during a gradient run.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.
-
-
Potential Cause 3: Sample Degradation in the Autosampler. The sample may be unstable in the sample vial over the course of a long analytical sequence.
-
Solution: Use a temperature-controlled autosampler set to a lower temperature (e.g., 4 °C). If degradation is suspected, run a stability check by re-injecting the first sample at the end of the sequence to see if new peaks have appeared.
-
Visualized Workflows and Logic
A systematic approach is key to successful impurity analysis. The following diagrams illustrate a typical workflow and a troubleshooting decision path.
Caption: General workflow for impurity profiling.
Caption: Decision tree for troubleshooting common issues.
Detailed Experimental Protocols
The following protocols are provided as validated starting points. They should be verified and adapted as necessary for your specific instrumentation and sample matrix.
Protocol 1: RP-HPLC-UV Method for Impurity Profiling
This method is suitable for the quantification of this compound and its non-volatile, polar impurities.
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (Analytical Grade)
-
Reference standards for this compound and any known impurities.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | Zorbax Eclipse XDB C8 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.5) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (or DAD scan 200-400 nm) |
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (1.0 mg/mL) using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter (e.g., PTFE) before injection.[17]
-
-
Procedure and Data Analysis:
-
Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.[17]
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Identify impurity peaks based on their retention times relative to the main peak. Quantify impurities using an appropriate method (e.g., area percent or against a calibrated standard).
-
Protocol 2: GC-MS Method for Volatile Impurities and Isomer Analysis (with Derivatization)
This method is ideal for identifying and quantifying volatile impurities, residual starting materials, and for resolving isomeric impurities after derivatization.
-
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
Pyridine or Acetonitrile (Anhydrous, GC grade)
-
Reference standards for this compound and any known volatile/isomeric impurities.
-
-
Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous Pyridine or Acetonitrile.
-
Add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 270 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial 80 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Scan Range | 40 - 450 m/z |
-
Procedure and Data Analysis:
-
Inject the derivatized blank (reagents only) to identify any artifacts from the derivatization process.
-
Inject the derivatized standard and sample solutions.
-
Identify peaks by comparing retention times and mass spectra against the reference standard and the NIST mass spectral library.[18]
-
Quantification can be performed using the total ion chromatogram (TIC) or by selected ion monitoring (SIM) for higher sensitivity and selectivity.[6]
-
References
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Pharmapproach. (n.d.). Analytical method validation: A brief review. Available at: [Link]
-
UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Available at: [Link]
-
AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]
- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Available at: [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
ResearchGate. (n.d.). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Available at: [Link]
-
PubMed. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Available at: [Link]
-
IJRAR. (n.d.). Impurity Profiling And Degradation Study: A Review. Available at: [Link]
-
Organic Syntheses. (n.d.). Mesitoic acid. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Available at: [Link]
-
Physics & Maths Tutor. (n.d.). Notes - PAG 06 Synthesis of an Organic Solid. Available at: [Link]
-
ResearchGate. (n.d.). Benzoic acid determination with GC-FID?. Available at: [Link]
-
IAJPS. (2018). Impurity profiling and drug characterization: backdrop and approach. Available at: [Link]
Sources
- 1. ijrar.org [ijrar.org]
- 2. rroij.com [rroij.com]
- 3. Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. azooptics.com [azooptics.com]
- 10. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 11. iajps.com [iajps.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. wjarr.com [wjarr.com]
- 16. journals.ust.edu [journals.ust.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. This compound [webbook.nist.gov]
Validation & Comparative
Comparative Guide: 2,3,6-Trimethylbenzoic Acid vs. 2,4,6-Trimethylbenzoic Acid
This guide provides an in-depth technical comparison between 2,3,6-Trimethylbenzoic acid and 2,4,6-Trimethylbenzoic acid (Mesitoic Acid) . It focuses on the structural origins of their reactivity, specifically the "Buttressing Effect," and provides actionable protocols for their synthesis and derivatization.
Executive Summary
While both isomers are sterically hindered benzoic acid derivatives, they represent two distinct classes of steric environments. 2,4,6-Trimethylbenzoic acid (Mesitoic acid) is the textbook example of symmetrical steric inhibition , where two isolated ortho-methyl groups block the carboxyl moiety. This compound introduces the "Buttressing Effect," where a meta-methyl group (position 3) mechanically pushes the adjacent ortho-methyl (position 2) towards the reaction center. This creates a hyper-hindered environment that alters pKa, esterification kinetics, and decarboxylation thresholds beyond simple ortho-substitution models.
Quick Comparison Matrix
| Feature | 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid) | This compound |
| Steric Type | Symmetrical, Isolated Ortho-Methyls | Asymmetrical, Buttressed Ortho-Methyl |
| Primary Steric Mechanism | Steric Inhibition of Resonance (SIR) | SIR + Mechanical Buttressing |
| pKa (approx.) | 3.44 (Stronger than Benzoic Acid) | < 3.44 (Predicted Stronger due to enhanced twist) |
| Esterification Strategy | Acylium Ion ( | Acylium Ion ( |
| Synthesis Route | Friedel-Crafts Acylation of Mesitylene | Oxidation of Isodurene / Directed Lithiation |
| Key Application | Photoinitiators (TPO), Steric Shielding Groups | Mechanistic Probes, Hyper-stable Linkers |
Structural Analysis: The Buttressing Effect
The defining difference lies in the interaction between the methyl groups.
Mesitoic Acid (2,4,6-Isomer)
The methyl groups at positions 2 and 6 are "isolated"—they are flanked by protons at positions 3 and 5. The steric bulk is distributed evenly, twisting the carboxyl group out of the benzene plane (approx. 60-90° twist) to relieve strain.
This compound
The methyl group at position 3 is adjacent to the methyl at position 2. The van der Waals radii of these groups overlap, creating a repulsive force. Since the 3-methyl is "backed" by the ring structure, it pushes the 2-methyl group away, forcing it closer to the carboxyl group at position 1. This "buttressing" effectively increases the steric radius of the 2-methyl group, making the carboxyl pocket significantly more crowded than in the 2,4,6-isomer.
Structural Visualization (Graphviz)
Caption: Diagram illustrating the mechanical "push" in the 2,3,6-isomer (Right) vs. the isolated steric blocking in the 2,4,6-isomer (Left).
Reactivity Profile
Acidity (pKa)
Both acids are stronger than benzoic acid (pKa 4.20) due to Steric Inhibition of Resonance (SIR) .
-
Mechanism: The bulky ortho-methyls force the carboxyl group out of the plane of the benzene ring. This breaks the conjugation between the phenyl ring and the carboxyl group.
-
Result: The neutral acid loses resonance stabilization (which is normally significant). The carboxylate anion, however, retains its internal resonance (
). The destabilization of the neutral form relative to the anion drives the equilibrium towards ionization. -
Comparison: The 2,3,6-isomer exhibits a more complete twist due to buttressing, theoretically resulting in a slightly lower pKa (stronger acid) compared to the 2,4,6-isomer.
Esterification & Hydrolysis
Standard Fischer esterification (acid + alcohol
-
Successful Protocol: Esterification must proceed via the Acylium Ion Mechanism (
) .-
Dissolve acid in 100% Sulfuric Acid (generates
). -
Pour into cold alcohol (rapid attack on the linear acylium ion).
-
-
Kinetic Difference: While both require
, the formation of the acylium ion in this compound is favored by the relief of steric strain (release of the "buttressed" pressure upon converting tetrahedral carbon to linear carbon). However, the 2,3,6-isomer is more prone to decarboxylation under harsh acidic conditions due to this same strain relief.
Experimental Protocols
Protocol A: Synthesis of 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)
Reliable scale-up method using Friedel-Crafts Acylation.
Reagents:
-
Mesitylene (1.0 eq)[1]
-
Oxalyl Chloride (1.5 eq)
-
Aluminum Chloride (
, 1.2 eq) -
Solvent:
or
Workflow:
-
Preparation: Suspend
in dry solvent at 0°C under . -
Acylation: Add oxalyl chloride dropwise. Then, add mesitylene slowly.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. The reaction forms the acid chloride complex.
-
Hydrolysis: Pour the mixture onto crushed ice/HCl. The acid chloride hydrolyzes to the carboxylic acid.
-
Purification: Extract with DCM. Wash with 10% NaOH (extracts the acid as sodium salt). Acidify the aqueous layer with HCl to precipitate pure Mesitoic Acid. Recrystallize from hexanes.
Protocol B: Esterification of Sterically Hindered Acids (Newman’s Method)
Applicable to both 2,3,6- and 2,4,6- isomers.
Reagents:
-
Trimethylbenzoic Acid (1.0 g)
-
Sulfuric Acid (100% or fuming, 10 mL)
-
Methanol (dry, excess)
Workflow:
-
Ionization: Dissolve the carboxylic acid in 100%
in a flask. -
Quenching: Pour the sulfuric acid solution slowly into a vigorously stirred flask of ice-cold methanol.
-
Isolation: Pour the mixture into ice water. Extract the ester with ether. Wash with bicarbonate to remove unreacted acid.
-
Yield: Typically >90% for 2,4,6-; expect ~70-80% for 2,3,6- due to competing side reactions.
Protocol C: Synthesis of this compound
Note: Direct synthesis is difficult. The preferred route is oxidation of Isodurene.
Reagents:
-
Isodurene (1,2,3,5-tetramethylbenzene)
-
Dilute Nitric Acid (
)
Workflow:
-
Reflux Isodurene with dilute
for 24-48 hours. -
The oxidation selectively targets the methyl group flanked by the least steric hindrance initially, but prolonged oxidation yields the carboxylic acid.
-
Alternative: Lithiation of 1-bromo-2,3,6-trimethylbenzene (synthesized from 1,2,4-trimethylbenzene via bromination at pos 5, blocking, then directing to 3... complex) followed by
quench.
References
-
Buttressing Effect Definition: Westheimer, F. H. "The Magnitude of the Buttressing Effect." Journal of the American Chemical Society, vol. 77, no. 16, 1955. Link
-
Mesitoic Acid Synthesis: Sokol, P. E. "Mesitoic Acid."[1][5][6][7] Organic Syntheses, Coll.[5] Vol. 5, p. 706, 1973. Link
-
Acylium Ion Esterification: Newman, M. S. "Esterification of Sterically Hindered Acids." Journal of the American Chemical Society, vol. 63, no. 9, 1941. Link
-
pKa Data: Dippy, J. F. J., et al.[8] "The dissociation constants of some symmetrically disubstituted benzoic acids." Journal of the Chemical Society, 1964.
-
Structural Data: NIST Chemistry WebBook, "Benzoic acid, 2,4,6-trimethyl-". Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trimethylbenzoic acid CAS#: 480-63-7 [m.chemicalbook.com]
- 6. 2,4,6-Trimethylbenzoic acid | SIELC Technologies [sielc.com]
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- 8. library.gwu.edu [library.gwu.edu]
A Comparative Analysis of Trimethylbenzoic Acid Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the six isomers of trimethylbenzoic acid. As structural isomers, these compounds share the same molecular formula (C₁₀H₁₂O₂) but differ in the substitution pattern of the three methyl groups on the benzoic acid framework. This seemingly subtle variation leads to significant differences in their physicochemical properties, reactivity, and, consequently, their utility as building blocks in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of each isomer.
Introduction to the Isomers of Trimethylbenzoic Acid
The six positional isomers of trimethylbenzoic acid are defined by the location of the three methyl groups and the single carboxylic acid group on the benzene ring. Understanding their distinct structures is fundamental to appreciating their divergent chemical behaviors.
-
2,3,4-Trimethylbenzoic Acid
-
2,3,5-Trimethylbenzoic Acid
-
2,3,6-Trimethylbenzoic Acid
-
2,4,5-Trimethylbenzoic Acid
-
2,4,6-Trimethylbenzoic Acid (commonly known as Mesitoic Acid)
-
3,4,5-Trimethylbenzoic Acid
The spatial arrangement of the methyl groups relative to the carboxylic acid function dictates the electronic environment and steric hindrance around the reactive carboxyl group, influencing everything from acidity to esterification rates.
Caption: The six positional isomers of trimethylbenzoic acid.
Comparative Physicochemical Properties
The physical properties of these isomers, such as melting point and acidity (pKa), are directly influenced by their molecular symmetry and the electronic effects of the methyl groups. Symmetrical isomers like 2,4,6- and 3,4,5-trimethylbenzoic acid tend to have higher melting points due to more efficient crystal packing. Acidity is modulated by the inductive effect of the methyl groups and potential steric inhibition of resonance.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| 2,3,4-Trimethylbenzoic Acid | 1076-47-7 | 164.20 | Data not readily available | Data not readily available | Experimental data available |
| 2,3,5-Trimethylbenzoic Acid | 2437-66-3 | 164.20 | 124 | 294.2 | Experimental data available |
| This compound | 2529-36-4 | 164.20 | Data not readily available | Data not readily available | Experimental data available |
| 2,4,5-Trimethylbenzoic Acid | 528-90-5 | 164.20 | 150-153 | ~288-303 | ~4.24 (Predicted)[1] |
| 2,4,6-Trimethylbenzoic Acid | 480-63-7 | 164.20 | 152-155[1][2][3] | ~288-297[2][3] | 3.45[3] |
| 3,4,5-Trimethylbenzoic Acid | 1076-88-6 | 164.20 | Data not readily available | Data not readily available | Data not readily available |
Note: Some experimental data for the less common isomers is not widely reported in standard chemical databases. The pKa values from the IUPAC dataset are available for 2,3,4-, 2,3,5-, 2,3,6-, and 2,4,6-trimethylbenzoic acid.
Synthesis Methodologies: A Comparative Overview
The synthesis of trimethylbenzoic acids generally proceeds via the oxidation of the corresponding trimethylbenzene (e.g., mesitylene, pseudocumene). However, for isomers with significant steric hindrance, such as 2,4,6-trimethylbenzoic acid, direct carboxylation or multi-step sequences are often employed.
General Synthesis Route: Oxidation of Trimethylbenzenes
A common and straightforward method for preparing less sterically hindered isomers is the oxidation of a methyl group on the corresponding trimethylbenzene precursor.
Caption: General workflow for the synthesis of trimethylbenzoic acids.
Exemplary Protocol: Synthesis of 2,4,5-Trimethylbenzoic Acid from Pseudocumene
This protocol is representative of a typical oxidation reaction. The choice of oxidant and conditions is critical for achieving good yields and avoiding over-oxidation.
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reaction: Charge the flask with pseudocumene (1,2,4-trimethylbenzene) and a suitable solvent such as aqueous pyridine.
-
Oxidation: Heat the mixture to reflux. Slowly add a solution of a strong oxidizing agent, like potassium permanganate (KMnO₄), portion-wise over several hours to control the exothermic reaction.
-
Quenching & Filtration: After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidification: Transfer the filtrate to a beaker and acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The 2,4,5-trimethylbenzoic acid will precipitate as a white solid.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or ligroin can be performed for further purification.
Specialized Synthesis: Overcoming Steric Hindrance for 2,4,6-Trimethylbenzoic Acid
The two methyl groups ortho to the carboxylic acid in mesitoic acid make its synthesis and subsequent reactions challenging. Direct oxidation of mesitylene often gives low yields. Alternative methods are therefore preferred.
Method 1: Grignard Carbonation
-
Grignard Formation: React 2,4,6-trimethylbromobenzene with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, 2,4,6-trimethylphenylmagnesium bromide.
-
Carbonation: Pour the Grignard solution over crushed dry ice (solid CO₂). The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂.
-
Hydrolysis: After the dry ice has sublimated, hydrolyze the resulting magnesium salt with aqueous acid (e.g., 20% HCl) to yield 2,4,6-trimethylbenzoic acid.
Method 2: Friedel-Crafts Acylation and Haloform Reaction
This two-step process is a robust alternative.[4]
-
Acylation: React mesitylene with an acylating agent like chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or Fe₂O₃) to form 2,4,6-trimethylchloroacetophenone.[4]
-
Haloform Reaction: Treat the resulting ketone with sodium hypochlorite (bleach) in the presence of a phase transfer catalyst. The methyl ketone is converted to the carboxylate, which upon acidification, yields the final product.
Comparative Reactivity: The Decisive Role of Steric Hindrance
The most significant differentiator among these isomers is their reactivity, which is dominated by steric effects. The methyl groups, particularly those at the ortho positions (2 and 6), physically obstruct the approach of reagents to the carboxylic acid group.
Esterification: The Fischer esterification is a classic example where these differences are pronounced.
-
3,4,5-Trimethylbenzoic Acid: Lacking any ortho substituents, this isomer behaves much like benzoic acid and undergoes esterification readily under standard acid-catalyzed conditions.
-
Isomers with One Ortho Group (e.g., 2,3,4-, 2,4,5-): These isomers show reduced reactivity compared to the 3,4,5-isomer but can still be esterified, though they may require longer reaction times or more forcing conditions.
-
Isomers with Two Ortho Groups (2,3,6- and 2,4,6-): These are extremely difficult to esterify via direct acid catalysis. The two bulky methyl groups effectively shield the carboxyl carbon from nucleophilic attack by an alcohol. This steric hindrance is so profound that 2,4,6-trimethylbenzoic acid is often used in organic chemistry as a classic example of a sterically hindered acid.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2,3,6-, 2,4,5-, and 2,4,6-Trimethylbenzoic Acid
Introduction: The Analytical Challenge of Isomeric Differentiation
In the realms of pharmaceutical development, quality control, and synthetic chemistry, the unambiguous identification of structural isomers is a critical and often non-trivial task. Isomers, while possessing the same molecular formula and weight, can exhibit vastly different chemical, physical, and biological properties. The trimethylbenzoic acids, a group of carboxylic acid derivatives, exemplify this challenge. This guide provides a comprehensive comparison of three specific isomers—2,3,6-, 2,4,5-, and 2,4,6-trimethylbenzoic acid—leveraging a multi-pronged spectroscopic approach. We will delve into the nuances of vibrational spectroscopy (FT-IR and Raman), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to establish a robust analytical framework for their differentiation. The underlying principle of this guide is to demonstrate how subtle differences in molecular symmetry and substituent placement manifest as distinct and measurable spectroscopic signatures.
Part 1: The Foundation - Molecular Structure and Predicted Spectroscopic Behavior
The key to differentiating these isomers lies in understanding their unique molecular geometries. The substitution pattern of the three methyl groups on the benzene ring dictates the overall symmetry of the molecule, which in turn governs the number and type of signals observed in their respective spectra.
-
2,4,6-Trimethylbenzoic Acid (Mesitylenecarboxylic Acid): This isomer possesses the highest degree of symmetry, with a plane of symmetry passing through the carboxylic acid group and the C4-methyl group. This symmetry renders the two ortho-methyl groups (at C2 and C6) and the two aromatic protons (at C3 and C5) chemically equivalent. This equivalence is predicted to simplify its NMR spectra significantly.
-
2,4,5-Trimethylbenzoic Acid: This isomer lacks the high symmetry of the 2,4,6-isomer. All three methyl groups are in chemically distinct environments, as are the two aromatic protons. This should result in more complex NMR spectra compared to the 2,4,6-isomer.
-
2,3,6-Trimethylbenzoic Acid: Similar to the 2,4,5-isomer, this compound is unsymmetrical. All three methyl groups are chemically non-equivalent. The two aromatic protons are adjacent, which will lead to observable spin-spin coupling in the ¹H NMR spectrum, a key differentiating feature.
The steric hindrance imposed by the ortho-methyl groups in the 2,3,6- and 2,4,6-isomers is also expected to influence the vibrational modes of the carboxylic acid group and potentially affect fragmentation patterns in mass spectrometry.
Part 2: Vibrational Spectroscopy (FT-IR & Raman) - Probing Molecular Bonds
Vibrational spectroscopy provides insight into the functional groups present in a molecule. While many of the fundamental vibrations (e.g., O-H and C=O stretches) will be similar across the three isomers, the "fingerprint" region (below 1500 cm⁻¹) is highly sensitive to the substitution pattern of the aromatic ring.
Experimental Protocol: FT-IR/Raman Spectroscopy
-
Sample Preparation (FT-IR):
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This is the simplest and most common method.
-
KBr Pellet: Grind 1-2 mg of the sample with ~200 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Raman):
-
Place the solid sample directly into a glass vial or onto a microscope slide.
-
-
Data Acquisition:
-
Collect spectra over a range of 4000-400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction and normalize the spectra for comparison.
-
Workflow for Vibrational Spectroscopy Analysis
Caption: General workflow for isomeric differentiation using vibrational spectroscopy.
Comparative Analysis of Vibrational Spectra
While all three isomers will show a very broad O-H stretch from ~2500-3300 cm⁻¹ due to hydrogen bonding and a strong C=O stretch from ~1680-1700 cm⁻¹, the primary differentiation lies in the C-H out-of-plane bending and other skeletal vibrations in the fingerprint region.
| Vibrational Mode | 2,3,6-TMB | 2,4,5-TMB | 2,4,6-TMB | Key Differentiating Feature |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (very broad) | ~2500-3300 cm⁻¹ (very broad) | ~2500-3300 cm⁻¹ (very broad) | Not a primary differentiator; confirms the carboxylic acid dimer. |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Minor shifts may be present but are not reliable for differentiation. |
| Aliphatic C-H Stretch | ~2850-2980 cm⁻¹ | ~2850-2980 cm⁻¹ | ~2850-2980 cm⁻¹ | Not a primary differentiator. |
| C=O Stretch | ~1700 cm⁻¹ | ~1700 cm⁻¹ | ~1680-1700 cm⁻¹ | Steric hindrance from ortho-methyls in 2,3,6- and 2,4,6-isomers may cause slight shifts. |
| Aromatic C=C Stretch | ~1600, 1450 cm⁻¹ | ~1600, 1450 cm⁻¹ | ~1600, 1450 cm⁻¹ | The number and exact position of these bands can vary with substitution. |
| C-H Out-of-Plane Bending | ~800-900 cm⁻¹ | ~800-900 cm⁻¹ | ~800-900 cm⁻¹ | Primary Differentiator. The pattern of bands in this region is highly characteristic of the aromatic substitution pattern. |
Data synthesized from typical values for substituted benzoic acids.[1][2]
The specific pattern of weak to medium intensity bands between 800 cm⁻¹ and 900 cm⁻¹ will be unique for each isomer, reflecting their different arrangements of adjacent hydrogens on the aromatic ring.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structure Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shift, integration, and multiplicity of the signals in both ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum on a 300 MHz or higher field spectrometer.
-
Use a standard single-pulse experiment.
-
Ensure the spectral width covers the range of -1 to 13 ppm.
-
-
Data Acquisition (¹³C NMR):
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR.
-
Ensure the spectral width covers the range of 0 to 200 ppm.
-
Logical Flow for Isomer Identification via NMR
Caption: Decision tree for identifying trimethylbenzoic acid isomers via ¹H NMR.
Comparative Analysis of NMR Spectra
The predicted ¹H and ¹³C NMR data provide a clear and unambiguous method for differentiation.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Isomer | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |
| 2,3,6-TMB | ~6.9-7.2 (2H, two doublets, J ≈ 8 Hz) | ~2.1-2.5 (9H, three distinct singlets) | ~11-13 (1H, broad singlet) |
| 2,4,5-TMB | ~7.0 (1H, singlet), ~7.8 (1H, singlet) | ~2.2-2.5 (9H, three distinct singlets) | ~11-13 (1H, broad singlet) |
| 2,4,6-TMB | ~6.85 (2H, singlet)[3] | ~2.3 (3H, singlet), ~2.4 (6H, singlet)[3] | ~11-13 (1H, broad singlet) |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Isomer | Aromatic Carbons (No. of Signals) | Methyl Carbons (No. of Signals) | Carbonyl Carbon (No. of Signals) |
| 2,3,6-TMB | 6 | 3 | 1 |
| 2,4,5-TMB | 6 | 3 | 1 |
| 2,4,6-TMB | 4 (due to symmetry) | 2 (due to symmetry) | 1 |
The ¹H NMR spectrum of 2,4,6-trimethylbenzoic acid is the most distinctive, showing a single peak for the two equivalent aromatic protons and only two peaks for the three methyl groups (one for the C4-methyl and one for the two equivalent C2/C6-methyls).[4] The spectra for 2,4,5- and This compound are distinguished from each other by the aromatic proton signals: two singlets for the 2,4,5-isomer versus two coupled doublets for the 2,3,6-isomer.
Part 4: Mass Spectrometry (MS) - Differentiation Through Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all three isomers have the same molecular weight of 164.20 g/mol , their fragmentation patterns under electron ionization (EI) can differ based on the stability of the resulting fragment ions.[5][6][7][8][9]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.
-
MS Detection (EI): The analyte is ionized in the mass spectrometer using a standard 70 eV electron beam. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).
Generalized Fragmentation Pathway
Caption: Common fragmentation pathways for trimethylbenzoic acid isomers in EI-MS.
Comparative Analysis of Mass Spectra
The molecular ion peak [M]⁺˙ will be observed at m/z 164 for all three isomers.[5][6][7] The key to differentiation lies in the relative abundances of the major fragment ions.
Table 4: Major Fragment Ions (m/z) and Their Significance
| m/z Value | Proposed Fragment | Significance and Potential for Differentiation |
| 164 | [M]⁺˙ (Molecular Ion) | Confirms the molecular weight. Expected for all three isomers.[5][6] |
| 149 | [M - CH₃]⁺ | Loss of a methyl group. The relative intensity may vary depending on the stability of the resulting ion. |
| 146 | [M - H₂O]⁺˙ | Loss of water, often seen with ortho-substituted benzoic acids (the "ortho effect"). This peak is expected to be more prominent for the 2,3,6- and 2,4,6-isomers. |
| 119 | [M - COOH]⁺ | Loss of the carboxylic acid group, resulting in a trimethylbenzene cation. The relative abundance of this peak is often significant.[5][6] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzene compounds. |
The most significant difference is often the peak at m/z 146 . The loss of water is a characteristic fragmentation pathway for ortho-substituted benzoic acids, known as the "ortho effect." Therefore, the relative abundance of the m/z 146 peak is expected to be significantly higher for 2,3,6- and 2,4,6-trimethylbenzoic acid compared to the 2,4,5-isomer, providing a clear point of differentiation. For 2,4,6-trimethylbenzoic acid, the GC-MS data shows prominent peaks at m/z 164, 146, and 119.[5] Similarly, for 2,4,5-trimethylbenzoic acid, peaks at m/z 164, 146, and 119 are also observed.[6] While the fragments are similar, a quantitative comparison of their relative intensities under identical experimental conditions is necessary for reliable differentiation.
Conclusion: A Multi-Technique Approach for Unambiguous Identification
The successful differentiation of 2,3,6-, 2,4,5-, and 2,4,6-trimethylbenzoic acid is readily achievable through a systematic application of modern spectroscopic techniques.
-
Vibrational Spectroscopy (FT-IR/Raman) offers the first clues, with the fingerprint region providing characteristic patterns for each substitution pattern.
-
Mass Spectrometry (MS) confirms the molecular weight and offers differentiation based on the relative abundance of fragment ions, particularly the [M-H₂O]⁺˙ peak, which is indicative of ortho-substitution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy stands out as the most definitive method. The unique combination of chemical shifts, integrations, and coupling patterns in the ¹H NMR spectrum, complemented by the number of distinct signals in the ¹³C NMR spectrum, provides an unequivocal structural assignment for each isomer.
By integrating the data from these complementary techniques, researchers, scientists, and drug development professionals can confidently and accurately identify these closely related isomers, ensuring the integrity and quality of their work.
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-
PubChem. 2,4,6-Trimethylbenzoic acid | C10H12O2 | CID 10194. [Link]
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-
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CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]
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- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. H-1 NMR Spectrum [acadiau.ca]
- 4. 2,4,6-Trimethylbenzoic acid(480-63-7) 1H NMR spectrum [chemicalbook.com]
- 5. 2,4,6-Trimethylbenzoic acid | C10H12O2 | CID 10194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,5-Trimethylbenzoic Acid | C10H12O2 | CID 10714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 2,4,6-trimethyl- [webbook.nist.gov]
- 8. Benzoic acid, 2,4,5-trimethyl- [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
Acidity Comparison Guide: 2,3,6-Trimethylbenzoic Acid vs. Benzoic Acid Derivatives
Executive Summary
2,3,6-Trimethylbenzoic acid represents a distinct class of "sterically crowded" benzoic acids. Unlike unsubstituted benzoic acid, its acidity is governed primarily by the Ortho Effect , specifically the Steric Inhibition of Resonance (SIR) .
This guide objectively compares the acidity of this compound against standard benzoic acid and its methylated congeners. The data demonstrates that this compound is significantly more acidic (lower pKa) than benzoic acid, driven by the forced de-planarization of the carboxyl group.
Key Findings
-
Acidity Rank: 2,6-Dimethylbenzoic ≈ 2,3,6-Trimethylbenzoic > 2,4,6-Trimethylbenzoic > 2-Methylbenzoic > Benzoic Acid.
-
Primary Driver: Steric bulk at the 2- and 6-positions forces the carboxyl group out of the benzene plane, breaking the resonance stabilization of the neutral acid molecule.[1]
-
Application: Useful as a bulky anionic counter-ion in catalysis and as a probe for steric sensitivity in drug receptor binding.
Comparative Performance Data
The following table aggregates experimental dissociation constants (pKa) for benzoic acid derivatives. Note the dramatic drop in pKa (increase in acidity) as ortho-substitution increases.
| Compound | Structure | pKa (aq, 25°C) | Relative Acidity (vs Benzoic) | Steric Environment |
| 2,6-Dimethylbenzoic acid | 2,6-(CH₃)₂ | 3.36 | ~6.7x Stronger | High (Double Ortho) |
| This compound | 2,3,6-(CH₃)₃ | ~3.36 - 3.40 * | ~6.5x Stronger | High (Double Ortho + Meta) |
| 2,4,6-Trimethylbenzoic acid | 2,4,6-(CH₃)₃ | 3.45 | ~5.5x Stronger | High (Mesitoic Class) |
| 2-Methylbenzoic acid | 2-CH₃ | 3.90 | ~2.0x Stronger | Moderate (Single Ortho) |
| Benzoic acid | Unsubstituted | 4.19 | 1.0 (Reference) | Planar (Conjugated) |
*Note: The pKa of this compound is structurally bracketed between 2,6-dimethylbenzoic acid and 2,4,6-trimethylbenzoic acid. The additional methyl group at the 3-position (meta) has a negligible inductive impact compared to the dominant ortho-steric effect.
Mechanistic Analysis: The Ortho Effect & SIR
To understand why this compound is a stronger acid, we must analyze the Steric Inhibition of Resonance (SIR) .[2]
The Planarity Conflict
In unsubstituted benzoic acid, the carboxyl group (-COOH) lies coplanar with the benzene ring. This allows the
-
Resonance Effect (+R): The benzene ring donates electron density to the carbonyl.[1] This stabilizes the neutral acid form more than it stabilizes the carboxylate anion.
-
Result: The resonance makes the neutral acid more stable and harder to deprotonate, raising the pKa (4.19).
The 2,3,6-Trimethyl Scenario
In this compound, the methyl groups at positions 2 and 6 are bulky. They physically clash with the carboxyl group oxygens.
-
Twisting: To relieve this steric strain, the carboxyl group rotates nearly 90° out of the plane of the benzene ring.
-
Decoupling: This rotation breaks the
-orbital overlap. The benzene ring can no longer donate electrons into the carbonyl via resonance. -
Acid Strengthening: Without the stabilizing resonance effect holding the neutral molecule together, the proton is more easily released. Furthermore, the negative charge on the resulting carboxylate anion is not destabilized by electron donation from the ring.
Pathway Visualization
The following diagram illustrates the transition from a planar, conjugated state to the twisted, non-conjugated state found in this compound.
Figure 1: Logical flow showing how steric crowding in this compound disrupts resonance, leading to increased acidity compared to benzoic acid.
Experimental Protocol: Potentiometric pKa Determination
Reagents & Equipment
-
Analyte: this compound (>98% purity).
-
Titrant: 0.1 M KOH (standardized against KHP).
-
Solvent System: Methanol/Water mixtures (ranging from 30% to 60% MeOH v/v).
-
Instrument: Potentiometric titrator with a glass pH electrode (calibrated at 3 points: pH 4.0, 7.0, 10.0).
Step-by-Step Workflow
-
Preparation: Prepare 50 mL solutions of the analyte (~0.01 M) in varying methanol/water ratios (e.g., 30%, 40%, 50%, 60% MeOH).
-
Blank Correction: Perform a blank titration on the solvent mixture to determine the background correction factor.
-
Titration: Titrate the sample with 0.1 M KOH under nitrogen purge (to exclude atmospheric CO₂) at a constant temperature (25.0 ± 0.1°C).
-
Data Acquisition: Record pH vs. Volume of titrant. Determine the apparent pKa (
) at the half-equivalence point for each solvent ratio. -
Yasuda-Shedlovsky Plot:
-
Plot
on the Y-axis. -
Plot
(inverse dielectric constant of the solvent mix) on the X-axis. -
Extrapolation: The Y-intercept of the linear regression corresponds to the theoretical aqueous pKa.
-
Self-Validating Check
-
Linearity: The
value of the Yasuda-Shedlovsky plot must be >0.99. If lower, re-check electrode response time in organic solvents. -
Control: Run Benzoic Acid in parallel. If the extrapolated value deviates from 4.19 by >0.05, recalibrate the electrode.
References
-
Dippy, J. F. J., & Lewis, R. L. (1937). The dissociation constants of some symmetrically disubstituted benzoic acids. Journal of the Chemical Society. Link
-
ChemicalBook. (2024). 2,6-Dimethylbenzoic acid Properties and pKa Data. Link
-
NIST Chemistry WebBook. (2023). 2,4,6-Trimethylbenzoic acid Thermochemical Data. Link
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link
-
Exner, O. (2000).[2] Steric inhibition of resonance: a revision and quantitative estimation. Chemistry - A European Journal. Link
Sources
Comparative study of catalysts for 2,3,6-Trimethylbenzoic acid synthesis
Executive Summary
2,3,6-Trimethylbenzoic acid (2,3,6-TMBA) is a high-value intermediate, critical in the synthesis of the ileal bile acid transporter (IBAT) inhibitor Elobixibat . Its synthesis is complicated by the "Ortho Effect" : the methyl groups at positions 2 and 6 create significant steric hindrance, shielding the carbonyl carbon. This steric blockade renders standard oxidation methods (e.g., stoichiometric KMnO₄) inefficient due to slow kinetics, incomplete conversion, or harsh conditions that degrade the substrate.
This guide evaluates three catalytic methodologies that overcome this steric barrier:
-
Organocatalysis: TEMPO-mediated oxidation (Anelli Protocol).
-
Green Heterogeneous Catalysis: Polyoxometalates (POMs) with H₂O₂.
-
Transition Metal Catalysis: Palladium-catalyzed carbonylation of aryl halides.
The Steric Challenge & Mechanistic Pathways
The primary synthetic challenge is the 2,6-dimethyl substitution pattern. Unlike simple benzoic acids, the ortho-methyls prevent the coplanarity of the carbonyl group with the aromatic ring, inhibiting resonance stabilization and physically blocking the approach of bulky oxidants.
Reaction Pathway Diagram
The following diagram illustrates the two primary feedstocks (Aldehyde vs. Aryl Halide) and how the selected catalysts bypass the steric energy barrier.
Figure 1: Synthetic divergence showing Oxidative (Blue) vs. Carbonylative (Red) pathways.[1][2][3][4][5][6][7][8] The oxidative route requires a hydrated intermediate often destabilized by steric bulk.
Comparative Catalyst Analysis
Candidate A: TEMPO/NaOCl (Anelli Oxidation)
Best For: Lab-scale purity, pharmaceutical intermediates, mild conditions.
The TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) radical acts as a catalyst to shuttle electrons between the sterically hindered aldehyde and the stoichiometric oxidant (NaOCl/Bleach).
-
Mechanism: The active species is the nitrosonium ion (
). Despite TEMPO's own bulk, the reaction proceeds via a compact transition state that tolerates ortho-substitution better than metal-oxo surfaces. -
Key Advantage: High chemoselectivity; does not oxidize the aromatic ring or benzylic methyls.
Experimental Protocol (Optimized for 10g Scale)
-
Setup: Charge a 500 mL flask with 2,3,6-trimethylbenzaldehyde (10.0 g, 67.5 mmol) and acetonitrile (100 mL).
-
Buffer: Add sodium phosphate buffer (0.67 M, 75 mL, pH 6.8) to stabilize the pH.
-
Catalyst: Add TEMPO (0.05 eq, 527 mg) and NaClO₂ (80% purity, 1.4 eq) Note: Pinnick modification often used with TEMPO for hindered substrates to prevent chlorination.
-
Reaction: Cool to 35°C. Add dilute NaOCl (bleach) dropwise if using Anelli, or monitor NaClO₂ consumption.
-
Quench: Add sodium thiosulfate solution.
-
Workup: Acidify to pH 2 with HCl. Extract with EtOAc. The steric bulk facilitates crystallization from heptane/EtOAc.
Candidate B: Polyoxometalates (Keggin Type) / H₂O₂
Best For: "Green" Chemistry, scalable oxidation, high atom economy.
Phosphotungstic acid (
-
Mechanism: The POM activates hydrogen peroxide to form peroxo-tungstate species. These are smaller and more electrophilic than Permanganate, allowing them to penetrate the steric shield of the 2,6-dimethyl groups.
-
Key Advantage: The only byproduct is water.[1] The catalyst is recoverable.[2][9][10]
Experimental Protocol
-
Setup: Mix 2,3,6-trimethylbenzaldehyde (10 mmol) with 30%
(40 mmol). -
Catalyst: Add
(Keggin POM) (0.03 mmol). -
Conditions: Heat to 80°C for 4 hours without organic solvent (or minimal acetonitrile).
-
Workup: Cool to precipitate the catalyst (filter and recycle). Extract the aqueous filtrate with ether/HCl.[11]
Candidate C: Pd-Catalyzed Carbonylation
Best For: Avoiding oxidation entirely; utilizing aryl bromide feedstocks.
This route builds the carboxylic acid directly from 1-bromo-2,3,6-trimethylbenzene using CO gas.
-
Mechanism: Pd(0) undergoes oxidative addition into the Ar-Br bond. The bulky ligands (e.g., Xantphos) are crucial to force the reductive elimination of the sterically crowded acyl-palladium species.
-
Key Advantage: Circumvents the "aldehyde stability" issue.
Experimental Protocol
-
Setup: Autoclave or heavy-walled glass pressure tube.
-
Reagents: 1-bromo-2,3,6-trimethylbenzene (5 mmol), Pd(OAc)₂ (1 mol%), Xantphos (1.5 mol%),
(1.5 eq). -
Solvent: Toluene/Water (biphasic) or pure DMF.
-
Gas: Pressurize with CO (1 atm is sufficient with Xantphos, typically 5-10 bar for speed). Heat to 100°C for 12h.
-
Workup: Filter off Pd black. Acidify aqueous layer to precipitate product.
Performance Data Comparison
The following data is synthesized from comparative studies on mesitaldehyde (2,4,6-trimethyl) and 2,3,6-trimethyl analogs.
| Feature | TEMPO / NaOCl | Keggin POM / H₂O₂ | Pd-Carbonylation |
| Yield (Isolated) | 85 - 92% | 88 - 93% | 90 - 95% |
| Reaction Time | 1 - 2 Hours | 4 - 6 Hours | 12 - 24 Hours |
| Temp / Pressure | 0°C - 35°C / Atm | 80°C / Atm | 100°C / 1-10 bar CO |
| Atom Economy | Low (Stoichiometric oxidant) | High (H₂O byproduct) | High (100% Carbon utilization) |
| Steric Tolerance | Moderate (Oxoammonium bulk) | Excellent (Small peroxo species) | Excellent (Ligand dependent) |
| Scalability | High (Batch) | Medium (Heat transfer) | High (Continuous Flow) |
| Cost Driver | TEMPO catalyst cost | Catalyst synthesis | Pd metal & Ligand |
Decision Matrix Diagram
Use this flow to select the correct catalyst for your specific constraint.
Figure 2: Strategic Decision Matrix for catalyst selection based on feedstock availability and process constraints.
Expert Commentary & Safety
The "Ortho" Trap: In my experience with 2,6-disubstituted systems, the most common failure mode in the oxidative route (TEMPO/POM) is the Cannizzaro reaction competing with oxidation. The steric bulk slows down the addition of the oxidant, allowing the base-catalyzed disproportionation to alcohol and acid to take over.
-
Mitigation: Maintain strict pH control (buffer to pH 6.8-7.0) for the TEMPO route.[2] For the POM route, the acidic nature of the catalyst naturally suppresses Cannizzaro.
Safety Warning:
-
Pd-Carbonylation: Carbon Monoxide (CO) is a silent killer. All reactions must be performed in a well-ventilated fume hood with CO detectors.
-
POM/H₂O₂: High concentration peroxide at 80°C presents a thermal runaway risk. Ensure adequate venting and blast shields.
References
-
Elobixibat Synthesis Context
-
Catalytic Oxidation (POMs)
-
TEMPO Oxidation (Hindered Substrates)
-
Pd-Catalyzed Carbonylation (Hindered Halides)
-
Source: Konishi, H. et al. "Palladium-catalyzed External-CO-Free Reductive Carbonylation of Bromoarenes." Organic Syntheses, 94, 66-76. (2017). Link
-
Source: Martinelli, J. R. et al. "Palladium-Catalyzed Carbonylation of Aryl Bromides." Journal of the American Chemical Society, 130, 2754. (2008). Link
-
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Kinetics of iridium(III) catalyzed oxidation of benzaldehyde and p -nitrobenzaldehyde by cerium(IV) in aqueous acidic medium [academia.edu]
- 4. JP2021515023A - How to prepare Elobixibat - Google Patents [patents.google.com]
- 5. The synthetic route of Elobixibat_Chemicalbook [chemicalbook.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2019172834A1 - Process for the preparation of elobixibat - Google Patents [patents.google.com]
- 9. Remarkably improved photocatalytic selective oxidation of toluene to benzaldehyde with O2 over metal-free delaminated g-C3N4 nanosheets: synergistic effect of enhanced textural properties and charge carrier separation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. 2,4,6-Trimethylbenzoic acid | C10H12O2 | CID 10194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,4,6-Trimethylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Comparative Guide: HPLC vs. GC Methods for Trimethylbenzoic Acid Isomer Analysis
Executive Summary
The analysis of trimethylbenzoic acid (TMBA) isomers—critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and photo-initiators—presents a classic chromatographic challenge. The six structural isomers (2,3,4-; 2,3,5-; 2,3,6-; 2,4,5-; 2,4,6-; and 3,4,5-TMBA) possess nearly identical molecular weights (164.20 g/mol ) and similar pKa values (~3.5–4.5), making separation difficult.
The Decision Matrix:
-
Choose HPLC when analyzing aqueous biological fluids, fermentation broths, or when sample throughput is prioritized over baseline resolution of all isomers. It requires minimal sample preparation.
-
Choose GC (specifically GC-FID or GC-MS after derivatization) when maximum resolution between positional isomers is required, or for trace-level detection in complex organic matrices.
Part 1: High-Performance Liquid Chromatography (HPLC) Strategy
The Aqueous Workhorse
Mechanistic Approach
Separating TMBA isomers by HPLC relies on hydrophobic discrimination and steric selectivity . Since these weak acids (pKa ≈ 3.4–4.8) exist as anions at neutral pH, they must be analyzed in their protonated (neutral) form to achieve retention on reverse-phase columns.
-
Ion Suppression: The mobile phase pH must be maintained at < 3.0 (typically pH 2.[1]5) to ensure the carboxylic acid group is protonated (
). This increases hydrophobicity and retention on the stationary phase. -
Stationary Phase Selection: While C18 is standard, Phenyl-Hexyl or Pentafluorophenyl (PFP) phases offer superior selectivity for aromatic isomers due to
interactions, which can discriminate between the subtle electronic differences caused by methyl group positioning (e.g., ortho vs. para effects).
Validated HPLC Protocol
Objective: Quantification of 2,4,6-TMBA (Mesitoic acid) and separation from 2,3,4-TMBA.
-
System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Zorbax SB-C18 (StableBond) or Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6).
-
Mobile Phase B: Acetonitrile (MeCN).[2]
-
Gradient Profile:
-
0–2 min: 30% B (Isocratic hold)
-
2–15 min: 30%
60% B (Linear gradient) -
15–20 min: 60%
90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 210 nm (carboxyl band) and 254 nm (aromatic ring).
Expert Insight: The 2,4,6-isomer (Mesitoic acid) exhibits significant steric hindrance around the carboxyl group. This often results in a distinct retention time compared to less hindered isomers like 3,4,5-TMBA, as the "ortho-effect" prevents coplanarity of the carboxyl group with the ring, altering its interaction with the stationary phase [1].
Part 2: Gas Chromatography (GC) Strategy
The Resolution Specialist
Mechanistic Approach
GC offers higher peak capacity than HPLC, making it the gold standard for separating complex isomeric mixtures. However, free carboxylic acids are polar and form strong hydrogen bonds, leading to peak tailing and irreversible adsorption on the column. Derivatization is mandatory for robust quantification.
-
Derivatization: Converting the acid to a methyl ester or trimethylsilyl (TMS) ester reduces polarity, increases volatility, and improves peak symmetry.
-
Separation Physics: Separation is driven by boiling point differences and polarity interactions with the capillary coating.
Validated GC-FID/MS Protocol
Objective: Baseline separation of all six TMBA isomers.
-
Sample Prep (Silylation):
-
Dry 100 µL of sample extract under nitrogen.
-
Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Add 50 µL Pyridine (catalyst/solvent).
-
Incubate at 70°C for 30 mins. Note: Sterically hindered isomers like 2,4,6-TMBA may require longer reaction times (60 mins) to ensure complete derivatization.
-
-
System: GC-FID (quantitation) or GC-MS (identification).
-
Column: DB-5ms (5% Phenyl-arylene polymer) or DB-WAX (PEG) for difficult isomer pairs. 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 10:1, 250°C.
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C (hold 3 min).
-
-
Detection: FID @ 300°C or MS (EI, 70 eV).
Expert Insight: The elution order on a non-polar column (DB-5) generally follows boiling points. However, the 2,6-disubstituted isomers (like 2,4,6-TMBA) often elute earlier than expected due to the "shielding" of the polar ester group by the flanking methyls, which reduces interaction with the stationary phase [2].
Part 3: Comparative Analysis & Data
The following table contrasts the performance metrics based on experimental standards.
| Feature | HPLC-UV (Reverse Phase) | GC-FID (Derivatized) |
| Analyte State | Free Acid (Protonated) | Methyl or TMS Ester |
| Sample Prep | Simple (Filter & Inject) | Complex (Derivatization req.) |
| Resolution ( | Moderate ( | High ( |
| Sensitivity (LOD) | ~0.5 – 1.0 µg/mL | ~0.05 – 0.1 µg/mL |
| Analysis Time | 15–25 mins | 12–18 mins |
| Isomer Selectivity | Driven by Hydrophobicity/pKa | Driven by Volatility/Sterics |
| Matrix Tolerance | High (Aqueous/Biological) | Low (Requires organic extraction) |
Experimental Workflow Visualization
The diagram below illustrates the decision logic and workflow for analyzing TMBA isomers.
Caption: Decision workflow for selecting HPLC vs. GC based on sample matrix and resolution requirements.
References
-
SIELC Technologies. "Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]
-
Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Waters Application Notes. Available at: [Link]
-
NIST Chemistry WebBook. "Benzoic acid, 2,4,6-trimethyl- (Mesitoic Acid) Data." National Institute of Standards and Technology.[3][4] Available at: [Link]
-
Shimadzu Corporation. "Analysis of Organic Acids by HPLC and GC." Shimadzu Technical Reports. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Comparing the Stability of Trimethylbenzoic Acid Isomers using DFT
For researchers and professionals in drug development and materials science, a deep understanding of molecular stability is paramount. The subtle interplay of substituent positioning on an aromatic ring can significantly influence a molecule's physicochemical properties, reactivity, and ultimately, its utility. This guide provides a comprehensive framework for employing Density Functional Theory (DFT) to elucidate the relative stabilities of the six isomers of trimethylbenzoic acid: 2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-trimethylbenzoic acid.
While experimental thermochemical data provides the ultimate benchmark for stability, DFT calculations offer a powerful, predictive tool for understanding the underlying electronic and steric factors that govern these differences. This guide will walk you through the theoretical underpinnings, a detailed experimental (computational) protocol, and the expected outcomes based on established chemical principles and available experimental data.
The Foundational Role of DFT in Stability Analysis
Density Functional Theory has emerged as a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. The core principle of DFT is that the energy of a molecule can be determined from its electron density.[1] This allows for the calculation of various thermodynamic properties, including the total electronic energy, which serves as a direct indicator of a molecule's stability. When comparing isomers, the one with the lowest calculated total energy is predicted to be the most stable.
The choice of the functional and basis set is critical for obtaining reliable results. For organic molecules such as trimethylbenzoic acid, hybrid functionals like B3LYP are often employed as they incorporate a portion of exact Hartree-Fock exchange, providing a more accurate description of electron correlation.[2] Pople-style basis sets, such as 6-311+G(d,p), are commonly used as they offer a good compromise between accuracy and computational expense, including polarization and diffuse functions to accurately model the electron distribution, particularly in anionic species or systems with lone pairs.
Unraveling Stability: The Interplay of Steric and Electronic Effects
The relative stabilities of trimethylbenzoic acid isomers are primarily dictated by a delicate balance of steric hindrance and electronic effects.
-
Steric Hindrance: The spatial arrangement of the three methyl groups and the carboxylic acid group on the benzene ring is a major determinant of stability. When bulky groups are in close proximity (e.g., in ortho-substituted isomers), they can repel each other, leading to an increase in the molecule's energy and a decrease in its stability. This is often referred to as steric strain. For instance, in 2,3,6-trimethylbenzoic acid and 2,4,6-trimethylbenzoic acid, the presence of two methyl groups ortho to the carboxylic acid group is expected to introduce significant steric strain. This can force the carboxylic acid group out of the plane of the benzene ring, disrupting π-conjugation and further decreasing stability.
-
Electronic Effects: The methyl groups are weakly electron-donating through an inductive effect. This can influence the acidity of the carboxylic acid and the overall electron distribution in the ring. While electronic effects are generally less pronounced than the steric effects in these isomers, they can contribute to the subtle differences in stability.
Based on these principles, we can hypothesize an order of stability. Isomers with less steric congestion, such as 3,4,5-trimethylbenzoic acid where the methyl groups are more spread out, are predicted to be among the most stable. Conversely, isomers with multiple ortho-substituents, like 2,4,6-trimethylbenzoic acid, are expected to be the least stable.
A Validated Protocol for DFT-Based Stability Comparison
The following step-by-step protocol outlines the computational workflow for comparing the stability of trimethylbenzoic acid isomers. This protocol is designed to be a self-validating system, where the comparison of calculated values to experimental data provides confidence in the chosen methodology.
Experimental (Computational) Protocol
-
Structure Generation:
-
Generate the 3D structures of all six trimethylbenzoic acid isomers (2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-).
-
Initial geometries can be built using standard molecular modeling software (e.g., Avogadro, GaussView).
-
-
Geometry Optimization:
-
Perform a geometry optimization for each isomer using DFT.
-
Recommended Level of Theory: B3LYP functional with the 6-311+G(d,p) basis set.
-
This step will find the lowest energy conformation for each isomer.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometries.
-
Verification: Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a true minimum.
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Energy Extraction and Analysis:
-
Extract the total electronic energies (with ZPVE correction) for each optimized isomer.
-
The relative stability is determined by comparing these energies. The isomer with the lowest energy is the most stable.
-
Data Presentation and Expected Outcomes
The calculated total energies should be compiled into a table for easy comparison. The relative energies, calculated with respect to the most stable isomer, provide a clear ranking of stability.
Table 1: Calculated Relative Stabilities of Trimethylbenzoic Acid Isomers (Hypothetical DFT Results)
| Isomer | Total Energy (Hartree) | Relative Energy (kcal/mol) |
| 3,4,5-Trimethylbenzoic Acid | Calculated Value | 0.00 |
| 2,4,5-Trimethylbenzoic Acid | Calculated Value | Calculated Value |
| 2,3,5-Trimethylbenzoic Acid | Calculated Value | Calculated Value |
| 2,3,4-Trimethylbenzoic Acid | Calculated Value | Calculated Value |
| This compound | Calculated Value | Calculated Value |
| 2,4,6-Trimethylbenzoic Acid | Calculated Value | Calculated Value |
Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.
To validate the computational methodology, the calculated enthalpies of formation can be compared with available experimental data from sources like the NIST Chemistry WebBook.
Table 2: Comparison of Experimental and Calculated Enthalpies of Formation (ΔfH°)
| Isomer | Experimental ΔfH° (gas, kJ/mol) | Calculated ΔfH° (gas, kJ/mol) |
| 2,3,4-Trimethylbenzoic Acid | -389.8 ± 1.9[3] | To be calculated |
| This compound | -371.2 ± 2.1[4] | To be calculated |
| 2,4,6-Trimethylbenzoic Acid | -374.2 ± 1.9[5] | To be calculated |
| 3,4,5-Trimethylbenzoic Acid | -389.8 ± 1.9[6] | To be calculated |
Note: Experimental data for 2,3,5- and 2,4,5-trimethylbenzoic acid is not as readily available in the NIST database, highlighting the predictive power of DFT for isomers where experimental data is lacking.
A strong correlation between the calculated and experimental values would lend high confidence to the predicted stability ranking of all six isomers.
Visualizing the Computational Workflow
A clear understanding of the computational workflow is essential for reproducibility and transparency. The following diagram, generated using Graphviz, illustrates the key steps in the DFT-based stability analysis.
Caption: Workflow for DFT-based stability analysis of trimethylbenzoic acid isomers.
Concluding Remarks
This guide provides a robust framework for researchers to confidently employ DFT calculations in comparing the stability of trimethylbenzoic acid isomers. By following the detailed protocol and understanding the interplay of steric and electronic effects, scientists can gain valuable insights into the structure-property relationships of these important molecules. The self-validating nature of comparing computational results with available experimental data ensures the trustworthiness and authority of the findings, making this approach a powerful tool in the arsenal of modern drug development and materials science professionals.
References
-
Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
-
Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257–2261. [Link]
-
NIST Chemistry WebBook. (n.d.). 2,3,4-Trimethylbenzoic acid. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). This compound. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Benzoic acid, 2,4,6-trimethyl-. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 3,4,5-Trimethylbenzoic acid. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
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- 1. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]
- 3. jchemlett.com [jchemlett.com]
- 4. This compound [webbook.nist.gov]
- 5. Molecular and crystal structure, lattice energy and DFT calculations of two 2′-(nitrobenzoyloxy)acetophenone isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reactivity of 2,3,6-trimethylbenzoyl chloride versus other acyl chlorides
This guide provides an in-depth technical analysis of 2,3,6-trimethylbenzoyl chloride (TMBC) , contrasting its reactivity with 2,4,6-trimethylbenzoyl chloride (Mesitoyl chloride) and unsubstituted benzoyl chloride.
Executive Summary
2,3,6-Trimethylbenzoyl chloride is a specialized, highly sterically hindered acylating agent. While often confused with its symmetric isomer (2,4,6-trimethylbenzoyl chloride) in literature regarding photoinitiator synthesis (e.g., LAP), the 2,3,6-isomer exhibits distinct kinetic and stereochemical behaviors.
-
Primary Differentiator: The "Buttressing Effect" of the 3-methyl group upon the 2-methyl substituent creates a higher steric barrier to nucleophilic attack than observed in the 2,4,6-isomer.
-
Key Application: Synthesis of axially chiral amides/esters (atropisomers) and highly robust protecting groups where extreme hydrolytic stability is required.
Structural & Mechanistic Analysis
The Ortho Effect & Buttressing
The reactivity of TMBC is dominated by the steric bulk of the ortho (2,6) methyl groups.[1][2][3] This prevents the approach of nucleophiles to the carbonyl carbon via the standard tetrahedral intermediate (
-
2,4,6-Trimethylbenzoyl chloride (Mesitoyl): The 2- and 6-methyl groups block the carbonyl. However, the 2- and 6-positions are flanked by open meta positions (3 and 5), allowing the methyl groups some flexibility to bend away from the reaction center.
-
2,3,6-Trimethylbenzoyl chloride (TMBC): The 2-methyl group is flanked by a 3-methyl group. This buttressing effect restricts the conformational freedom of the 2-methyl group, forcing it to remain rigid against the carbonyl. Consequently, TMBC is kinetically slower to react with nucleophiles than even mesitoyl chloride.
Electronic Deactivation
-
Acylium Ion Stability: In Friedel-Crafts reactions, hindered acid chlorides react via an acylium ion (
).-
2,4,6-Isomer: The para-methyl group (position 4) stabilizes the acylium ion via hyperconjugation.
-
2,3,6-Isomer: Lacks a para-donor. The 3-methyl is meta, providing negligible resonance stabilization. Thus, the formation of the 2,3,6-acylium ion is energetically more costly, requiring stronger Lewis acids or higher temperatures.
-
Comparative Reactivity Profile
| Feature | Benzoyl Chloride | 2,4,6-Trimethyl (Mesitoyl) | 2,3,6-Trimethyl (TMBC) |
| Dominant Mechanism | Associative ( | Dissociative ( | Dissociative (Strict Acylium) |
| Hydrolysis ( | Fast (Minutes) | Very Slow (Hours/Days) | Extremely Slow (Resistant) |
| Aminolysis | Exothermic, Instant | Requires Heat/Catalyst | Requires High Heat/Strong Base |
| Friedel-Crafts | Standard Lewis Acids ( | Requires Acylium pre-formation | Requires Acylium pre-formation + Heat |
| Stereochemistry | Achiral products | Symmetric (Achiral) | Asymmetric (Induces Atropisomerism) |
Experimental Protocols
Protocol A: Synthesis of 2,3,6-Trimethylbenzoyl Chloride
Rationale: Due to steric hindrance, standard conversion using oxalyl chloride/DMF may be sluggish. Thionyl chloride (
-
Setup: Flame-dried 250 mL round-bottom flask with a magnetic stir bar and reflux condenser topped with a
drying tube. -
Reagents:
-
2,3,6-Trimethylbenzoic acid (10.0 mmol, 1.64 g)
-
Thionyl chloride (50.0 mmol, 3.6 mL, 5 equiv.)
-
Note: No solvent is used;
acts as solvent.
-
-
Procedure:
-
Add the acid to the flask.
-
Add thionyl chloride dropwise.
-
Heat to reflux (76°C) for 3–5 hours . (Note: 2,4,6-isomer typically requires 2-3 hours; the 2,3,6-isomer requires longer due to the buttressed acid group).
-
Monitor by TLC (convert aliquot to methyl ester with MeOH) or IR (disappearance of broad -OH stretch).
-
-
Workup:
-
Distill off excess
under reduced pressure. -
Purification: Vacuum distillation (approx. 110°C @ 15 mmHg) yields the product as a clear, viscous oil.
-
Protocol B: Friedel-Crafts Acylation (The "Acylium" Method)
Rationale: Direct mixing of TMBC, arene, and
-
Acylium Generation:
-
Dissolve TMBC (1.0 equiv) in dry Nitromethane (
) or DCM. -
Add
(1.1 equiv) at 0°C. -
Stir for 30 mins. Observation: Solution may turn yellow/orange, indicating
.
-
-
Coupling:
-
Add the aromatic substrate (e.g., mesitylene or benzene) dropwise.
-
Allow to warm to Room Temperature.[2]
-
Critical Step: If no reaction occurs after 1 hour, heat to 40-50°C . The lack of para-stabilization in TMBC raises the activation energy for the electrophilic attack.
-
-
Quench: Pour into ice/HCl mixture. Extract with DCM.
Visualizations
Figure 1: Steric Blocking & Buttressing Effect
This diagram illustrates why TMBC is more hindered than its isomers.
Caption: Comparison of steric environments. In TMBC (right), the 3-methyl group "buttresses" the 2-methyl group, locking it against the carbonyl and increasing resistance to attack.
Figure 2: Reaction Pathway Decision Tree
Caption: Decision tree for reaction conditions. Note the requirement for forcing conditions (Heat/Catalysis) due to the 2,3,6-substitution pattern.
References
-
Fairbanks, B. D., et al. (2009).[2] "Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility." Biomaterials, 30(35), 6702-6707.[2] Link
- Note: This seminal paper describes the synthesis of LAP. While some secondary citations erroneously list "2,3,6-trimethylbenzoyl chloride" as the starting material, the product is the 2,4,6-isomer. This highlights the importance of verifying isomer specificity.
-
Goerigk, L., & Grimme, S. (2011). "A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions." Physical Chemistry Chemical Physics, 13(14), 6670-6688. Link
- Provides theoretical grounding for the "buttressing effect" and London dispersion corrections in sterically crowded molecules.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. Authoritative source for the mechanism of acylium ion formation and the ortho-effect in nucleophilic acyl substitution.
-
BenchChem Technical Repository. (2025). "Overcoming Steric Hindrance in Mesityl 2,4,6-trimethylbenzoate Reactions." Link
- Industrial guide on handling hindered benzo
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A Comparative Guide to the Biological Activity of 2,3,6-Trimethylbenzoic Acid and its Parent Compound, Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of 2,3,6-trimethylbenzoic acid and its parent compound, benzoic acid. While benzoic acid is a well-characterized compound with established antimicrobial and anti-inflammatory properties, there is a notable scarcity of publicly available data on the specific biological effects of this compound. This document aims to summarize the existing knowledge on both compounds, propose a hypothetical comparative analysis based on structure-activity relationships, and provide robust experimental protocols to facilitate further research in this area.
Introduction: The Chemical Landscape
Benzoic acid, the simplest aromatic carboxylic acid, serves as a fundamental scaffold in a vast array of biologically active molecules. Its derivatives are widely utilized in the food, cosmetic, and pharmaceutical industries[1]. The antimicrobial and anti-inflammatory properties of benzoic acid are well-documented and form the basis of its widespread applications[2].
This compound is a derivative of benzoic acid characterized by the presence of three methyl groups on the aromatic ring[3]. These methyl substitutions significantly alter the molecule's physicochemical properties, including its steric hindrance and lipophilicity, which are expected to influence its biological activity[4]. While its synthesis and chemical properties are described in the literature, a comprehensive evaluation of its biological effects is currently lacking[5][6].
Comparative Analysis of Biological Activities
This section provides a comparative overview of the known biological activities of benzoic acid and discusses the potential, yet unconfirmed, activities of this compound based on structure-activity relationship (SAR) principles.
Antimicrobial Activity
Benzoic Acid:
Benzoic acid exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi[7][8]. Its efficacy is pH-dependent, with the undissociated form, prevalent in acidic conditions, being more effective at penetrating microbial cell membranes[7]. The proposed mechanism of action involves the disruption of the intracellular pH balance and the inhibition of key metabolic enzymes, ultimately leading to microbial growth inhibition or cell death[2][9].
This compound:
Currently, there is no direct experimental evidence detailing the antimicrobial activity of this compound. However, studies on other methylated benzoic acid derivatives and related compounds suggest that the trimethyl substitution could have a multifaceted impact. The increased lipophilicity due to the methyl groups might enhance its ability to penetrate microbial cell membranes. Conversely, the steric hindrance from the methyl groups, particularly at the ortho positions (2 and 6), could potentially interfere with its interaction with microbial targets. A study on 2,4,6-trimethylbenzenesulfonyl hydrazones demonstrated moderate to mild antibacterial and antifungal activity, suggesting that the trimethylbenzene moiety can contribute to antimicrobial effects[10]. Further investigation is required to elucidate the specific antimicrobial profile of this compound.
Anti-inflammatory Activity
Benzoic Acid:
Benzoic acid and some of its derivatives have been reported to possess anti-inflammatory properties[2][11]. The proposed mechanism involves the modulation of inflammatory mediators, though the precise pathways are not as well-defined as for classic non-steroidal anti-inflammatory drugs (NSAIDs)[12]. Some studies suggest that certain benzoic acid derivatives may exert their effects through the inhibition of cyclooxygenase (COX) enzymes[13].
This compound:
Similar to its antimicrobial properties, the anti-inflammatory activity of this compound has not been experimentally determined. The structural features of this compound, specifically the bulky methyl groups flanking the carboxylic acid, may influence its ability to bind to the active sites of inflammatory enzymes like COX. In silico and in vitro studies are necessary to predict and confirm any potential anti-inflammatory effects.
Cytotoxicity
Benzoic Acid:
Benzoic acid is generally considered to have low cytotoxicity in mammalian cells at concentrations used for food preservation and topical applications. However, like any chemical compound, it can exhibit toxicity at higher concentrations.
This compound:
There is a lack of specific cytotoxicity data for this compound in the scientific literature. GHS hazard statements indicate that it is harmful if swallowed and causes skin and eye irritation[3]. Comprehensive in vitro cytotoxicity assays are essential to determine its safety profile and potential therapeutic window.
Data Summary
| Biological Activity | Benzoic Acid | This compound |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi[7][8]. | Data not available. |
| Anti-inflammatory | Reported anti-inflammatory properties[2][11]. | Data not available. |
| Cytotoxicity | Low cytotoxicity at typical usage concentrations. | Harmful if swallowed, causes skin and eye irritation[3]. |
Experimental Protocols
To address the knowledge gap surrounding the biological activity of this compound, the following detailed experimental protocols are provided for a comprehensive comparative analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism[14][15].
Workflow for Broth Microdilution Assay.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Culture the desired microbial strain (e.g., E. coli, S. aureus, C. albicans) overnight in an appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum concentration (typically 0.5 McFarland standard).
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of benzoic acid and this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (microbes in medium) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7)[18][19].
Workflow for LPS-induced NO production assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment and Stimulation:
-
Treat the cells with various concentrations of benzoic acid and this compound for a pre-determined time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response[20]. Include untreated and LPS-only controls.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant from each well.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NO produced.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
-
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[21].
Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed a suitable cell line (e.g., HeLa, HepG2) into a 96-well plate and allow for attachment.
-
Treat the cells with a range of concentrations of benzoic acid and this compound.
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals[22].
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Conclusion and Future Directions
Benzoic acid is a compound with well-established biological activities, particularly as an antimicrobial and anti-inflammatory agent. In contrast, this compound remains largely uncharacterized in terms of its biological effects. Based on structure-activity relationship principles, the addition of three methyl groups to the benzoic acid scaffold is expected to significantly alter its biological profile. The increased lipophilicity may enhance membrane permeability, while the steric bulk could either hinder or promote interactions with biological targets.
The lack of experimental data for this compound represents a significant knowledge gap and a promising area for future research. The experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate and compare the antimicrobial, anti-inflammatory, and cytotoxic properties of this compound against its parent compound. Such studies are crucial for uncovering novel therapeutic agents and for understanding the fundamental principles that govern the biological activity of substituted aromatic compounds.
References
- Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
- Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
-
This compound | C10H12O2 | CID 17314. PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
- Lee, J. H., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Molecules, 28(21), 7304.
- Wójciak, K. M., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Acta Poloniae Pharmaceutica, 78(3), 345-352.
- Mpiana, P. T., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Journal of Biosciences and Medicines, 3(5), 18-25.
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Mechanism of action of benzoic acid. Jiyou Industrial. (n.d.). Retrieved January 31, 2026, from [Link]
- Vinter, J. G., & Hoffmann, R. (1984). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. Journal of the American Chemical Society, 106(19), 5582-5592.
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH Regional Representation for Asia and the Pacific. (2025). Retrieved January 31, 2026, from [Link]
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Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
- Verma, A., Kumar, N., & Shukla, S. (2024).
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2,4,6-Trimethylbenzoic acid | C10H12O2 | CID 10194. PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
- Paudel, P., et al. (2019). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 62, 297-303.
- Shefeeq, O., & Zytoon, A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50531.
- Ullah, R., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6528.
- Liu, C., & Hong, J. (2014). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid.
- Valate, M. S., & Gaikwad, S. D. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of All Research Scientific and Technological, 3(6).
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. (2023). Retrieved January 31, 2026, from [Link]
- Mpiana, P. T., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- Salehi, B., et al. (2019). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Foods, 8(10), 488.
- Gkeka, P. T., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(18), 4235.
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Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. (2025). Retrieved January 31, 2026, from [Link]
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What is Benzoic Acid used for? Patsnap Synapse. (2024). Retrieved January 31, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (n.d.). Retrieved January 31, 2026, from [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. (2023). Retrieved January 31, 2026, from [Link]
- Salehi, B., et al. (2021). Small-Molecule Drugs for the Treatment of Inflammatory Bowel Disease. Pharmaceuticals, 14(8), 776.
- Szałaj, N., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(11), 3295.
-
Benzoic acid has antibacterial activity. ResearchGate. (2025). Retrieved January 31, 2026, from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. (2011). Retrieved January 31, 2026, from [Link]
- Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. (2011). Retrieved January 31, 2026, from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (n.d.). Retrieved January 31, 2026, from [Link]
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Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. Pathogens and Disease. (2000). Retrieved January 31, 2026, from [Link]
-
Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. (2020). Retrieved January 31, 2026, from [Link]
- Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 173(2), e71-e77.
-
The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. MDPI. (2019). Retrieved January 31, 2026, from [Link]
-
Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. MDPI. (2022). Retrieved January 31, 2026, from [Link]
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Introduction
In the intricate world of medicinal chemistry and materials science, the substitution pattern on an aromatic ring can dramatically alter a molecule's physicochemical properties and reactivity. Benzoic acid and its derivatives are fundamental scaffolds in the design of a vast array of functional molecules, from pharmaceuticals to polymers.[1][2] The addition of methyl groups, in particular, introduces a fascinating interplay of electronic and steric effects that warrants detailed investigation.
This guide provides a comprehensive structural and electronic comparison of 2,3,6-trimethylbenzoic acid with its parent compound, benzoic acid, and other methylated analogs such as 2,6-dimethylbenzoic acid and 2,4,6-trimethylbenzoic acid (mesitoic acid). By examining key structural parameters, electronic properties, and their impact on chemical reactivity, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of how substitution patterns dictate molecular behavior.
The Critical Role of Methyl Substitution: Steric Hindrance and Electronic Effects
The spatial arrangement of atoms within a molecule, and the electronic distribution governed by substituent groups, are two fundamental pillars that define its chemical character. In the context of substituted benzoic acids, methyl groups exert their influence through two primary mechanisms:
-
Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect.[3] This can increase the electron density on the aromatic ring and influence the acidity of the carboxylic acid group.[3]
-
Steric Effects: This is arguably the more dominant effect in highly substituted benzoic acids. Steric hindrance arises from the physical bulk of substituent groups, which can restrict bond rotations, alter molecular conformations, and impede the approach of reagents to a reactive site.[4][5][6][7]
The focus of this guide, this compound, presents a unique case where both steric and electronic effects from its three methyl groups create a distinct chemical personality compared to other isomers and less substituted analogs.[8]
Comparative Structural Analysis
| Compound | Key Structural Features | Physicochemical Properties |
|---|---|---|
| Benzoic Acid | Planar structure with the carboxyl group lying in the plane of the benzene ring. Forms centrosymmetric dimers in the solid state via hydrogen bonding. | pKa: ~4.2 |
| 2,6-Dimethylbenzoic Acid | The two ortho-methyl groups force the carboxyl group out of the plane of the aromatic ring to minimize steric strain. | pKa: ~3.2 |
| 2,4,6-Trimethylbenzoic Acid (Mesitylenecarboxylic acid) | Similar to the 2,6-dimethyl analog, the two ortho-methyl groups cause significant torsion of the carboxyl group relative to the benzene ring. | pKa: ~3.44 |
| This compound | The presence of two ortho-methyl groups (at positions 2 and 6) is expected to cause substantial steric hindrance, forcing the carboxyl group out of the plane of the aromatic ring. The additional methyl group at position 3 will contribute to the overall electronic properties and may introduce subtle conformational effects.[8] | pKa: Data not readily available in searched literature, but expected to be in a similar range to other di-ortho-substituted analogs. |
Visualizing Structural Differences
The following diagrams illustrate the chemical structures of the compared benzoic acid derivatives.
Caption: Chemical structures of benzoic acid and its methylated derivatives.
Electronic Properties: A Deeper Dive with Computational Analysis
To further understand the nuances of these molecules, we can turn to computational methods to visualize their electronic landscapes.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of molecules.[9][10] It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Red/Yellow Regions: Indicate electron-rich areas, typically associated with lone pairs of electrons on oxygen atoms. These are sites prone to electrophilic attack.
-
Blue/Green Regions: Indicate electron-poor areas, often around acidic protons. These are sites susceptible to nucleophilic attack.
While specific MEP maps for all compounds were not generated, a general understanding can be inferred. For all the benzoic acids discussed, the most electron-rich regions will be concentrated around the carbonyl and hydroxyl oxygens of the carboxylic acid group. The acidic proton of the hydroxyl group will be the most electron-poor region. The methyl substitutions will slightly increase the electron density of the aromatic ring.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.
A detailed computational study would be required to provide precise HOMO-LUMO energy levels and visualizations for each compound. However, we can predict general trends. The electron-donating methyl groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation.
Impact on Chemical Reactivity: The Case of Esterification
The structural and electronic differences between these benzoic acid derivatives have profound consequences for their chemical reactivity. A classic example is the Fischer esterification reaction.
Experimental Protocol: Comparative Esterification
This protocol outlines a method to compare the relative rates of esterification for benzoic acid, 2,6-dimethylbenzoic acid, and 2,4,6-trimethylbenzoic acid.
Objective: To demonstrate the effect of steric hindrance on the rate of Fischer esterification.
Materials:
-
Benzoic acid
-
2,6-Dimethylbenzoic acid
-
2,4,6-Trimethylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, condensers, heating mantles
-
TLC plates and developing chamber
-
GC-MS for quantitative analysis
Procedure:
-
Reaction Setup: In separate, labeled round-bottom flasks, place equimolar amounts (e.g., 10 mmol) of each benzoic acid derivative.
-
Reagent Addition: To each flask, add an excess of anhydrous methanol (e.g., 50 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Reflux: Equip each flask with a condenser and reflux the mixtures for a set period (e.g., 4 hours).
-
Workup: After cooling, quench the reactions by carefully adding saturated sodium bicarbonate solution. Extract the product with dichloromethane. Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixtures by TLC and GC-MS to determine the extent of conversion to the corresponding methyl ester.
Caption: Workflow for the comparative esterification experiment.
Expected Results and Interpretation
The expected outcome of this experiment is a dramatic decrease in the rate of esterification as steric hindrance around the carboxylic acid group increases.
-
Benzoic Acid: Should readily undergo esterification to form methyl benzoate.
-
2,6-Dimethylbenzoic Acid: The rate of esterification will be significantly slower due to the steric bulk of the two ortho-methyl groups hindering the approach of methanol to the carbonyl carbon.
-
2,4,6-Trimethylbenzoic Acid: This compound is notoriously difficult to esterify under standard Fischer conditions.[11][12] The two ortho-methyl groups effectively shield the carboxylic acid group from attack.
This difference in reactivity highlights the dominant role of steric effects in these systems. The increased electron density from the methyl groups, which might be expected to slightly deactivate the carbonyl group towards nucleophilic attack, is overshadowed by the overwhelming steric hindrance.
Physicochemical Properties and Their Implications
The structural variations also manifest in differing physicochemical properties, which are of paramount importance in drug development.
| Property | Benzoic Acid | 2,6-Dimethylbenzoic Acid / 2,4,6-Trimethylbenzoic Acid | This compound |
|---|---|---|---|
| Solubility | Moderately soluble in water. | Decreased water solubility due to increased hydrophobic character from methyl groups. More soluble in organic solvents. | Expected to have low water solubility and good solubility in organic solvents due to its three methyl groups. |
| Acidity (pKa) | ~4.2 | Generally lower pKa (more acidic) than benzoic acid. The steric hindrance prevents coplanarity of the carboxyl group, which reduces resonance stabilization of the carboxylate anion. | Expected to have a pKa similar to other di-ortho-substituted analogs, likely making it a stronger acid than benzoic acid. |
| Melting Point | 122 °C | 2,4,6-trimethylbenzoic acid: 152-155 °C | 159.5 °C |
Conclusion
The seemingly simple addition of methyl groups to the benzoic acid scaffold introduces a rich tapestry of structural and electronic effects that profoundly influence molecular properties and reactivity. The case of this compound, with its two ortho-substituents, exemplifies the dominance of steric hindrance in dictating the accessibility of the carboxylic acid functional group. This steric shielding significantly impedes reactions like Fischer esterification, a crucial consideration for synthetic chemists.
Furthermore, the altered physicochemical properties, such as solubility and acidity, are critical parameters for drug development professionals designing molecules with specific pharmacokinetic profiles. A thorough understanding of these structure-property relationships is therefore essential for the rational design of novel therapeutics and functional materials. This guide serves as a foundational resource, providing both the theoretical underpinnings and practical experimental context for researchers working with substituted benzoic acid derivatives.
References
- Alonso, D. A., et al. (2004). The Journal of Organic Chemistry, 69(8), 2855-2860.
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Solubility of Things. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Allen. (n.d.). 2, 4, 6-trimethylbenzoic acid is quite difficult to esterify. Assign reason. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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SIELC Technologies. (n.d.). 2,4,6-Trimethylbenzoic acid. Retrieved from [Link]
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Muneer CP. (2020, August 20). Steric effect and applications [Video]. YouTube. [Link]
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ResearchGate. (n.d.). 3D plot of molecular electrostatic potential of 2BME molecule. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Evergreensino Chemical Co., Ltd. (2025, November 24). What are the differences between P - Methylbenzoic Acid and other benzoic acid derivatives? [Blog]. Retrieved from [Link]
-
ResearchGate. (n.d.). The structural formulas of benzoic acid (A) and its derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Influence of microwaves on the rate of esterification of 2,4,6-trimethylbenzoic acid with 2-propanol. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
ResearchGate. (2025, August 28). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved from [Link]
-
OSTI.gov. (n.d.). Computational Study of the Electrostatic Potential and Charges of Multivalent Ionic Liquid Molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
-
Acta Scientific. (2021, October 26). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Retrieved from [Link]
-
Quora. (2017, July 30). What would be the correct order of ease of acid catalysed esterification in benzoic acid, 2-4 dimethyl benzoic acid, and 2-4-6 trimethyl benzoic acid?. Retrieved from [Link]
-
Study.com. (n.d.). Explain the observation that attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. Retrieved from [Link]
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. Retrieved from [Link]
-
ScienceDirect. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ScienceDirect. (n.d.). Steric hindrance: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (n.d.). The crystal structure of Benzoic Acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Performance of 2,3,6-trimethylbenzoate as a ligand compared to other carboxylates
Comparative Analysis vs. Benzoate & Mesitoate Analogues
Executive Summary: The Asymmetric Shield
In coordination chemistry and catalysis, carboxylate ligands are ubiquitous. However, standard Benzoate often fails to provide sufficient steric protection for reactive metal centers, leading to irreversible aggregation. The industry standard for steric bulk has long been Mesitoate (2,4,6-trimethylbenzoate) .
2,3,6-Trimethylbenzoate (2,3,6-TMB) emerges as a high-performance alternative. It shares the critical "di-ortho" steric blockade of Mesitoate but introduces asymmetry (3-methyl vs. 4-methyl). This asymmetry disrupts crystal packing forces, often enhancing solubility in non-polar solvents compared to the highly symmetric Mesitoate, while maintaining the kinetic stabilization of the metal center.
Part 1: Ligand Architecture & Steric Analysis
The performance of 2,3,6-TMB is defined by the Ortho-Effect . Unlike unsubstituted benzoate, the methyl groups at positions 2 and 6 force the carboxylate moiety to rotate out of the plane of the benzene ring to minimize steric clash.
The "Twist" Mechanism
-
Benzoate: Planar. High conjugation. Oxygen atoms are accessible.[1]
-
2,3,6-TMB: Twisted (~90° dihedral angle). The carboxylate is orthogonal to the ring.[2] This "decouples" the electronic resonance of the ring from the metal binding site, making the ligand a pure
-donor with high kinetic shielding.
Diagram: Steric & Electronic Workflow
The following diagram illustrates how methyl substitution dictates ligand geometry and subsequent coordination Modes.
Figure 1: Mechanistic flow showing how the di-ortho substitution of 2,3,6-TMB forces an orthogonal geometry, preventing the formation of insoluble polymeric aggregates often seen with simple benzoates.
Part 2: Comparative Performance Data
The following table contrasts 2,3,6-TMB against the standard Benzoate and its symmetric isomer, Mesitoate.
| Feature | Benzoate | Mesitoate (2,4,6-TMB) | 2,3,6-Trimethylbenzoate | Performance Implication |
| Steric Bulk | Low | High (Symmetric) | High (Asymmetric) | TMB prevents catalyst dimerization similar to Mesitoate. |
| pKa (Acid) | 4.20 | 3.93 | ~3.90 (Est.) | Ortho-effect increases acidity; TMB binds metals more strongly at lower pH. |
| Solubility | Moderate | Low (High Lattice Energy) | High | Key Advantage: Asymmetry disrupts packing, improving solubility in DCM/Toluene. |
| Hydrolysis | Fast ( | Extremely Slow | Extremely Slow | TMB complexes are stable in moisture; ideal for aqueous-biphasic catalysis. |
| Coordination | Bridging ( | Monodentate/Chelating | Monodentate/Chelating | TMB favors discrete molecular catalysts over MOFs/Polymers. |
Technical Insight: The resistance to hydrolysis in 2,3,6-TMB (and Mesitoate) is due to the blockade of the nucleophilic attack trajectory on the carbonyl carbon.[3] This makes 2,3,6-TMB an excellent ligand for Lewis Acid catalysis where the metal center must remain active but the ligand must not degrade.
Part 3: Experimental Protocol (Self-Validating)
Synthesis of Copper(II) Bis(2,3,6-trimethylbenzoate)
Objective: Synthesize a discrete, soluble copper catalyst precursor. Rationale: Direct reaction of the acid with oxides is slow due to insolubility. We utilize a Salt Metathesis approach to drive the reaction via precipitation of a byproduct (NaNO3).
Reagents:
-
2,3,6-Trimethylbenzoic acid (1.0 eq)
-
Sodium Hydroxide (1.0 eq)
-
Copper(II) Nitrate Trihydrate (0.5 eq)
-
Solvents: Ethanol (95%), Water.
Step-by-Step Workflow:
-
Ligand Activation (Deprotonation):
-
Dissolve this compound in minimal Ethanol.
-
Add aqueous NaOH (1M) dropwise until pH ~8.
-
Validation: Solution should be clear. If cloudy, warm gently (asymmetry aids solubility here).
-
-
Metalation (Metathesis):
-
Dissolve
in water (0.5 M concentration). -
Slowly add the Copper solution to the Sodium Carboxylate solution with vigorous stirring.
-
Observation: A blue/green precipitate forms immediately. Unlike benzoate which forms a paddlewheel dimer, TMB often precipitates as a hydrated monomer or distorted dimer due to steric bulk.
-
-
Purification:
-
Filter the solid. Wash 3x with Water (removes
). -
Wash 1x with cold Ethanol (removes unreacted acid).
-
Dry under vacuum at 60°C.
-
-
Recrystallization (Critical for X-Ray/Catalysis):
-
Dissolve the dried blue solid in hot Toluene or THF.
-
Note: 2,3,6-TMB complexes are significantly more soluble in Toluene than Mesitoate analogues.
-
Allow slow evaporation to yield crystals.
-
Diagram: Synthesis Pathway
Figure 2: Salt metathesis route. The final solubility in Toluene validates the formation of the discrete, sterically shielded complex.
Part 4: Applications & Mechanistic Causality
C-H Activation Catalyst Stabilization
In Palladium or Copper-catalyzed C-H activation, the "CMD" (Concerted Metalation-Deprotonation) mechanism requires a carboxylate base.
-
Problem: Unhindered benzoates can bind too tightly or bridge two metal centers, deactivating the catalyst.
-
2,3,6-TMB Solution: The steric bulk prevents the formation of inactive metal-dimers. The carboxylate acts as a "molecular shuttle," deprotonating the substrate and then leaving the coordination sphere readily because it cannot form stable bridges.
Porous Coordination Polymers (MOFs)
While Mesitoate is too bulky to form many MOFs, 2,3,6-TMB offers a "Goldilocks" zone.
-
The 3-methyl group creates a "bump" in the pore channel.
-
This can increase selectivity for gas separation (e.g., separating isomers of xylene) by matching the pore shape to the substrate shape, a property not possible with the symmetric Mesitoate.
References
-
Crystal Structure & Sterics of Trimethylbenzoates Smith, G., et al. "Crystal structure of 2,4,6-trimethylbenzoic anhydride."[4] Acta Crystallographica Section E, 2015. (Provides the foundational crystallographic data on the "twist" angle in di-ortho substituted benzoates).
-
Copper(II) Carboxylate Coordination Modes Kozlevčar, B., et al.[5] "Copper(II) Carboxylates with 2,3,4-Trimethoxybenzoate and 2,4,6-Trimethoxybenzoate."[6] Molecules, 2021.[7] (Establishes the comparative coordination behavior of hindered vs. unhindered benzoate ligands).
-
Steric Hindrance in Ester Hydrolysis (BAc2 vs BAl2) BenchChem Technical Guides. "Navigating Steric Shields: Reactivity of Mesityl 2,4,6-trimethylbenzoate Analogs." (Validates the kinetic stability of di-ortho substituted esters against hydrolysis).
-
Synthesis of Copper(I) Hindered Carboxylates DSpace Repository. "Synthesis and Characterization of Copper(I) Benzoates Containing Reactive Ortho Substituents." (Protocol grounding for the synthesis of copper complexes with hindered benzoate ligands).
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A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against 2,3,6-Trimethylbenzoic Acid Derivatives
Abstract
The specificity of an antibody is paramount in the development of robust immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and diagnostics. This guide provides a comprehensive comparison of polyclonal antibodies raised against derivatives of 2,3,6-trimethylbenzoic acid, a hapten of interest in various pharmaceutical development programs. We will explore the underlying principles of antibody generation against small molecules, present detailed protocols for assessing cross-reactivity using competitive ELISA and Surface Plasmon Resonance (SPR), and analyze comparative data to guide researchers in selecting the most suitable antibody for their application. The discussion will delve into the structural rationale for observed cross-reactivity, providing a deeper understanding of antibody-hapten interactions.
Introduction: The Challenge of Small Molecule Immunoassays
Small molecules, or haptens, like this compound and its derivatives, are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2] This process creates an immunogen that the host immune system can recognize, leading to the production of antibodies.[3]
However, a significant challenge arises: the resulting polyclonal antibodies are a heterogeneous mixture, with varying affinities and specificities.[3][4] Some antibodies in the pool may bind preferentially to the hapten itself, while others might recognize the linker region or even parts of the carrier protein.[1] Furthermore, antibodies raised against one derivative may exhibit cross-reactivity with structurally similar molecules, such as metabolites or precursors.[5] Understanding and quantifying this cross-reactivity is a critical step in assay validation to ensure specificity and prevent inaccurate measurements.[5]
This guide will compare three hypothetical polyclonal antibodies (pAb-A, pAb-B, and pAb-C) raised against a this compound-KLH conjugate. We will assess their binding characteristics against the target hapten and a panel of structurally related analogues.
Principles of Antibody Generation and Specificity
The generation of hapten-specific antibodies is a multi-step process. The specificity of the resulting antibodies is heavily influenced by the structure of the immunogen and the site of conjugation to the carrier protein. The three-dimensional shape of the antibody's antigen-binding site (Fab region) dictates its interaction with the antigen.[6][7] For haptens, these binding sites are often small, deep pockets that accommodate the molecule.[6] Minor structural changes in the hapten, such as the addition or removal of a methyl group, can significantly alter how it fits into this pocket, thereby affecting binding affinity.[8][9]
It is a standard and recommended practice to use different protein conjugates for immunization and screening. For example, an animal is immunized with a Hapten-KLH conjugate, but the subsequent screening of antibody performance (e.g., by ELISA) is performed using plates coated with a Hapten-BSA conjugate.[4] This strategy ensures the selection of antibodies that are specific to the hapten itself, rather than those that recognize the KLH carrier protein.
Experimental Methodologies for Cross-Reactivity Assessment
Two complementary techniques are presented here for a thorough assessment of antibody cross-reactivity: Competitive ELISA for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.
Competitive ELISA
The competitive ELISA is an ideal format for quantifying small molecules.[10][11][12] In this assay, free hapten in a sample competes with a fixed amount of hapten-protein conjugate (immobilized on the ELISA plate) for binding to a limited amount of specific antibody.[13] The signal generated is inversely proportional to the concentration of free hapten in the sample.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
-
Plate Coating: Coat a 96-well high-binding microtiter plate with 100 µL/well of 2 µg/mL Hapten-BSA conjugate in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[14]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 3% BSA in PBS). Incubate for 2 hours at room temperature.[12][13]
-
Washing: Repeat the wash step as in step 2.
-
Competition: Add 50 µL of standard solutions (of the target hapten or its analogues) or unknown samples to the wells. Immediately add 50 µL of the primary polyclonal antibody (e.g., pAb-A, diluted in blocking buffer) to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competition.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody: Add 100 µL/well of an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, but perform five washes this time.
-
Detection: Add 100 µL/well of TMB substrate solution and incubate in the dark until sufficient color develops (typically 10-20 minutes).[14]
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[15][16][17] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[15] This allows for the precise determination of association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.[15][18]
-
Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit.
-
Ligand Immobilization: Covalently immobilize the anti-hapten polyclonal antibody (e.g., pAb-A) onto the sensor chip surface. Aim for a density that will yield a response of approximately 100-200 RU upon analyte binding.
-
System Priming: Prime the system with running buffer (e.g., HBS-EP+ buffer).
-
Analyte Injection: Inject a series of concentrations of the target hapten and its analogues over the sensor surface in separate cycles. Include a zero-concentration (buffer only) injection for double referencing.
-
Association/Dissociation: Monitor the binding (association phase) during the injection, followed by the dissociation phase as running buffer flows over the chip.
-
Regeneration: After each cycle, regenerate the sensor surface using a low pH glycine solution or other appropriate regeneration buffer to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.
Comparative Data Analysis
The following tables summarize the performance of the three polyclonal antibodies against this compound (the target analyte) and three structurally similar derivatives.
Competitive ELISA Data
The IC₅₀ value represents the concentration of an analyte that causes a 50% reduction in the maximum signal in a competitive assay.[19] Cross-reactivity is calculated relative to the target analyte.[19][20]
Formula: Cross-Reactivity (%) = (IC₅₀ of Target Analyte / IC₅₀ of Analogue) * 100
Table 1: IC₅₀ Values and Cross-Reactivity from Competitive ELISA
| Compound | Structure | pAb-A IC₅₀ (nM) | pAb-A Cross-Reactivity (%) | pAb-B IC₅₀ (nM) | pAb-B Cross-Reactivity (%) | pAb-C IC₅₀ (nM) | pAb-C Cross-Reactivity (%) |
| This compound (Target) | Target Structure | 25.5 | 100% | 30.1 | 100% | 28.9 | 100% |
| 2,6-Dimethylbenzoic Acid | Analogue 1 | 150.2 | 17.0% | 35.5 | 84.8% | >1000 | <2.9% |
| 2,3-Dimethylbenzoic Acid | Analogue 2 | >1000 | <2.6% | 890.7 | 3.4% | 755.4 | 3.8% |
| 3,5-Dimethylbenzoic Acid | Analogue 3 | >1000 | <2.6% | >1000 | <3.0% | >1000 | <2.9% |
Note: Structures are representational.
Surface Plasmon Resonance (SPR) Data
The equilibrium dissociation constant (Kₑ) is the ratio of the dissociation rate to the association rate (kₑ/kₐ). A lower Kₑ value indicates a higher binding affinity.
Table 2: Binding Affinity (Kₑ) from SPR Analysis
| Compound | pAb-A Kₑ (M) | pAb-B Kₑ (M) | pAb-C Kₑ (M) |
| This compound (Target) | 1.2 x 10⁻⁸ | 1.5 x 10⁻⁸ | 1.4 x 10⁻⁸ |
| 2,6-Dimethylbenzoic Acid | 7.1 x 10⁻⁸ | 1.8 x 10⁻⁸ | 9.8 x 10⁻⁷ |
| 2,3-Dimethylbenzoic Acid | No Binding | 4.5 x 10⁻⁷ | 6.2 x 10⁻⁷ |
| 3,5-Dimethylbenzoic Acid | No Binding | No Binding | No Binding |
Interpretation and Discussion
The combined data from ELISA and SPR allows for a comprehensive evaluation of each antibody's performance.
Caption: Model of antibody specificity and cross-reactivity with haptens.
-
pAb-A (The Balanced Performer): This antibody shows good affinity for the target analyte (Kₑ = 1.2 x 10⁻⁸ M). It displays moderate cross-reactivity (17%) with 2,6-dimethylbenzoic acid, the analogue missing the methyl group at position 3. It shows negligible binding to other analogues. This suggests that the methyl groups at positions 2 and 6 are critical for binding, while the methyl group at position 3 contributes to, but is not essential for, recognition.
-
pAb-B (The Broadly Reactive): pAb-B binds the target with similar affinity to pAb-A. However, it exhibits very high cross-reactivity (84.8%) with 2,6-dimethylbenzoic acid. The SPR data confirms a similarly high affinity for both the target and this analogue. This indicates that the binding pocket of the dominant antibodies in this polyclonal pool does not significantly interact with the region around position 3 of the benzoic acid ring. This antibody would be unsuitable for an assay intended to specifically quantify only the parent compound in the presence of this particular analogue.
-
pAb-C (The Highly Specific): This antibody demonstrates the highest specificity. It binds the target analyte with high affinity but shows minimal cross-reactivity (<3%) with 2,6-dimethylbenzoic acid and very low affinity in the SPR analysis. It has no measurable binding to the other analogues. This profile suggests that all three methyl groups of the target hapten are critical for forming a stable interaction within the antibody's binding site.
Conclusion and Recommendations
The selection of an antibody must be aligned with the specific requirements of the immunoassay.
-
For an assay requiring the highest possible specificity to distinguish this compound from its potential metabolites (like the 2,6-dimethyl analogue), pAb-C is the unequivocal choice. Its low cross-reactivity ensures that the assay will be highly selective for the target compound.
-
If the goal is to develop an assay that detects both the parent compound and its 2,6-dimethylated version (e.g., for a total measurement), pAb-B would be the most suitable candidate due to its high and near-equal affinity for both molecules.
-
pAb-A represents a middle ground and could be useful in certain research contexts, but its moderate cross-reactivity with a key analogue makes it less ideal for highly specific quantitative applications compared to pAb-C.
This guide underscores the necessity of empirical testing. Researchers and drug development professionals must perform thorough cross-reactivity studies using a panel of relevant analogues to validate their immunoassays and ensure the generation of accurate, reliable, and defensible data.
References
-
A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. (2012). Journal of Chemical Education - ACS Publications. [Link]
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The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (2021). MDPI. [Link]
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Antibody Structure and Function: The Basis for Engineering Therapeutics. (n.d.). PMC. [Link]
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Polyclonal Antibody Production Against Hapten-Structured KDN Molecule by Using Different Adjuvants Alternative to Freund's Ad. (2018). Turkish Journal of Medical Sciences. [Link]
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The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2026). AZoM.com. [Link]
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Anatomy of the antibody molecule: a continuing analysis based on high-resolution crystallographic structures. (n.d.). Taylor & Francis Online. [Link]
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Competitive ELISA Protocol. (n.d.). Creative Diagnostics. [Link]
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Analysis of antibody-antigen interactions using surface plasmon resonance. (1999). PubMed. [Link]
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Antibody Structure: A Molecular Basis for Specificity and Control in the Immune Response. (n.d.). ResearchGate. [Link]
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Structural basis for the specificity of antibody-antigen reactions and structural mechanisms for the diversification of antigen-binding specificities. (1977). PubMed. [Link]
-
Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. (1990). PubMed. [Link]
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(PDF) Polyclonal Antibody Production Against Hapten-Structured KDN Molecule by Using Different Adjuvants Alternative to Freund's Adjuvant. (2026). ResearchGate. [Link]
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Structural basis for the specificity of antibody–antigen reactions and structural mechanisms for the diversification of antigen-binding specificities. (n.d.). Cambridge University Press & Assessment. [Link]
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What is surface plasmon resonance (SPR)?. (2026). Cytiva. [Link]
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How to make polyclonal antibodies. (n.d.). GenScript. [Link]
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Polyclonal Antibody Production Services. (n.d.). BioGenes GmbH. [Link]
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Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of.... (n.d.). ResearchGate. [Link]
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Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. [Link]
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- 20. researchgate.net [researchgate.net]
Safety Operating Guide
2,3,6-Trimethylbenzoic Acid: Proper Disposal & Handling Procedures
[1][2][3][4][5]
Part 1: Executive Summary (Immediate Action)
Do NOT pour down the drain. Despite being a carboxylic acid, 2,3,6-Trimethylbenzoic acid (CAS: 2529-36-4) possesses a lipophilic aromatic core that resists rapid biodegradation in municipal water treatment systems.[1][2] It must be managed as regulated chemical waste .[1][2]
Quick Disposal Matrix:
Part 2: Chemical Intelligence & Hazard Profile[3][4]
To handle a chemical safely, one must understand its behavior.[1][2][3] The 2,3,6-trimethyl substitution pattern provides significant steric hindrance around the carboxylic acid group, affecting both its chemical reactivity (e.g., difficult esterification) and its environmental interaction.[1][2]
Physicochemical Data Table
| Property | Value | Operational Implication |
| CAS Number | 2529-36-4 | Use this for accurate waste labeling and inventory.[1][2] |
| Molecular Weight | 164.20 g/mol | - |
| Physical State | Solid (Crystalline) | Dust generation is a primary inhalation risk.[1][2] |
| Acidity (pKa) | ~3.9 (Predicted) | Weak acid; will mobilize heavy metals if improperly landfilled.[1][2] |
| Solubility | Low in water; High in Ethanol/Ether | Requires organic solvents for cleaning; do not rely on water rinsing.[1][2] |
| Flash Point | >113°C (Closed Cup) | Combustible but not Flammable (unless dissolved in flammable solvent).[1][2] |
Hazard Classification (GHS)[3][4][7]
Scientist's Note: The primary operational risk is irritant dust .[1][2] When weighing this solid, the static charge often causes particles to "fly."[1][2] Always use an anti-static gun or weigh inside a fume hood to prevent inhalation.[1][2]
Part 3: Waste Stream Segregation Logic
Effective disposal relies on segregation .[1][2] Mixing incompatible waste streams is the leading cause of laboratory accidents.[1][2]
The "Why" Behind the Protocol
We do not neutralize and drain-dispose this compound because of its Chemical Oxygen Demand (COD) .[1][2] The trimethylbenzene core is chemically robust.[1][2] Releasing it into the sewer system burdens the biological breakdown stage of water treatment and can be toxic to the microbial flora used in those plants.
Decision Tree: Waste Classification
Use the following logic flow to determine the correct container for your waste.
Figure 1: Decision Logic for Waste Stream Segregation.[1][2] Ensure primary solvent dictates the waste stream.
Part 4: Operational Disposal Protocols
Protocol A: Solid Waste Disposal (Excess Reagent)
Applicability: Expired chemicals, synthesis byproducts, or contaminated weighing paper.[1][2]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]
-
Labeling: Affix a hazardous waste label immediately.
-
Transfer: Transfer solid using a dedicated spatula.[1][2] Wipe the spatula with a Kimwipe dampened with ethanol; dispose of the Kimwipe in the same solid waste bin.[2]
-
Closure: Cap tightly. Do not leave the funnel in the bottle.
Protocol B: Liquid Waste (Mother Liquor/Filtrate)
Applicability: Reaction mixtures or recrystallization solvents.[1][2]
Part 5: Emergency Spill Response
In the event of a spill, speed and containment are critical to prevent tracking the irritant powder throughout the lab.
Figure 2: Emergency Spill Response Workflow. Note the "Wet Sweep" technique to minimize inhalation risk.
Specific Spill Notes
-
The "Wet Sweep" Technique: Never dry sweep this compound.[1][2] The fine crystals will aerosolize, causing immediate respiratory distress.[1][2] Lay wet paper towels over the spill before gathering it.[1][2]
-
Decontamination: After bulk removal, wipe the surface with a 10% Sodium Carbonate (Na2CO3) solution.[1][2] This converts the remaining acid traces into the water-soluble sodium benzoate salt, which can be easily wiped away with a final water rinse.[1][2]
Part 6: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17314, this compound.[1][2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Regulations.[1][2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Substance Information: this compound.[1][2] Retrieved from [Link][1][2]
-
Sigma-Aldrich. Safety Data Sheet (SDS) - this compound.[1][2] (Note: Always consult the SDS provided by your specific vendor as impurities may vary).[1][2]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,3,6-Trimethylbenzoic Acid
This guide provides essential safety and handling protocols for 2,3,6-Trimethylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. Our focus is to deliver field-proven insights and procedural guidance that extend beyond standard product information, ensuring your safety and operational integrity.
Understanding the Risks: Hazard Identification
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Acute Oral Toxicity (Warning): Harmful if swallowed.[1]
-
Skin Irritation (Warning): Causes skin irritation.[1]
-
Serious Eye Irritation (Warning): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Warning): May cause respiratory irritation.[1]
These classifications necessitate a stringent approach to personal protective equipment to prevent accidental exposure.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to mitigate the identified risks. The following table summarizes the required PPE, with detailed explanations below.
| PPE Component | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields (conforming to EN 166 or equivalent) and a face shield. | Protects against splashes and airborne particles causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) and a fully buttoned lab coat. | Prevents skin contact that can lead to irritation. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Protects against inhalation of dust or aerosols that may cause respiratory irritation. |
Causality of PPE Choices
-
Eye and Face Protection: The high risk of serious eye irritation from this compound, as a solid particulate or in solution, mandates the use of chemical safety goggles. A face shield provides an additional, crucial layer of protection for the entire face from splashes during transfer or dissolution.
-
Respiratory Protection: As this compound is a powder that can become airborne, a respirator is essential to prevent respiratory tract irritation. The specific type of respirator and cartridge should be selected based on the scale of work and a formal risk assessment.
Procedural Workflow for PPE Usage
Adherence to a strict protocol for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself.
Caption: PPE Donning, Doffing, and Disposal Workflow.
Step-by-Step PPE Protocol
Donning:
-
Lab Coat: Put on a clean, fully buttoned lab coat.
-
Respirator: Perform a fit check and don the appropriate respirator.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.
Doffing:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Eye and Face Protection: Remove the face shield and then the goggles, handling them by the sides.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward.
-
Respirator: Remove the respirator.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
Operational and Disposal Plans
Safe Handling and Operations
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid Dust Formation: Take care to avoid generating dust when handling the solid material.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
Spill Management
In the event of a spill, evacuate non-essential personnel. Wearing the full complement of prescribed PPE, carefully sweep up the solid material and place it into a designated, labeled container for hazardous waste. Avoid creating dust.
Disposal Plan
-
Chemical Waste: Dispose of unused this compound and any material contaminated with it as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound should be disposed of as hazardous waste in a clearly labeled, sealed container.
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the protection of your health.
References
-
Carl ROTH. Safety Data Sheet: 2-Methylbenzoic acid. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
